molecular formula C36H42N6O6S2 B580350 N-Methyl omeprazole CAS No. 89352-76-1

N-Methyl omeprazole

Cat. No.: B580350
CAS No.: 89352-76-1
M. Wt: 718.9 g/mol
InChI Key: GLKMBUOPNWZBCK-UHFFFAOYSA-N
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Description

N-Methyl omeprazole, also known as this compound, is a useful research compound. Its molecular formula is C36H42N6O6S2 and its molecular weight is 718.9 g/mol. The purity is usually 95%.
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Properties

CAS No.

89352-76-1

Molecular Formula

C36H42N6O6S2

Molecular Weight

718.9 g/mol

IUPAC Name

5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole;6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole

InChI

InChI=1S/2C18H21N3O3S/c1-11-9-19-15(12(2)17(11)24-5)10-25(22)18-20-14-8-13(23-4)6-7-16(14)21(18)3;1-11-9-19-15(12(2)17(11)24-5)10-25(22)18-20-14-7-6-13(23-4)8-16(14)21(18)3/h2*6-9H,10H2,1-5H3

InChI Key

GLKMBUOPNWZBCK-UHFFFAOYSA-N

SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2C)C=CC(=C3)OC

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2C)C=C(C=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2C)C=CC(=C3)OC

Synonyms

5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1-methyl-1H-benzimidazole;  (±)-5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1-methyl-1H-benzimidazole;  5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]s

Origin of Product

United States

Foundational & Exploratory

N-Methyl omeprazole chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to N-Methyl Omeprazole

Introduction

This compound is a chemical compound closely related to omeprazole, a widely used proton pump inhibitor (PPI) for treating acid-related gastrointestinal disorders.[] It is often found as an impurity that can form during the synthesis of omeprazole or as a metabolite.[] Structurally, it features a methyl group on one of the nitrogen atoms of the benzimidazole ring, a key difference from the parent drug, omeprazole.[] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological context of this compound for researchers and drug development professionals.

Chemical Structure and Identifiers

This compound exists as a mixture of two constitutional isomers, depending on which nitrogen of the benzimidazole moiety is methylated: the 5-methoxy-1-methyl and the 6-methoxy-1-methyl isomers.[2][3] The 6-methoxy isomer is more commonly referenced in chemical databases.

IdentifierDataSource(s)
IUPAC Name 6-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl]-1-methylbenzimidazole[2][4]
Alternate IUPAC Name 5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole[]
CAS Number 784143-42-6 (for 6-methoxy isomer)[4]
Alternate CAS Number 89352-76-1 (for 5-methoxy isomer or mixture)[5][6]
Molecular Formula C₁₈H₂₁N₃O₃S[][4][5]
SMILES String CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2C)C=C(C=C3)OC[4]
InChI Key WNUVTRNLJLQRDR-UHFFFAOYSA-N[4]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource(s)
Molecular Weight 359.44 g/mol [2][5][7]
Appearance White to Off-White Solid[]
Purity >95% (as a reference standard)[][5]
Storage Temperature -20°C or 2-8°C Refrigerator[][6]
XLogP3 2.2[4]

Synthesis and Analysis

Synthetic Pathway

This compound is not typically synthesized as a primary target but rather arises as an impurity in the synthesis of omeprazole.[] A potential synthetic route involves the N-methylation of the omeprazole sulfide precursor (pyrmetazole) followed by oxidation.

Experimental Protocol: Synthesis of this compound

  • N-methylation of Sulfide Intermediate:

    • Dissolve the omeprazole sulfide intermediate (5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole) in a suitable solvent.

    • Add a base, such as sodium hydroxide (NaOH), to deprotonate the benzimidazole nitrogen.

    • Introduce a methylating agent, such as methyl iodide (CH₃I), to the reaction mixture.

    • Stir the reaction at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC). This step produces a mixture of the N-methylated sulfide isomers.[8]

  • Purification of N-Methylated Sulfide:

    • Following the reaction, purify the crude product using column chromatography to isolate the N-methylated sulfide intermediate.[8]

  • Oxidation to Sulfoxide:

    • Dissolve the purified N-methylated sulfide in a suitable solvent like dichloromethane or ethanol.[9]

    • Cool the solution to 0-5°C using an ice bath.[9]

    • Slowly add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, to the solution.[9][10] This selectively oxidizes the sulfide to the sulfoxide, yielding this compound.

    • Monitor the reaction by TLC. Upon completion, the product can be isolated and purified by recrystallization.[9]

G cluster_synthesis Synthesis Workflow A Omeprazole Sulfide Intermediate B N-Methylation (NaOH, CH3I) A->B C N-Methylated Sulfide Intermediate B->C D Oxidation (m-CPBA) C->D E This compound D->E G cluster_analysis Analytical Workflow A Sample Preparation (Omeprazole Drug Product) B HPLC / LC-MS Separation A->B C UV & Mass Spec Detection B->C D Data Analysis (Impurity Profiling) C->D E Structure Elucidation (NMR, HRMS) C->E G cluster_moa Proton Pump Inhibition Pathway Prodrug This compound (Prodrug in Bloodstream) Activation Accumulation & Activation in Parietal Cell Canaliculi (Acidic Environment) Prodrug->Activation ActiveForm Active Sulfenamide Activation->ActiveForm Inhibition Irreversible Inhibition ActiveForm->Inhibition Pump H+/K+ ATPase (Proton Pump) Pump->Inhibition Effect Decreased Gastric Acid Secretion Inhibition->Effect G cluster_metabolism Probable Metabolic Pathways Parent This compound CYP2C19 CYP2C19 Parent->CYP2C19 Parent->CYP2C19 CYP3A4 CYP3A4 Parent->CYP3A4 Metabolite1 Hydroxylated Metabolites CYP2C19->Metabolite1 Metabolite3 N-Desmethyl Metabolite CYP2C19->Metabolite3 Metabolite2 Sulfone Metabolite CYP3A4->Metabolite2

References

An In-depth Technical Guide to the Synthesis of N-Methyl Omeprazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for N-Methyl omeprazole, an important derivative and known impurity of the proton pump inhibitor, omeprazole. The following sections detail the chemical methodologies, experimental protocols, and quantitative data associated with its preparation, offering a comprehensive resource for researchers in medicinal chemistry and drug development.

Introduction

This compound is a methylated analog of omeprazole where a methyl group is attached to one of the nitrogen atoms of the benzimidazole ring. This modification can occur at either the N-1 (6-methoxy isomer) or N-3 (5-methoxy isomer) position, leading to a mixture of regioisomers. Understanding the synthesis of this compound is crucial for the preparation of analytical standards to monitor impurities in omeprazole drug products and for exploring the structure-activity relationships of related compounds.

Two primary strategies for the synthesis of this compound have been identified: the direct methylation of omeprazole and the methylation of the sulfide precursor followed by oxidation. Both pathways yield a mixture of the N-1 and N-3 methylated isomers.

Synthesis Pathway 1: Direct N-Methylation of Omeprazole

This pathway involves the direct methylation of the benzimidazole nitrogen of omeprazole. It is a direct and efficient method for obtaining this compound.

Experimental Protocol

A solution of omeprazole is treated with an aqueous base, such as sodium hydroxide, to deprotonate the benzimidazole nitrogen, forming the corresponding sodium salt. Subsequently, a methylating agent, typically methyl iodide, is introduced to the reaction mixture. The reaction is generally heated to facilitate the methylation process.

Detailed Steps:

  • Omeprazole is dissolved in a suitable solvent, and an aqueous solution of sodium hydroxide is added.

  • Methyl iodide (1.0 equivalent) is added to the solution.

  • The reaction mixture is heated to 40°C for 1 hour.

  • Upon completion, the product is isolated and purified. This reaction is reported to be highly efficient, yielding exclusively the N-methylated sulfoxide.[1]

The direct methylation of omeprazole typically results in a nearly 1:1 mixture of the two regioisomers (5-methoxy and 6-methoxy).[1]

Synthesis Pathway 2: N-Methylation of Omeprazole Sulfide Followed by Oxidation

An alternative and commonly employed route involves the N-methylation of the sulfide precursor of omeprazole, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (often referred to as "pyrmetazole"), followed by an oxidation step to form the sulfoxide.

Experimental Protocol

Step 1: N-Methylation of the Sulfide Precursor

The sulfide precursor is first N-methylated using a base and a methylating agent.

Detailed Steps:

  • The omeprazole sulfide precursor is treated with sodium hydroxide.

  • Methyl iodide is then added to the reaction mixture.

  • The reaction proceeds to yield N-methylated pyrmetazole as a mixture of the 5-methoxy and 6-methoxy isomers.[1]

  • The product is purified using techniques such as column chromatography and trituration.[1]

Step 2: Oxidation of the N-Methylated Sulfide

The resulting N-methylated sulfide is then oxidized to the corresponding sulfoxide, this compound.

Detailed Steps:

  • The purified N-methylated sulfide is dissolved in a suitable organic solvent, such as dichloromethane.

  • An oxidizing agent, commonly meta-chloroperoxybenzoic acid (m-CPBA), is added to the solution.

  • The reaction mixture is stirred until the oxidation is complete.

  • The final product, this compound, is then isolated and purified.

This two-step approach also yields a mixture of the 5-methoxy and 6-methoxy isomers of this compound.[1]

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound.

ParameterPathway 1: Direct MethylationPathway 2: Methylation & OxidationReference
Starting Material OmeprazoleOmeprazole Sulfide[1]
Methylating Agent Methyl IodideMethyl Iodide[1]
Base Sodium HydroxideSodium Hydroxide[1]
Oxidizing Agent Not Applicablem-CPBA[1]
Isomer Ratio (5-OMe:6-OMe) ~ 50:50~ 48:52 (for the sulfide)[1]
Yield Highly efficient60% (for the N-methylated sulfide)[1]

Purification and Characterization

Purification of this compound, which is obtained as a mixture of isomers, can be challenging. Column chromatography is a common method for separating the isomers.[1] It has been noted that preferential crystallization can be employed to enrich one isomer over the other. For instance, dissolving the 1:1 mixture of N-methylated sulfoxides in a minimal amount of dichloromethane followed by the slow addition of diethyl ether can induce the precipitation of a solid enriched in the 6-methoxy isomer (to a ratio of approximately 18:82).[1]

The characterization of the individual isomers is typically achieved using 2D correlation NMR spectroscopy.[1]

Visualizing the Synthesis Pathways

The following diagrams illustrate the described synthesis pathways for this compound.

Synthesis_Pathway_1 omeprazole Omeprazole methylated_omeprazole This compound (5-OMe and 6-OMe isomers) omeprazole->methylated_omeprazole 1. NaOH 2. Methyl Iodide, 40°C Synthesis_Pathway_2 cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Oxidation sulfide Omeprazole Sulfide (Pyrmetazole) methylated_sulfide N-Methylated Sulfide (5-OMe and 6-OMe isomers) sulfide->methylated_sulfide 1. NaOH 2. Methyl Iodide methylated_omeprazole This compound (5-OMe and 6-OMe isomers) methylated_sulfide->methylated_omeprazole m-CPBA

References

N-Methyl Omeprazole: A Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl omeprazole, a derivative of the widely recognized proton pump inhibitor (PPI) omeprazole, is primarily encountered as an impurity in omeprazole synthesis. This technical guide provides a comprehensive overview of its mechanism of action, drawing parallels with its parent compound. While specific quantitative data for this compound remains limited in publicly available literature, this document consolidates the theoretical framework of its action, supported by established knowledge of omeprazole. This guide includes detailed, generalized experimental protocols for the synthesis of this compound and for the evaluation of its inhibitory activity on the H+/K+-ATPase. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams generated using the DOT language.

Introduction

Omeprazole is a cornerstone in the management of acid-peptic disorders, exerting its effect through the irreversible inhibition of the gastric H+/K+-ATPase, commonly known as the proton pump.[1] this compound is a structural analog and a known impurity of omeprazole.[][3] Understanding the mechanism of action of such derivatives is crucial for drug development, quality control, and for exploring potential structure-activity relationships (SAR) within this class of compounds.[] This guide delves into the core mechanism by which this compound is presumed to inhibit the proton pump, based on the well-established action of omeprazole.

Core Mechanism of Action

The mechanism of action of this compound is believed to closely mirror that of omeprazole, involving a multi-step process that culminates in the irreversible inhibition of the gastric H+/K+-ATPase in parietal cells.[]

Activation in Acidic Milieu

This compound, like omeprazole, is a prodrug that requires activation in a highly acidic environment.[] The acidic canaliculus of the stimulated parietal cell provides the necessary low pH for this transformation. The proposed activation pathway involves the following steps:

  • Protonation: The N-methylated benzimidazole ring of this compound undergoes protonation.

  • Chemical Rearrangement: This protonation facilitates a chemical rearrangement, leading to the opening of the benzimidazole ring and the formation of a reactive sulfenic acid intermediate.[]

  • Formation of the Active Inhibitor: The sulfenic acid is then converted into a tetracyclic sulfenamide, which is the active inhibitory species.

// Styling N_Methyl_Omeprazole [fillcolor="#FBBC05"]; Active_Sulfenamide [fillcolor="#34A853"]; Proton_Pump [fillcolor="#4285F4"]; Inhibited_Pump [fillcolor="#EA4335", fontcolor="#FFFFFF"]; } ddg-01 Caption: Proposed mechanism of action for this compound.

Irreversible Inhibition of H+/K+-ATPase

The active tetracyclic sulfenamide is a highly reactive electrophile that readily forms a covalent disulfide bond with the thiol group of specific cysteine residues on the luminal side of the H+/K+-ATPase.[4] For omeprazole, key cysteine residues involved in this covalent modification have been identified, with Cys813 being a primary target.[4] This irreversible binding leads to a conformational change in the enzyme, rendering it inactive and thereby blocking the final step in gastric acid secretion.

Quantitative Data

CompoundParameterValueConditionsReference
This compound IC50 (H+/K+-ATPase inhibition)Data not available--
OmeprazoleIC50 (H+/K+-ATPase inhibition)5.8 µM-
OmeprazoleIC50 (histamine-induced acid formation)0.16 µM-
OmeprazoleKi (CYP2C19 inhibition)3.1 µM-
OmeprazoleKi (CYP2C9 inhibition)40.1 µM-
OmeprazoleKi (CYP3A inhibition)84.4 µM-

Pharmacokinetic Parameters of Omeprazole (for reference)

ParameterValueReference
Bioavailability30-40% (single dose), up to 60% (repeated dosing)[6][7]
Protein Binding~95%[6]
MetabolismHepatic (primarily CYP2C19 and CYP3A4)[3]
Elimination Half-life0.5 - 1 hour[6]
Excretion~80% renal, ~20% fecal[7]

Experimental Protocols

The following sections provide detailed, generalized protocols for the synthesis of this compound and for the in vitro assessment of its H+/K+-ATPase inhibitory activity. These protocols are based on established methods for omeprazole and its analogs.

Synthesis of this compound

The synthesis of this compound can be adapted from the procedures described for omeprazole and its N-methylated derivatives.[8][9] The general strategy involves the N-methylation of the benzimidazole core of omeprazole.

Materials:

  • Omeprazole

  • A suitable methylating agent (e.g., methyl iodide, dimethyl sulfate)

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

  • Reagents for workup and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve omeprazole in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Add a suitable base to the solution at a controlled temperature (e.g., 0 °C) to deprotonate the benzimidazole nitrogen.

  • Methylation: Slowly add the methylating agent to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., water or a saturated ammonium chloride solution). Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis_Workflow Start Omeprazole Dissolution 1. Dissolution in anhydrous solvent Start->Dissolution Deprotonation 2. Deprotonation with base Dissolution->Deprotonation Methylation 3. Addition of methylating agent Deprotonation->Methylation Reaction 4. Reaction under inert atmosphere Methylation->Reaction Workup 5. Aqueous workup and extraction Reaction->Workup Purification 6. Column chromatography Workup->Purification Final_Product This compound Purification->Final_Product

In Vitro H+/K+-ATPase Inhibition Assay

This protocol describes a generalized method to determine the IC50 value of this compound for the gastric H+/K+-ATPase. The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by the enzyme.[1][10]

Materials:

  • H+/K+-ATPase enriched gastric vesicles (commercially available or prepared from rabbit or porcine gastric mucosa)[1][11]

  • Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4)

  • MgATP solution

  • KCl solution

  • This compound stock solution in a suitable solvent (e.g., DMSO)

  • Reagent for phosphate detection (e.g., Malachite Green reagent)

  • Phosphate standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Gastric Vesicles: Isolate H+/K+-ATPase enriched vesicles from fresh or frozen gastric mucosa through differential and density gradient centrifugation.[1][12]

  • Enzyme Pre-incubation: In a 96-well plate, add the assay buffer, H+/K+-ATPase vesicles, and varying concentrations of this compound (or vehicle control). Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Initiation of Reaction: Start the enzymatic reaction by adding a mixture of MgATP and KCl to each well.

  • Reaction Incubation: Incubate the plate at 37°C for a specific time (e.g., 30 minutes) to allow for ATP hydrolysis.

  • Termination and Color Development: Stop the reaction by adding the phosphate detection reagent. Allow for color development at room temperature.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).

  • Data Analysis: Construct a standard curve using the phosphate standard. Calculate the amount of Pi released in each well. Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Inhibition_Assay_Workflow Start Prepare H+/K+-ATPase -enriched vesicles Pre_incubation 1. Pre-incubate vesicles with This compound Start->Pre_incubation Reaction_Initiation 2. Initiate reaction with MgATP and KCl Pre_incubation->Reaction_Initiation Incubation 3. Incubate at 37°C Reaction_Initiation->Incubation Termination 4. Stop reaction and add detection reagent Incubation->Termination Measurement 5. Measure absorbance Termination->Measurement Data_Analysis 6. Calculate % inhibition and IC50 value Measurement->Data_Analysis End Determine Inhibitory Potency Data_Analysis->End

Conclusion

This compound, a derivative of omeprazole, is presumed to act through the same fundamental mechanism of acid-catalyzed activation and subsequent irreversible inhibition of the gastric H+/K+-ATPase. While direct quantitative data on its potency and pharmacokinetics are currently lacking in the scientific literature, the established knowledge of omeprazole provides a strong framework for understanding its biological activity. The provided experimental protocols offer a basis for the synthesis and in vitro evaluation of this compound, which would be essential to fully characterize its pharmacological profile. Further research is warranted to elucidate the specific quantitative aspects of its interaction with the proton pump and its overall physiological effects. Such studies would be valuable for a more complete understanding of the structure-activity relationships of proton pump inhibitors and for the quality control of omeprazole-based pharmaceuticals.

References

In Vitro Biological Activity of N-Methyl Omeprazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl omeprazole is a derivative of omeprazole, a widely used proton pump inhibitor (PPI) for the treatment of acid-related gastrointestinal disorders. While the biological activity of omeprazole is extensively documented, this compound is primarily recognized as an impurity and a potential metabolite.[] This technical guide provides a comprehensive overview of the expected in vitro biological activities of this compound based on the well-established profile of omeprazole. It details the key in vitro assays used to characterize its potential as a proton pump inhibitor and its interaction with metabolic enzymes. This document is intended to serve as a foundational resource for researchers initiating studies on this compound, providing both theoretical context and practical experimental protocols.

Core Biological Activity: Proton Pump Inhibition

The primary mechanism of action for omeprazole and its analogs is the irreversible inhibition of the gastric H+/K+-ATPase, the proton pump responsible for gastric acid secretion.[2] It is hypothesized that this compound, as a close structural analog, will exhibit a similar mechanism.

Mechanism of Action

Omeprazole is a prodrug that, in the acidic environment of the parietal cell canaliculi, converts to a reactive tetracyclic sulfenamide.[3] This activated form then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to its inhibition.[3] It is anticipated that this compound undergoes a similar acid-catalyzed activation.

Signaling Pathway: H+/K+-ATPase Inhibition

H_K_ATPase_Inhibition cluster_parietal_cell Parietal Cell N_Methyl_Omeprazole_prodrug This compound (Prodrug) Acidic_Canaliculus Acidic Canaliculus (Low pH) N_Methyl_Omeprazole_prodrug->Acidic_Canaliculus Accumulation Activated_Sulfenamide Activated Sulfenamide Intermediate Acidic_Canaliculus->Activated_Sulfenamide Acid-catalyzed conversion H_K_ATPase H+/K+-ATPase (Proton Pump) Activated_Sulfenamide->H_K_ATPase Covalent Bonding (Inhibition) H_ion_out H+ Secretion (Acid) H_K_ATPase->H_ion_out Pumps H+ out K_ion_in K+ Uptake K_ion_in->H_K_ATPase Takes K+ in

Caption: Acid-catalyzed activation and inhibition of H+/K+-ATPase by this compound.

Quantitative Data Summary

Table 1: In Vitro H+/K+-ATPase Inhibition

CompoundAssay TypeIC50 (µM)Source
OmeprazoleHog gastric microsomes1.1[4]
OmeprazoleIsolated gastric vesiclesNot specified[5]
This compound (Predicted) To be determined

Table 2: In Vitro Cytochrome P450 Inhibition

CompoundCYP IsoformInhibition TypeIC50 (µM)K_i (µM)Source
OmeprazoleCYP2C19Reversible8.4 ± 0.63.1[6]
OmeprazoleCYP3A4Reversible40 ± 484.4[6]
OmeprazoleCYP2C9Reversible-40.1
This compound CYP2C19 (Predicted) To be determined To be determined
This compound CYP3A4 (Predicted) To be determined To be determined

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay

This protocol is adapted from established methods for omeprazole and can be used to determine the inhibitory potential of this compound.[3][7][8][9]

Objective: To determine the IC50 value of this compound for the inhibition of H+/K+-ATPase activity.

Materials:

  • H+/K+-ATPase enriched gastric microsomes (porcine or rabbit)

  • This compound

  • Omeprazole (as a positive control)

  • Assay Buffer (e.g., 60 mM Tris-HCl, pH 7.4, 2 mM MgCl₂, 1 mM EGTA)

  • ATP

  • Malachite green reagent for phosphate detection

  • SCH28080 (a specific reversible H+/K+-ATPase inhibitor)

Workflow Diagram: H+/K+-ATPase Inhibition Assay

HK_ATPase_Assay_Workflow Start Start Prepare_Microsomes Prepare H+/K+-ATPase Gastric Microsomes Start->Prepare_Microsomes Pre_incubation Pre-incubate Microsomes with This compound (various conc.) at pH 6.1 (for activation) Prepare_Microsomes->Pre_incubation Initiate_Reaction Initiate ATPase reaction by adding ATP at pH 7.4 Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C for 30 min Initiate_Reaction->Incubate Stop_Reaction Stop reaction with Trichloroacetic Acid Incubate->Stop_Reaction Measure_Pi Measure inorganic phosphate (Pi) released using Malachite Green Stop_Reaction->Measure_Pi Calculate_Inhibition Calculate % Inhibition and determine IC50 value Measure_Pi->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Experimental workflow for the in vitro H+/K+-ATPase inhibition assay.

Procedure:

  • Preparation of Reagents: Prepare all buffers and solutions. Dissolve this compound and omeprazole in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Pre-incubation for Activation: In a 96-well plate, incubate the gastric microsomes with varying concentrations of this compound or omeprazole in a buffer at an acidic pH (e.g., pH 6.1) for 30 minutes at 37°C to facilitate the conversion of the prodrug to its active form.[8]

  • ATPase Reaction: Transfer the pre-incubated microsomes to the main assay buffer at pH 7.4. Initiate the reaction by adding ATP. The total reaction volume is typically 100-200 µL.

  • Incubation: Incubate the reaction mixture for 30 minutes at 37°C.

  • Termination: Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid.

  • Phosphate Detection: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate and measure the amount of inorganic phosphate released using a malachite green-based colorimetric assay.

  • Data Analysis: Determine the specific H+/K+-ATPase activity by subtracting the activity in the presence of SCH28080. Calculate the percentage inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Cytochrome P450 (CYP) Inhibition Assay

This protocol is based on standard methods for assessing CYP inhibition and is crucial for evaluating potential drug-drug interactions.[6][10][11]

Objective: To determine the IC50 values of this compound for the inhibition of major drug-metabolizing CYP isoforms, particularly CYP2C19 and CYP3A4.

Materials:

  • Human liver microsomes (HLMs) or recombinant human CYP enzymes

  • This compound

  • Known CYP inhibitors (as positive controls, e.g., α-naphthoflavone for CYP1A2, ketoconazole for CYP3A4)

  • CYP-specific probe substrates (e.g., (S)-mephenytoin for CYP2C19, midazolam for CYP3A4)

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile or methanol (for reaction termination)

  • LC-MS/MS system for metabolite quantification

Workflow Diagram: CYP Inhibition Assay

CYP_Inhibition_Assay_Workflow Start Start Prepare_Incubations Prepare incubations with Human Liver Microsomes, this compound (various conc.), and CYP probe substrate Start->Prepare_Incubations Pre_warm Pre-warm at 37°C Prepare_Incubations->Pre_warm Initiate_Reaction Initiate reaction by adding NADPH regenerating system Pre_warm->Initiate_Reaction Incubate Incubate for a defined time (e.g., 10-30 min) Initiate_Reaction->Incubate Stop_Reaction Stop reaction with cold acetonitrile or methanol Incubate->Stop_Reaction Analyze_Samples Analyze metabolite formation by LC-MS/MS Stop_Reaction->Analyze_Samples Calculate_Inhibition Calculate % Inhibition and determine IC50 value Analyze_Samples->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Experimental workflow for the in vitro CYP inhibition assay.

Procedure:

  • Preparation of Incubations: In a 96-well plate, combine human liver microsomes, potassium phosphate buffer, the CYP-specific probe substrate, and varying concentrations of this compound.

  • Pre-incubation: Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system.

  • Incubation: Incubate for a specific time, ensuring the reaction is in the linear range of metabolite formation.

  • Termination: Stop the reaction by adding a cold organic solvent like acetonitrile or methanol, which also precipitates the protein.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the formation of the specific metabolite using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Other Potential In Vitro Activities

Based on the known biological profile of omeprazole, this compound may also exhibit other in vitro activities that warrant investigation.

  • Anti-proliferative Effects: Omeprazole has been shown to inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines, including those from Barrett's esophagus and gastric cancer.[12][13] These effects are often observed at concentrations higher than those required for proton pump inhibition and may involve different mechanisms, such as the modulation of signaling pathways like Hedgehog/Gli1.[12] Cell proliferation assays (e.g., MTT, CCK-8) and cell cycle analysis (flow cytometry) would be appropriate to investigate these potential effects of this compound.

  • Anti-inflammatory Effects: Omeprazole has demonstrated anti-inflammatory properties in vitro, including the inhibition of pro-inflammatory cytokine production (e.g., IL-8) and the modulation of neutrophil function.[14][15] These effects could be assessed for this compound using cell-based assays with immune cells or endothelial cells stimulated with inflammatory agents.

Conclusion

This compound, as a close structural analog of omeprazole, is predicted to exhibit similar in vitro biological activities, primarily as an inhibitor of the H+/K+-ATPase. Furthermore, it is likely to interact with CYP metabolic enzymes, particularly CYP2C19 and CYP3A4. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of this compound. The generation of quantitative data, such as IC50 and Ki values, will be critical in defining its pharmacological profile and assessing its potential for further development or as a relevant impurity in omeprazole formulations. Further studies are warranted to elucidate the specific biological activities of this compound and to understand its pharmacological and toxicological significance.

References

An In-depth Technical Guide to the Identification of N-Methyl Omeprazole as a Drug Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification, quantification, and control of N-Methyl omeprazole, a potential impurity in the active pharmaceutical ingredient (API) omeprazole. This document outlines the formation pathways, analytical methodologies, and regulatory considerations for this specific impurity, serving as a vital resource for professionals in pharmaceutical development and quality control.

Introduction to Omeprazole and its Impurities

Omeprazole is a proton pump inhibitor widely used to treat conditions related to excessive stomach acid. As with any pharmaceutical product, the purity of the omeprazole API is critical to its safety and efficacy. The manufacturing process and degradation of omeprazole can lead to the formation of related substances, or impurities. One such process-related impurity is this compound. Structurally similar to the parent drug, this compound is characterized by the methylation of a nitrogen atom on the benzimidazole ring of the omeprazole molecule.[][2][3] The presence of this and other impurities must be carefully monitored and controlled to meet stringent regulatory standards.

Formation of this compound

The primary pathway for the formation of this compound is through the N-methylation of the benzimidazole core of the omeprazole molecule. This can occur as a side reaction during the synthesis of omeprazole if a methylating agent is present, or through the use of reagents and solvents that can act as methyl sources under certain reaction conditions. The benzimidazole ring system possesses two nitrogen atoms that can potentially be methylated, leading to a mixture of isomers.[2][4]

The general mechanism involves the deprotonation of the benzimidazole nitrogen by a base, creating a nucleophilic anion that then reacts with an electrophilic methyl source, such as methyl iodide or dimethyl sulfate. The regioselectivity of the methylation can be influenced by steric and electronic factors of the substituent groups on the benzimidazole ring.

cluster_0 N-Methylation of Omeprazole omeprazole Omeprazole (Benzimidazole Moiety) deprotonation Deprotonation (Base) omeprazole->deprotonation + Base anion Benzimidazole Anion deprotonation->anion methylation Nucleophilic Attack (Methylating Agent, e.g., CH3I) anion->methylation + CH3-X n_methyl_omeprazole This compound methylation->n_methyl_omeprazole

Figure 1: Simplified pathway for the formation of this compound.

Regulatory Landscape and Acceptance Criteria

Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) establish limits for impurities in drug substances and products.[5][6] While this compound may not be listed as a named impurity with a specific limit in all pharmacopeial monographs, it falls under the category of "unspecified" or "any individual" impurity. Adherence to the thresholds set by the International Council for Harmonisation (ICH) is also critical.[7][8]

Parameter USP Limit (Omeprazole Drug Substance) USP Limit (Omeprazole Delayed-Release Capsules) ICH Q3A/Q3B Thresholds (Typical)
Any Individual Unspecified Impurity≤ 0.3%[9]≤ 0.5%[10][11]Identification: ≥ 0.10% or 1.0 mg/day intake
Total Impurities≤ 1.0%[9]≤ 2.0%[10][11]Qualification: ≥ 0.15% or 1.0 mg/day intake

Table 1: Pharmacopeial and ICH Limits for Omeprazole Impurities.[7][8][9][10][11]

Analytical Methodologies for Identification and Quantification

The identification and quantification of this compound in omeprazole samples are primarily achieved through chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13]

High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is the cornerstone for routine quality control of omeprazole and its related substances.

Experimental Protocol: HPLC-UV for Impurity Profiling

This protocol outlines a general method for the separation and quantification of this compound.

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Phosphate buffer (pH 7.4).[14]

    • Mobile Phase B: Acetonitrile.[14]

    • Gradient Program: A gradient elution is typically employed to achieve optimal separation of all related substances. An example program starts with a higher percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute more retained impurities.

    • Flow Rate: 1.0 mL/min.[14]

    • Column Temperature: Ambient or controlled at 25°C.

    • Detection: UV at 302 nm.[14]

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Standard Solution: Prepare a standard solution of this compound reference standard in a suitable diluent (e.g., a mixture of mobile phase components) at a concentration relevant to the impurity limit.

    • Test Solution: Accurately weigh and dissolve the omeprazole drug substance or the contents of capsules in the diluent to a known concentration.

  • Quantification: The amount of this compound in the test sample is determined by comparing the peak area of the this compound peak in the test chromatogram to the peak area of the corresponding peak in the standard chromatogram.

Method Validation Parameter Typical Performance
Linearity (µg/mL) 0.01 - 150 (for omeprazole enantiomers, indicative for impurities)[15]
Limit of Detection (LOD) Varies by method, often in the low ng/mL range.
Limit of Quantification (LOQ) Varies by method, often in the mid-to-high ng/mL range.
Precision (%RSD) Typically < 2% for intra- and inter-day precision.[15]
Accuracy (% Recovery) Typically within 98-102%.

Table 2: Typical HPLC Method Validation Parameters.[15]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and tandem MS (LC-MS/MS) are powerful tools for the unambiguous identification and structural characterization of impurities, especially at trace levels.

Experimental Protocol: LC-MS/MS for Impurity Identification

  • Chromatographic System: A UHPLC or HPLC system coupled to a mass spectrometer. The chromatographic conditions are often similar to those used for HPLC-UV but may be optimized for MS compatibility (e.g., using volatile mobile phase additives like ammonium formate or formic acid).

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Precursor Ion (m/z): For this compound (C₁₈H₂₁N₃O₃S), the protonated molecule [M+H]⁺ is monitored at m/z 359.44.

    • Product Ions (m/z): Fragmentation of the precursor ion will yield characteristic product ions that can be used for confirmation. For omeprazole, a major fragment is observed at m/z 198.05; similar fragmentation patterns would be expected for this compound.[8]

    • Scan Mode: Multiple Reaction Monitoring (MRM) is used for high-sensitivity quantification.

cluster_1 Impurity Identification Workflow sample Omeprazole Sample (API or Formulation) prep Sample Preparation (Dissolution, Dilution) sample->prep hplc HPLC Separation (C18 Column, Gradient Elution) prep->hplc uv UV Detection (Quantification) hplc->uv ms Mass Spectrometry (Identification) hplc->ms data Data Analysis (Impurity Profiling) uv->data ms->data report Reporting data->report

Figure 2: General experimental workflow for the identification of this compound.

Synthesis of this compound Reference Standard

The availability of a well-characterized this compound reference standard is essential for the accurate quantification of this impurity.[][3] While not commercially available as a standard from all pharmacopeias, it can be synthesized for in-house use.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline based on the N-methylation of benzimidazoles.

  • Dissolution and Deprotonation: Dissolve omeprazole in a suitable aprotic solvent (e.g., dimethylformamide). Add a strong base, such as sodium hydride, portion-wise at a reduced temperature (e.g., 0°C) to deprotonate the benzimidazole nitrogen.

  • Methylation: Slowly add a methylating agent, such as methyl iodide, to the reaction mixture. Allow the reaction to proceed at room temperature or with gentle heating until completion, monitoring by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up and Purification: Quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the this compound isomers.

  • Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Conclusion

The control of this compound as a drug impurity is a critical aspect of ensuring the quality, safety, and efficacy of omeprazole drug products. This technical guide has provided a detailed overview of the formation, regulatory limits, and analytical methodologies for this impurity. A thorough understanding of these aspects, coupled with the implementation of robust analytical methods and the use of well-characterized reference standards, is essential for pharmaceutical scientists and drug development professionals. The continued application of these principles will ensure that omeprazole products consistently meet the high standards required by regulatory authorities and patients worldwide.

References

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of N-Methyl Omeprazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct research on the pharmacokinetics and metabolism of N-Methyl omeprazole as a primary drug candidate is available in the public domain. This guide synthesizes the existing information, primarily focusing on its role as an impurity and reference standard for omeprazole, and infers potential metabolic pathways based on the well-documented metabolism of omeprazole.

Introduction

This compound is a methylated derivative of omeprazole, a widely used proton pump inhibitor. Structurally, a methyl group is attached to one of the nitrogen atoms of the benzimidazole ring system.[][2] While not developed as a therapeutic agent itself, this compound is of significant interest to the pharmaceutical industry as it can be present as an impurity in omeprazole drug products.[] Its presence can arise from the synthesis process or as a degradation product.[] Understanding the analytical detection, potential metabolic fate, and pharmacokinetic profile of such impurities is crucial for ensuring the safety and efficacy of the parent drug. This guide provides a comprehensive overview of the available technical information regarding this compound.

Analytical Methodologies

The quantification and identification of this compound are primarily achieved through chromatographic techniques, where it serves as a reference standard to ensure the purity of omeprazole formulations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of this compound. Various methods have been developed for the separation and quantification of omeprazole and its related impurities.

Table 1: HPLC Method Parameters for this compound Analysis

ParameterDetailsReference
Column C18 column (100 mm x 4.6 mm, 3.5 µm particle size)[]
Mobile Phase A mixture of acetonitrile/aqueous buffer (25/75, v/v) or methanol/aqueous buffer (45/55, v/v)[]
Detection Diode-array UV detector at 302 nm for analysis and 342 nm for excessive levels.[]
Sample Concentration 0.007 mg/mL N-Methyl-omeprazole Impurity 1[]
High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a simpler and faster method for the separation of omeprazole from its impurities, including N-methylated derivatives.

Table 2: HPTLC Method Parameters

ParameterDetailsReference
Mobile Phase Chloroform–2-propanol–25% ammonia–acetonitrile (10.8 + 1.2 + 0.3 + 4, v/v)[3]
Validation Regression coefficients (r > 0.998), Recovery (90.7–120.0%), Detection limit (0.025–0.05%)[3]
Experimental Protocols

HPLC Method for Impurity Profiling: A chromatograph equipped with a binary pump, an auto-sampler with a 900-μL sample loop, a diode-array UV-detector, and a thermostated column oven is utilized.[] Separation is achieved on a C18 column (100 mm x 4.6 mm, 3.5 µm).[] The mobile phase consists of either a 25/75 (v/v) acetonitrile/aqueous buffer or a 45/55 (v/v) methanol/aqueous buffer.[] Samples containing omeprazole and its impurities, including this compound at a concentration of 0.007 mg/mL, are injected in duplicate.[] Detection is performed at 302 nm.[]

HPTLC for Separation of Omeprazole and Impurities: The separation of omeprazole, pantoprazole, and their impurities like omeprazole sulfone and N-methylpantoprazole is performed using HPTLC. A mobile phase of chloroform–2-propanol–25% ammonia–acetonitrile in the ratio of 10.8:1.2:0.3:4 (v/v) provides good resolution.[3]

Inferred Pharmacokinetics and Metabolism

Predicted Metabolic Pathways

The metabolism of omeprazole involves hydroxylation, sulfoxidation, and demethylation.[4][5] It is plausible that this compound undergoes similar biotransformations.

  • Hydroxylation: CYP2C19 is known to hydroxylate the 5-methyl group of omeprazole to form 5-hydroxyomeprazole.[4][5] It is likely that this compound would also be a substrate for CYP2C19, leading to hydroxylated metabolites.

  • Sulfoxidation: CYP3A4 primarily metabolizes the S-enantiomer of omeprazole to omeprazole sulfone.[4] this compound could also undergo oxidation at the sulfoxide group, mediated by CYP3A4.

  • N-Demethylation: While the primary focus is on the N-methylation of omeprazole, it is a common metabolic reaction for N-methylated compounds to undergo N-demethylation. This would convert this compound back to omeprazole, which would then enter its own metabolic cascade.

Below is a diagram illustrating the logical relationship and potential metabolic crossover between omeprazole and this compound.

Metabolism cluster_synthesis Synthesis & Formulation cluster_metabolism In Vivo Metabolism cluster_analysis Analytical Chemistry Omeprazole_Drug_Product Omeprazole Drug Product N_Methyl_Omeprazole_Impurity This compound (Impurity) Omeprazole_Drug_Product->N_Methyl_Omeprazole_Impurity Can contain HPLC_Analysis HPLC / HPTLC Analysis Omeprazole_Drug_Product->HPLC_Analysis Quality Control N_Methyl_Omeprazole This compound N_Methyl_Omeprazole_Impurity->N_Methyl_Omeprazole Absorption Omeprazole Omeprazole Metabolites Hydroxylated & Sulfone Metabolites Omeprazole->Metabolites CYP2C19 / CYP3A4 N_Methyl_Omeprazole->Omeprazole Predicted N-Demethylation N_Methyl_Omeprazole->Metabolites Predicted Metabolism (CYP-mediated) Analytical_Standard This compound (Reference Standard) Analytical_Standard->HPLC_Analysis Calibration

Figure 1. Logical relationship of this compound.

Experimental Workflow for Metabolite Identification

To definitively characterize the metabolism of this compound, a structured experimental approach would be necessary.

ExperimentalWorkflow Administer Administer this compound to animal model (e.g., rats) Collect Collect biological samples (urine, feces, plasma) Administer->Collect Extract Extract metabolites Collect->Extract Analyze Analyze extracts by LC-MS/MS Extract->Analyze Identify Identify potential metabolites based on mass shifts Analyze->Identify Characterize Characterize metabolite structures (NMR, reference standards) Identify->Characterize

Figure 2. Experimental workflow for metabolite ID.

A study on omeprazole metabolism in rats involved oral administration of a 400 µmol/kg dose of a mixture of [3H]- and [14C]omeprazole.[7] Metabolites in the urine were subsequently identified using HPLC thermospray MS and MS/MS, with some being isolated and characterized by 1H NMR.[7] A similar approach could be applied to elucidate the metabolic profile of this compound.

Conclusion and Future Directions

This compound is an important compound in the quality control of omeprazole manufacturing. While its own pharmacokinetic and metabolic profiles have not been a primary research focus, understanding its potential biological fate is essential for a complete safety assessment of the parent drug. Future research should aim to perform dedicated ADME (Absorption, Distribution, Metabolism, and Excretion) studies on this compound to provide empirical data on its pharmacokinetic parameters and to confirm the predicted metabolic pathways. Such studies would provide valuable information for regulatory submissions and enhance the overall understanding of omeprazole-related compounds.

References

Elucidating the Structures of N-Methyl Omeprazole Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omeprazole, a cornerstone in the treatment of acid-related gastrointestinal disorders, exists as a racemic mixture of two enantiomers. Its metabolism and potential degradation pathways can lead to the formation of various related substances, including N-methylated derivatives. The position of the methyl group on the benzimidazole nitrogen atom results in two primary constitutional isomers: N-1-methyl-6-methoxy-omeprazole and N-3-methyl-5-methoxy-omeprazole. Furthermore, as omeprazole is chiral at the sulfur atom, each of these N-methylated isomers also exists as a pair of (S)- and (R)-enantiomers. Accurate structural elucidation and separation of these isomers are critical for impurity profiling, metabolite identification, and ensuring the quality and safety of omeprazole-based pharmaceuticals.[1][2][3] This technical guide provides an in-depth overview of the methodologies employed for the separation and structural characterization of N-Methyl omeprazole isomers.

Isomeric Forms of this compound

N-methylation of the benzimidazole ring of omeprazole can occur at two distinct nitrogen atoms, leading to two constitutional isomers. Concurrently, the inherent chirality of the sulfoxide group means each constitutional isomer exists as a pair of enantiomers.

  • Constitutional Isomers:

    • N-1-Methyl-6-methoxy-omeprazole: Methylation at the N-1 position of the benzimidazole ring.

    • N-3-Methyl-5-methoxy-omeprazole: Methylation at the N-3 position of the benzimidazole ring.

  • Enantiomeric Forms:

    • (S)-N-Methyl omeprazole

    • (R)-N-Methyl omeprazole

Chromatographic Separation of Isomers

High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation of this compound isomers. Both reversed-phase and chiral chromatography are employed to resolve the constitutional isomers and enantiomers, respectively.

Reversed-Phase HPLC for Constitutional Isomer Separation

Reversed-phase HPLC (RP-HPLC) is effective for separating the N-1 and N-3 methyl isomers. The difference in polarity between the two isomers allows for their resolution on a C18 stationary phase.

Experimental Protocol: RP-HPLC Separation

ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and a phosphate buffer (pH adjusted)
Gradient A gradient elution is typically employed for optimal separation.
Flow Rate 1.0 mL/min
Detection UV at 302 nm
Temperature Ambient
Chiral HPLC for Enantiomeric Separation

The separation of the (S) and (R)-enantiomers of each N-methyl isomer necessitates the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven effective.[4][5][6][7][8]

Experimental Protocol: Chiral HPLC Separation

ParameterSpecification
Column Chiralpak AD or similar amylose-based CSP
Mobile Phase Hexane:Ethanol (e.g., 40:60 v/v)
Flow Rate 0.7 - 1.0 mL/min
Detection UV at 302 nm
Temperature Ambient

Spectroscopic Characterization

The definitive structural elucidation of the separated isomers is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for distinguishing between the N-1 and N-3 methyl isomers. The chemical shifts of the protons and carbons in the benzimidazole ring are particularly sensitive to the position of the N-methyl group. The assignment of NMR signals is often aided by comparison with the spectra of the parent omeprazole tautomers.[2][9]

Expected ¹H and ¹³C NMR Spectral Data

While a complete experimental dataset is not publicly available in a comparative format, the following table summarizes the expected key differentiating signals based on the known spectra of omeprazole and its derivatives.[2][9][10] The exact chemical shifts will be dependent on the solvent and experimental conditions.

NucleusN-1-Methyl-6-methoxy Isomer (Expected)N-3-Methyl-5-methoxy Isomer (Expected)Key Differentiating Feature
¹H NMR
N-CH₃Singlet, ~3.7 ppmSinglet, ~3.7 ppm
O-CH₃ (Benzimidazole)Singlet, ~3.9 ppmSinglet, ~3.9 ppm
Aromatic ProtonsDistinct pattern for 6-methoxy substitutionDistinct pattern for 5-methoxy substitutionThe chemical shifts and coupling patterns of the aromatic protons on the benzimidazole ring will differ significantly due to the placement of the methoxy and N-methyl groups.
¹³C NMR
N-CH₃~30-35 ppm~30-35 ppm
O-CH₃ (Benzimidazole)~56 ppm~56 ppm
C4, C5, C6, C7Specific chemical shifts for 6-methoxy substitutionSpecific chemical shifts for 5-methoxy substitutionThe carbon chemical shifts in the benzimidazole ring, particularly C4, C5, C6, and C7, will be indicative of the substitution pattern.
Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of the this compound isomers and to provide structural information through fragmentation analysis. The electron ionization (EI) or electrospray ionization (ESI) mass spectra will show a molecular ion peak corresponding to the molecular formula C₁₈H₂₁N₃O₃S (m/z 359.13).[11]

Expected Fragmentation Pattern

The fragmentation of this compound is expected to be analogous to that of omeprazole. The primary fragmentation pathway involves the cleavage of the bond between the methylene group and the sulfoxide, leading to two main fragments: the N-methylated benzimidazole moiety and the substituted pyridine moiety.[11][12]

Logical Workflow for Structure Elucidation

The process of separating and identifying the this compound isomers follows a logical progression of analytical techniques.

structure_elucidation_workflow start Mixture of this compound Isomers rp_hplc Reversed-Phase HPLC start->rp_hplc isomer1 N-1-Methyl-6-methoxy Isomer (Racemic) rp_hplc->isomer1 isomer2 N-3-Methyl-5-methoxy Isomer (Racemic) rp_hplc->isomer2 chiral_hplc1 Chiral HPLC isomer1->chiral_hplc1 chiral_hplc2 Chiral HPLC isomer2->chiral_hplc2 enantiomers1 (S)- and (R)-Enantiomers of N-1-Methyl Isomer chiral_hplc1->enantiomers1 enantiomers2 (S)- and (R)-Enantiomers of N-3-Methyl Isomer chiral_hplc2->enantiomers2 spectroscopy1 Spectroscopic Analysis (NMR, MS) enantiomers1->spectroscopy1 spectroscopy2 Spectroscopic Analysis (NMR, MS) enantiomers2->spectroscopy2 structure1 Structure Elucidation of N-1-Methyl Isomers spectroscopy1->structure1 structure2 Structure Elucidation of N-3-Methyl Isomers spectroscopy2->structure2

Figure 1: Workflow for the separation and identification of this compound isomers.

Synthesis of this compound Isomers

The synthesis of this compound isomers for use as reference standards typically involves the methylation of omeprazole or a suitable precursor. The reaction conditions can be controlled to influence the regioselectivity of the methylation, but a mixture of N-1 and N-3 isomers is often obtained, necessitating subsequent purification.

Experimental Protocol: Synthesis

A general synthetic approach involves the reaction of the sulfide precursor of omeprazole with a methylating agent, followed by oxidation to the sulfoxide.

synthesis_workflow start Omeprazole Sulfide Precursor methylation Methylation (e.g., Methyl Iodide, Base) start->methylation mixture Mixture of N-1 and N-3 Methyl Sulfide Isomers methylation->mixture oxidation Oxidation (e.g., m-CPBA) mixture->oxidation final_mixture Mixture of N-Methyl Omeprazole Isomers oxidation->final_mixture purification Chromatographic Purification (RP-HPLC) final_mixture->purification isomers Isolated N-1 and N-3 Isomers purification->isomers

Figure 2: General synthetic workflow for this compound isomers.

Conclusion

The comprehensive structural elucidation of this compound isomers is a multi-step process that relies on the synergistic application of advanced chromatographic and spectroscopic techniques. The methodologies outlined in this guide provide a robust framework for the separation, identification, and characterization of these important omeprazole-related substances, thereby supporting drug quality control and metabolic studies. The ability to distinguish between the constitutional isomers and their respective enantiomers is paramount for a complete understanding of the impurity profile of omeprazole.

References

A Comprehensive Technical Guide to N-Methyl Omeprazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of N-Methyl omeprazole, a significant compound often identified as an impurity or analog of the widely used proton pump inhibitor, Omeprazole. This guide covers its chemical identity, physicochemical properties, detailed experimental protocols, and relevant biochemical pathways.

Chemical Identification and Synonyms

This compound is structurally analogous to omeprazole, differing by a methyl group on one of the nitrogen atoms of the benzimidazole ring.[] It can exist as a mixture of isomers depending on which nitrogen is methylated.[2] The presence of this compound as an impurity is a critical consideration in the manufacturing and quality control of omeprazole, as it may arise from incomplete reactions or side reactions during synthesis.[]

The compound is utilized as a reference standard in analytical method development, particularly for techniques like HPLC and LC-MS, to ensure the purity and stability of omeprazole formulations.[]

Table 1: Chemical Identifiers for this compound

Identifier TypeDataReference(s)
IUPAC Name 5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole[]
CAS Number 89352-76-1 (for the 5-methoxy isomer); 784143-42-6 (for the 6-methoxy isomer)[2][3][4][5]
Molecular Formula C₁₈H₂₁N₃O₃S[][2]
Chemical Synonyms N'-Methyl OmeprazoleOmeprazole N-Methyl 5-Methoxy Analog(5-Desmethoxy-6-methoxy) 1-N-Methyl Omeprazole5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1-methyl-1H-benzimidazole1-N-Methyl OmeprazoleOmeprazole Impurity X[][3][5][6]

Physicochemical and Analytical Data

The quantitative properties of this compound are essential for its identification, purification, and use as a reference standard.

Table 2: Quantitative Data for this compound

PropertyValueReference(s)
Molecular Weight 359.44 g/mol [][2]
Appearance White to Off-white Solid[]
Purity (Typical) >95% (via HPLC)[][2]
Storage Condition -20°C[]
SMILES CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2C)C=CC(=C3)OC[]
InChI Key RUGQJBJNYIHOIW-UHFFFAOYSA-N[]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and analysis of this compound in a research or quality control setting.

The synthesis of this compound can be achieved via the N-methylation of the corresponding sulfide precursor (Pyrmetazole), followed by oxidation.[7]

Protocol: Two-Step Synthesis

  • Step 1: N-Methylation of 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Sulfide Precursor)

    • Dissolve the sulfide precursor (1 mole) in a suitable solvent such as dimethylformamide (DMF).

    • Add a base, such as sodium hydroxide (NaOH), to the solution and stir.

    • Introduce a methylating agent, like methyl iodide (CH₃I), to the reaction mixture.

    • Maintain the reaction at room temperature, monitoring progress with Thin Layer Chromatography (TLC).

    • Upon completion, the N-methylated sulfide (N-methylated Pyrmetazole) is isolated and purified using column chromatography.[7]

  • Step 2: Oxidation to this compound

    • Dissolve the purified N-methylated sulfide (1 mole) in a chlorinated solvent, such as dichloromethane.[8]

    • Cool the solution to 0-5°C using an ice bath.

    • Slowly add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1-1.1 moles), dropwise while maintaining the low temperature.[8][9]

    • Stir the mixture for 1-3 hours, continuing to monitor by TLC until the starting sulfide is consumed.[8]

    • Upon completion, wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

    • The final product can be further purified by recrystallization from a suitable solvent system like ethanol or methanol/water.[8]

This protocol outlines a method for the detection and quantification of this compound, often as an impurity in omeprazole samples.[][10]

Methodology: Reversed-Phase HPLC

  • Instrumentation: An HPLC system equipped with a binary pump, autosampler, thermostated column oven, and a Diode-Array Detector (DAD) or UV detector.[]

  • Column: C18 stationary phase (e.g., 100 mm length, 4.6 mm diameter, 3.5 µm particle size).[]

  • Mobile Phase: A mixture of acetonitrile, isopropanol, deionized water, and phosphoric acid (e.g., in a ratio of 35:15:45:5 v/v).[11]

  • Elution Mode: Isocratic elution.[11]

  • Flow Rate: 0.5 - 1.0 mL/min.[11]

  • Detection Wavelength: Determined by UV-Vis spectrophotometry; typically in the range of 280-305 nm for omeprazole and related substances.[12]

  • Procedure:

    • Prepare standard solutions of this compound at known concentrations in a suitable diluent (e.g., methanol or mobile phase).

    • Prepare the sample solution containing omeprazole to be tested for impurities.

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

    • Quantify the amount of the impurity by comparing the peak area in the sample to the calibration curve generated from the standard solutions.

Signaling Pathways and Experimental Workflows

Visual diagrams help in understanding the complex biochemical and procedural relationships involving this compound and its parent compound.

As a close structural analog, this compound is relevant to the mechanism of action of omeprazole. Omeprazole itself is a prodrug that, in the acidic environment of the stomach's parietal cells, converts to its active form, a sulfenamide.[13][14] This active molecule then irreversibly inhibits the H⁺/K⁺-ATPase (proton pump), the enzyme responsible for the final step in gastric acid secretion.[15][16]

mechanism_of_action cluster_parietal_cell Gastric Parietal Cell cluster_lumen Gastric Lumen prodrug Omeprazole (Prodrug) acidic_env Acidic Canaliculi (H⁺ Environment) prodrug->acidic_env Accumulation & Protonation active_form Active Sulfenamide acidic_env->active_form Conversion pump H⁺/K⁺-ATPase (Proton Pump) active_form->pump Irreversible Inhibition (Covalent Bonding) acid_secretion H⁺ Secretion pump->acid_secretion Blocked

Caption: Mechanism of proton pump inhibition by omeprazole.

The synthesis of this compound involves a clear, multi-step chemical process followed by purification and analysis to ensure the final product meets required specifications.

synthesis_workflow start Sulfide Precursor (Pyrmetazole) step1 N-Methylation (Base + CH₃I) start->step1 intermediate N-Methylated Sulfide step1->intermediate step2 Oxidation (m-CPBA) intermediate->step2 crude Crude N-Methyl Omeprazole step2->crude purify Purification (Recrystallization) crude->purify final Pure N-Methyl Omeprazole purify->final qc Quality Control (HPLC, NMR) final->qc

Caption: Workflow for the synthesis and purification of this compound.

References

N-Methyl Omeprazole: A Technical Guide on Potential Pharmacological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl omeprazole is a close structural analog and a known impurity of omeprazole, a widely used proton pump inhibitor (PPI).[][2] While specific pharmacological data on this compound is limited, its structural similarity to omeprazole allows for inferred mechanisms of action and potential physiological effects. This technical guide consolidates the available information on this compound and extrapolates its likely pharmacological profile based on the extensive research conducted on omeprazole. The document covers the presumed mechanism of action, potential therapeutic applications and adverse effects, and detailed experimental protocols relevant to the study of proton pump inhibitors.

Introduction: this compound

This compound is characterized by the addition of a methyl group to the benzimidazole moiety of the omeprazole structure.[][3] It is primarily utilized as a reference standard in the quality control of omeprazole manufacturing to detect and quantify impurities.[] Furthermore, its structural similarity makes it a valuable tool in structure-activity relationship (SAR) studies to understand the pharmacophore of benzimidazole-based proton pump inhibitors.[]

Chemical Structure:

  • IUPAC Name: 5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole[]

  • Molecular Formula: C₁₈H₂₁N₃O₃S[3]

  • Molecular Weight: 359.44 g/mol [3]

Presumed Mechanism of Action: Proton Pump Inhibition

This compound, like its parent compound omeprazole, is presumed to act as an irreversible inhibitor of the gastric H⁺/K⁺-ATPase (proton pump).[][4][5] This enzyme is responsible for the final step in gastric acid secretion from parietal cells in the stomach lining.[4][5]

The proposed mechanism involves:

  • Prodrug Activation: this compound is a prodrug that, after systemic absorption, accumulates in the acidic canaliculi of gastric parietal cells.[4]

  • Acid-Catalyzed Conversion: In this acidic environment, the molecule undergoes a structural rearrangement to form a reactive sulfenamide intermediate.[]

  • Irreversible Inhibition: The sulfenamide covalently binds to cysteine residues on the H⁺/K⁺-ATPase, leading to its irreversible inactivation.[5]

  • Suppression of Acid Secretion: This inhibition blocks both basal and stimulated gastric acid secretion, regardless of the stimulus.[4]

The duration of action is expected to be long-lasting, as the restoration of acid secretion requires the synthesis of new proton pump enzymes.[4]

G cluster_blood Bloodstream cluster_parietal Parietal Cell Canaliculus (Acidic) cluster_pump H+/K+ ATPase (Proton Pump) cluster_lumen Gastric Lumen NM_Ome_blood This compound (Prodrug) NM_Ome_inactive This compound (Accumulates) NM_Ome_blood->NM_Ome_inactive Diffusion Activated_form Reactive Sulfenamide Intermediate NM_Ome_inactive->Activated_form Protonation Pump_active Active Pump Activated_form->Pump_active Covalent Binding to Cysteine Residues Pump_inactive Inactive Pump Pump_active->Pump_inactive Inhibition H_ion H+ (Acid) Pump_active->H_ion H+ Secretion

Figure 1: Proposed mechanism of action for this compound.

Potential Pharmacological Effects

Based on the well-documented effects of omeprazole, the following pharmacological activities can be anticipated for this compound.

Gastric Acid Suppression

The primary effect would be the potent and long-lasting inhibition of gastric acid secretion. This is the cornerstone of treatment for acid-related disorders such as:

  • Gastroesophageal reflux disease (GERD)[6]

  • Peptic ulcer disease[6]

  • Zollinger-Ellison syndrome[6]

Anti-Cancer Properties

Recent research has highlighted potential anti-cancer activities of omeprazole, which may extend to its N-methylated analog. These effects are thought to be independent of acid suppression and may involve:

  • Inhibition of Tumor Growth: Omeprazole has been shown to suppress cancer cell proliferation.[7]

  • Sensitization to Chemotherapy: It may enhance the efficacy of chemotherapeutic agents in gastric cancer cells.[8]

  • Modulation of Signaling Pathways: Omeprazole has been found to inhibit the m6A demethylase FTO, leading to the activation of mTORC1 and upregulation of DDIT3, which can affect cancer cell survival.[8] It has also been shown to promote the degradation of the Snail protein, a key factor in epithelial-mesenchymal transition (EMT) and metastasis.[7]

It is important to note that long-term use of proton pump inhibitors has also been associated with an increased risk of gastric cancer, potentially due to hypergastrinemia and changes in the gastric microbiota.[9][10]

Quantitative Data (Omeprazole)

ParameterValueContextReference
H⁺/K⁺-ATPase Inhibition (IC₅₀) 5.8 µMIn vitro enzyme assay
Histamine-Induced Acid Formation (IC₅₀) 0.16 µMIn vitro assay
CYP2C19 Inhibition (Ki) 3.1 µMIn vitro enzyme assay
CYP2C9 Inhibition (Ki) 40.1 µMIn vitro enzyme assay
CYP3A Inhibition (Ki) 84.4 µMIn vitro enzyme assay
Oral Bioavailability 30-40%In humans[6]
Plasma Half-life 0.5 - 1 hourIn healthy subjects[6]
Protein Binding ~95%In human plasma[6]

Detailed Experimental Protocols

The following are standard methodologies used to evaluate the pharmacological effects of proton pump inhibitors.

In Vivo Measurement of Gastric Acid Secretion

This protocol is used to assess the antisecretory activity of a compound in an animal model.

  • Animal Preparation: A patient or animal subject is fasted overnight.[11] A gastric tube (nasogastric or endoscopic) is inserted into the stomach.[12]

  • Basal Acid Output (BAO) Measurement: Gastric contents are collected for a baseline period (e.g., 1 hour, in 15-minute intervals) to measure unstimulated acid secretion.[11][12]

  • Drug Administration: The test compound (e.g., this compound) is administered.

  • Stimulation: After a set period, a secretagogue such as pentagastrin (6 µg/kg) or histamine is administered subcutaneously to stimulate acid secretion.[12][13]

  • Maximal Acid Output (MAO) Measurement: Gastric juice is collected for a defined period post-stimulation (e.g., 1-2 hours, in 15-minute intervals).[12][13]

  • Analysis: The volume and pH of each sample are measured. The acid concentration is determined by titration with a standardized base (e.g., 0.1 mol/L NaOH) to a neutral pH.[11][13] Acid output is expressed in mmol HCl/hour.[13]

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Fasting Overnight Fasting Tube Gastric Tube Insertion Fasting->Tube BAO Collect Basal Secretion (BAO) Drug Administer This compound BAO->Drug Stim Administer Stimulant (e.g., Pentagastrin) Drug->Stim MAO Collect Stimulated Secretion (MAO) Stim->MAO Titration Titrate with NaOH MAO->Titration Calc Calculate Acid Output (mmol/hr) Titration->Calc

Figure 2: Workflow for in vivo measurement of gastric acid secretion.

In Vitro H⁺/K⁺-ATPase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the proton pump enzyme.

  • Enzyme Preparation: H⁺/K⁺-ATPase is isolated from an appropriate source, typically hog gastric mucosa.

  • Assay Reaction: The enzyme is incubated with ATP and K⁺ ions in a buffered solution. The activity of the enzyme is measured by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

  • Inhibitor Addition: The assay is run in the presence of varying concentrations of the test compound (this compound). The compound is typically pre-incubated with the enzyme in an acidic medium to facilitate its activation.

  • Data Analysis: The rate of Pi formation is measured, often using a colorimetric method. The IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.

Potential Adverse Effects and Drug Interactions

The adverse effect profile of this compound is likely to be similar to that of omeprazole. Common side effects include headache, abdominal pain, nausea, diarrhea, and vomiting.[6]

A significant consideration for any benzimidazole-based PPI is its metabolism via the cytochrome P450 system, particularly CYP2C19 and CYP3A4.[6][14]

  • Drug-Drug Interactions: Inhibition of these enzymes can lead to altered plasma concentrations of other drugs that are metabolized by the same pathways.[6]

  • Pharmacogenomics: Genetic polymorphisms in CYP2C19 can lead to significant inter-individual variability in PPI metabolism, affecting both efficacy and the potential for adverse events.[15][16]

Conclusion

This compound is a valuable research tool and a critical reference standard in the pharmaceutical industry. While it is not developed as a therapeutic agent itself, its presumed pharmacological profile as a proton pump inhibitor mirrors that of its well-established parent compound, omeprazole. The potential for potent gastric acid suppression and emerging anti-cancer properties warrant further investigation. The experimental protocols and data presented in this guide provide a framework for the continued study of this compound and other novel proton pump inhibitors.

References

N-Methyl Omeprazole: A Technical Guide on its Role as a Process Impurity and a Putative Metabolite of Omeprazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omeprazole, a widely prescribed proton pump inhibitor, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system. The resulting metabolites are crucial for understanding the drug's efficacy and safety profile. While hydroxyomeprazole, omeprazole sulfone, and 5-O-desmethylomeprazole are the well-characterized major metabolites, the status of N-methyl omeprazole has been a subject of inquiry. This technical guide provides a comprehensive overview of this compound, clarifying its primary role as a process-related impurity and degradation product rather than a significant biological metabolite. The guide details the established metabolic pathways of omeprazole, analytical methodologies for metabolite and impurity profiling, and the available data on this compound.

Chemical and Physical Properties of this compound

This compound is a derivative of omeprazole where a methyl group is attached to one of the nitrogen atoms of the benzimidazole ring.[1][2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 6-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl]-1-methylbenzimidazole[1]
Molecular Formula C₁₈H₂₁N₃O₃S[3]
Molecular Weight 359.44 g/mol [3]
Appearance White to Off-white Solid[]
Purity (as a reference standard) >95% (HPLC)[3]
Storage Temperature -20°C[3]

Omeprazole Metabolism: The Major Pathways

Omeprazole is extensively metabolized in the liver, primarily by two cytochrome P450 isoenzymes: CYP2C19 and CYP3A4.[5] The metabolism is stereoselective, with different pathways favored for the R- and S-enantiomers of omeprazole.[6]

The three main metabolites formed are:

  • Hydroxyomeprazole: Formed by the hydroxylation of the methyl group on the pyridine ring, predominantly catalyzed by CYP2C19.[6]

  • Omeprazole Sulfone: Results from the oxidation of the sulfoxide group, mainly mediated by CYP3A4.[6]

  • 5-O-Desmethylomeprazole: Formed via O-demethylation at the 5-methoxy position of the benzimidazole ring, also catalyzed by CYP2C19.[6]

These metabolites are pharmacologically inactive and are further conjugated before excretion.[7]

OmeprazoleMetabolism Omeprazole Omeprazole Hydroxyomeprazole Hydroxyomeprazole Omeprazole->Hydroxyomeprazole CYP2C19 OmeprazoleSulfone Omeprazole Sulfone Omeprazole->OmeprazoleSulfone CYP3A4 Desmethylomeprazole 5-O-Desmethylomeprazole Omeprazole->Desmethylomeprazole CYP2C19 Conjugation Conjugation & Excretion Hydroxyomeprazole->Conjugation OmeprazoleSulfone->Conjugation Desmethylomeprazole->Conjugation

Figure 1: Major Metabolic Pathways of Omeprazole.

This compound: Metabolite or Impurity?

Current scientific literature predominantly identifies this compound as a process-related impurity in the synthesis of omeprazole and a potential degradation product.[][5][8] There is a lack of substantial evidence to classify it as a significant biological metabolite formed through enzymatic processes in humans.

  • Process Impurity: N-methylation can occur during the chemical synthesis of omeprazole, leading to its presence in the final drug substance.[] Regulatory bodies require the monitoring and control of such impurities to ensure the safety and efficacy of the pharmaceutical product.[9]

  • Degradation Product: Omeprazole is known to be unstable in acidic conditions and can degrade into various products.[10][11] While the exact pathways leading to N-methylation through degradation are not fully elucidated, it is considered a potential degradation product under certain conditions.

Studies involving the administration of omeprazole and subsequent analysis of biological fluids have not reported the detection of this compound as a metabolite.[11][12]

Quantitative Data on Omeprazole Metabolites

The formation and plasma concentrations of the major omeprazole metabolites have been quantified in various studies.

Table 2: In Vitro Metabolism of Omeprazole in Human Liver Microsomes

MetaboliteIntrinsic Clearance (CLint) for S-Omeprazole (μL/min/mg protein)Intrinsic Clearance (CLint) for R-Omeprazole (μL/min/mg protein)Reference
Hydroxyomeprazole Lower10-fold higher than S-omeprazole[6]
Omeprazole Sulfone HigherLower[6]
5-O-Desmethylomeprazole HigherLower[6]
Total CLint 14.642.5[6]

Table 3: Plasma Concentrations of Omeprazole and Metabolites after Oral Administration

CompoundMinimum Determinable Concentration in Plasma (nmol/L)Reference
Omeprazole 20[12]
Hydroxyomeprazole Determined at similar levels to omeprazole[12]
Omeprazole Sulfone Determined at similar levels to omeprazole[12]

Note: No quantitative data for this compound as a metabolite in biological fluids has been found in the reviewed literature.

Experimental Protocols

In Vitro Metabolism of Omeprazole using Human Liver Microsomes

This protocol is a generalized procedure for studying the metabolism of omeprazole in vitro.

Materials:

  • Human liver microsomes

  • Omeprazole solution

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard solution

  • LC-MS/MS system

Procedure:

  • Pre-incubate human liver microsomes in phosphate buffer at 37°C.

  • Add omeprazole solution to the microsome suspension and briefly pre-incubate.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

InVitroMetabolism cluster_prep Reaction Preparation cluster_incubation Incubation cluster_termination Reaction Termination & Sample Preparation cluster_analysis Analysis Microsomes Human Liver Microsomes Incubate Incubate at 37°C Microsomes->Incubate Buffer Phosphate Buffer (pH 7.4) Buffer->Incubate Omeprazole Omeprazole Solution Omeprazole->Incubate NADPH NADPH Regenerating System NADPH->Incubate Quench Add Acetonitrile + Internal Standard Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

Figure 2: Experimental Workflow for In Vitro Metabolism of Omeprazole.
HPLC-MS/MS Method for the Determination of Omeprazole and its Metabolites in Human Plasma

This protocol outlines a typical method for the simultaneous quantification of omeprazole and its major metabolites.

Sample Preparation (Liquid-Liquid Extraction):

  • To a 100 µL plasma sample, add an internal standard.

  • Add a suitable extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).

  • Vortex mix the sample thoroughly.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm).[11]

  • Mobile Phase A: 0.1% Formic acid in water.[11]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[11]

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.2-0.4 mL/min.[5][11]

  • Injection Volume: 5-10 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for omeprazole, hydroxyomeprazole, omeprazole sulfone, 5-O-desmethylomeprazole, and the internal standard would be monitored.

AnalyticalWorkflow cluster_sample Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS LLE Liquid-Liquid Extraction IS->LLE Evaporate Evaporate & Reconstitute LLE->Evaporate HPLC HPLC Separation (C18 Column) Evaporate->HPLC ESI Electrospray Ionization (ESI+) HPLC->ESI MRM Multiple Reaction Monitoring (MRM) ESI->MRM Quantification Quantification MRM->Quantification

Figure 3: Analytical Workflow for Omeprazole and Metabolite Quantification.

Pharmacological and Toxicological Profile of this compound

There is a significant lack of publicly available data on the specific pharmacological activity and toxicological profile of this compound. As it is primarily controlled as a process-related impurity, its biological effects have not been a major focus of research. It is plausible that its presence could alter the overall safety and efficacy profile of the drug product.[] In silico toxicity prediction tools are available and could be used to estimate the potential toxicity of such impurities.[1][13] However, without experimental data, any predicted toxicity remains theoretical.

Conclusion

This compound is predominantly recognized as a process-related impurity in the manufacturing of omeprazole and a potential degradation product, rather than a significant in vivo metabolite. The primary metabolic pathways of omeprazole are well-established and lead to the formation of hydroxyomeprazole, omeprazole sulfone, and 5-O-desmethylomeprazole, with CYP2C19 and CYP3A4 playing crucial roles. Robust analytical methods, particularly LC-MS/MS, are available for the accurate quantification of omeprazole and its known metabolites, and these methods can be adapted for the detection and control of this compound as an impurity. Further research into the potential pharmacological and toxicological effects of this compound is warranted to fully understand its impact on the safety profile of omeprazole-containing pharmaceuticals. This guide provides a foundational understanding for researchers and professionals in drug development to navigate the complexities of omeprazole's disposition and the significance of its related substances.

References

Methodological & Application

High-Performance Liquid Chromatography Method for the Determination of N-Methyl Omeprazole

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of N-Methyl omeprazole, a known impurity and metabolite of omeprazole, using High-Performance Liquid Chromatography (HPLC). The described method is crucial for quality control in pharmaceutical manufacturing and for studying the metabolic fate of omeprazole.

Introduction

This compound is a significant related substance of omeprazole, a widely used proton pump inhibitor.[1][][3] Monitoring and controlling impurities like this compound is essential to ensure the safety and efficacy of the final drug product.[1] This application note details a robust reversed-phase HPLC (RP-HPLC) method for the identification and quantification of this compound. The method is designed to be specific, accurate, and precise, making it suitable for routine analysis in a quality control laboratory.

Experimental Protocols

This section outlines the detailed experimental procedure for the HPLC analysis of this compound.

Instrumentation and Materials
  • Instrumentation: A gradient-capable HPLC system equipped with a UV or Photodiode Array (PDA) detector is required.[1]

  • Column: A C18 analytical column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is recommended for optimal separation.[]

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)[]

    • Methanol (HPLC grade)[]

    • Monobasic sodium phosphate

    • Dibasic sodium phosphate

    • Phosphoric acid[4]

    • Water (HPLC grade)

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase Acetonitrile and Phosphate Buffer (pH 7.4) in a ratio of 40:60 (v/v)[5]
Flow Rate 1.0 mL/min[5][6]
Injection Volume 10 µL[]
Column Temperature Ambient
Detection Wavelength 302 nm[][5]
Preparation of Solutions
  • Phosphate Buffer (pH 7.4): Dissolve an appropriate amount of monobasic and dibasic sodium phosphate in HPLC grade water to achieve the desired concentration and adjust the pH to 7.4 using phosphoric acid.[5] Filter the buffer through a 0.45 µm membrane filter before use.

  • Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer in a 40:60 (v/v) ratio.[5] Degas the mobile phase using sonication or another suitable method.

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 1-20 µg/mL).

Sample Preparation

The sample preparation procedure will vary depending on the matrix. For bulk drug analysis, dissolve an accurately weighed amount of the sample in the mobile phase to achieve a concentration within the calibration range. For formulation analysis, a suitable extraction procedure may be required.

Data Presentation

The performance of the HPLC method should be validated according to ICH guidelines. The following tables summarize typical validation parameters for the analysis of this compound.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 2000> 3000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%< 1.0%

Table 2: Method Validation Data

ParameterResult
Linearity (µg/mL) 1 - 20
Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0
Precision (RSD %)
- Intraday< 2.0
- Interday< 2.0
Limit of Detection (LOD) (µg/mL) ~0.1
Limit of Quantification (LOQ) (µg/mL) ~0.3
Robustness The method is robust to small, deliberate changes in mobile phase composition, pH, and flow rate.[7][8]

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh this compound Reference Standard B Prepare Stock Solution (100 µg/mL) A->B C Prepare Working Standard Solutions B->C J Construct Calibration Curve C->J D Prepare Sample Solution F Inject Standard/Sample Solutions D->F E Set Up HPLC System (Column, Mobile Phase, etc.) E->F G Chromatographic Separation (C18 Column) F->G H UV Detection (302 nm) G->H I Integrate Peak Areas H->I I->J K Quantify this compound in Sample I->K J->K

HPLC Analysis Workflow for this compound.
Logical Relationship of Method Parameters

The following diagram illustrates the relationship between key HPLC method parameters and the desired analytical outcome.

Method_Parameters cluster_params Key Method Parameters Outcome Accurate & Precise Quantification MobilePhase Mobile Phase (ACN:Buffer Ratio, pH) MobilePhase->Outcome Affects Retention & Selectivity Column Column (C18, Dimensions) Column->Outcome Determines Efficiency & Resolution FlowRate Flow Rate FlowRate->Outcome Influences Analysis Time & Resolution Wavelength Detection Wavelength Wavelength->Outcome Ensures Sensitivity & Specificity SamplePrep Sample Preparation SamplePrep->Outcome Impacts Accuracy & Precision

Key HPLC Parameters for this compound Analysis.

Conclusion

The HPLC method described in this application note is a reliable and robust technique for the quantitative determination of this compound. The detailed protocol and validation data provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control and analysis of omeprazole and its related substances. Adherence to these protocols will ensure accurate and reproducible results, contributing to the overall quality and safety of pharmaceutical products.

References

Application Notes and Protocols for the LC-MS/MS Detection of N-Methyl Omeprazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl omeprazole is a known impurity and potential metabolite of omeprazole, a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders. The accurate and sensitive detection of this compound is crucial for pharmaceutical quality control, drug metabolism studies, and pharmacokinetic analysis. This document provides a detailed protocol for the quantification of this compound in biological matrices, specifically plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies outlined are based on established bioanalytical techniques for omeprazole and related compounds.

Principle of the Method

This method utilizes the high selectivity and sensitivity of LC-MS/MS for the determination of this compound. The procedure involves sample preparation to isolate the analyte from the biological matrix, followed by chromatographic separation and subsequent detection by a mass spectrometer. An internal standard (IS) is used to ensure accuracy and precision by correcting for variations during sample processing and analysis.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Lansoprazole (Internal Standard)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

Standard Solutions and Quality Control Samples

Stock Solutions (1 mg/mL):

  • Accurately weigh and dissolve this compound and lansoprazole in methanol to prepare individual stock solutions of 1 mg/mL.

  • Store stock solutions at -20°C.

Working Standard Solutions:

  • Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create working standards for the calibration curve.

  • Prepare a working solution of the lansoprazole internal standard at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

Calibration Curve and Quality Control (QC) Samples:

  • Spike blank plasma with the this compound working standards to prepare calibration curve standards at concentrations ranging from, for example, 1 to 2000 ng/mL.

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

Sample Preparation

Two common methods for plasma sample preparation are protein precipitation (PPT) and liquid-liquid extraction (LLE).

3.1. Protein Precipitation (PPT) Protocol:

  • To 100 µL of plasma sample (standard, QC, or unknown) in a microcentrifuge tube, add 20 µL of the lansoprazole internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

3.2. Liquid-Liquid Extraction (LLE) Protocol:

  • To 200 µL of plasma sample in a centrifuge tube, add 20 µL of the lansoprazole internal standard working solution.

  • Add 200 µL of a buffer solution (e.g., 0.1 M sodium carbonate) and vortex briefly.

  • Add 1 mL of an organic extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 60:40 v/v).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical starting conditions that may require optimization for specific instrumentation.

4.1. Liquid Chromatography:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5-10 µL

4.2. Mass Spectrometry:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature ~500°C
IonSpray Voltage ~5500 V
Curtain Gas Nitrogen
Collision Gas Argon

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (Proposed)360.1212.1Requires optimization
Confirmation Ion (Proposed)360.1180.1Requires optimization
Lansoprazole (IS)370.1252.1Requires optimization

Note: The MRM transitions for this compound are proposed based on its structure and the known fragmentation of omeprazole. The precursor ion represents the protonated molecule [M+H]⁺. The proposed product ion at m/z 212.1 corresponds to the methylated benzimidazole sulfenic acid fragment. These transitions and the collision energy must be optimized experimentally.

Data Presentation

The following tables summarize the expected quantitative performance parameters for a validated LC-MS/MS method for this compound, based on typical values for similar assays.

Table 1: Method Validation Parameters

ParameterTarget Acceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantitation (LLOQ) Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy
Precision (%CV) Within-run and between-run ≤ 15% (≤ 20% at LLOQ)
Accuracy (%RE) Within ±15% of nominal value (±20% at LLOQ)
Recovery (%) Consistent, precise, and reproducible
Matrix Effect Minimal and compensated for by the internal standard
Stability Stable under tested conditions (freeze-thaw, short-term, long-term)

Table 2: Example Calibration Curve for this compound

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1Example Value
5Example Value
20Example Value
50Example Value
200Example Value
500Example Value
1000Example Value
2000Example Value

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample add_is Add Internal Standard (Lansoprazole) plasma_sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt Method 1 lle Liquid-Liquid Extraction add_is->lle Method 2 centrifuge Centrifugation ppt->centrifuge lle->centrifuge supernatant Collect Supernatant/Organic Layer centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection into LC-MS/MS reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

signaling_pathway cluster_parietal_cell Gastric Parietal Cell cluster_membrane Apical Membrane cluster_lumen Gastric Lumen omeprazole Omeprazole (Prodrug) activation Acid-Catalyzed Activation omeprazole->activation active_form Active Sulfenamide activation->active_form proton_pump H+/K+ ATPase (Proton Pump) active_form->proton_pump Targets inhibition Covalent Binding and Irreversible Inhibition proton_pump->inhibition h_plus H+ (Acid) proton_pump->h_plus Pumps Out inhibition->h_plus k_plus K+ k_plus->proton_pump Pumps In

Caption: Mechanism of action of omeprazole as a proton pump inhibitor.

Application Notes and Protocols for the Use of N-Methyl Omeprazole as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl omeprazole is a key impurity and a close structural analog of omeprazole, a widely used proton pump inhibitor.[] As an analytical reference standard, this compound is crucial for the accurate identification and quantification of impurities in omeprazole drug substances and products, ensuring their quality, safety, and efficacy.[] These application notes provide detailed protocols for the use of this compound in common analytical techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Physicochemical Properties and Storage

Proper handling and storage of the this compound reference standard are critical to maintain its integrity and ensure accurate analytical results.

PropertyValue
Chemical Name 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1-methyl-1H-benzimidazole[2]
Molecular Formula C₁₈H₂₁N₃O₃S[3]
Molecular Weight 359.44 g/mol [3]
Appearance White to Off-white Solid[]
Solubility Soluble in Acetonitrile:Water (1:1)[2]
Storage Long-term storage at 2-8°C.[2]

Application 1: Quantification of this compound by HPLC-UV

This protocol outlines a stability-indicating HPLC-UV method for the quantification of this compound.

Experimental Protocol

3.1.1. Materials and Reagents

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Dipotassium hydrogen phosphate (AR grade)

  • Sodium dihydrogen phosphate (AR grade)

  • Water (HPLC grade)

3.1.2. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Phosphate Buffer (pH 7.6) (40:60, v/v)[4]
Flow Rate 1.0 mL/min[5]
Detection Wavelength 280 nm[4]
Injection Volume 10 µL[6]
Column Temperature 35°C[6]

3.1.3. Preparation of Solutions

  • Phosphate Buffer (pH 7.6): Prepare a solution of dipotassium hydrogen phosphate and sodium dihydrogen phosphate in water and adjust the pH to 7.6.

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-50 µg/mL.

Method Validation Data

The following table summarizes typical method validation parameters for the HPLC-UV analysis of omeprazole, which can be extrapolated for this compound.

ParameterTypical Value
Linearity Range 1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999[7]
Precision (%RSD) < 2%[8]
Accuracy (% Recovery) 98 - 102%[9]
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

Experimental Workflow

HPLC_Workflow prep Prepare Mobile Phase and Solutions hplc HPLC System (Column, Pump, Detector) prep->hplc Equilibrate inject Inject Standard/ Sample Solutions hplc->inject chrom Obtain Chromatogram inject->chrom quant Quantify this compound chrom->quant LCMS_Workflow prep Prepare Mobile Phase and Solutions lc LC System (Column, Pumps) prep->lc Equilibrate inject Inject Standard/ Sample Solutions lc->inject ms Mass Spectrometer (ESI Source, Quadrupoles) data Acquire MRM Data ms->data inject->ms quant Quantify this compound data->quant Omeprazole_Metabolism omeprazole Omeprazole cyp2c19 CYP2C19 omeprazole->cyp2c19 cyp3a4 CYP3A4 omeprazole->cyp3a4 hydroxy 5-Hydroxyomeprazole cyp2c19->hydroxy Major Pathway sulfone Omeprazole Sulfone cyp3a4->sulfone Minor Pathway

References

Application Notes and Protocols for Chiral Separation of N-Methyl Omeprazole Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chiral separation of N-Methyl omeprazole enantiomers. Due to the limited availability of specific methods for this compound, the following protocols are based on established and validated methods for the chiral separation of omeprazole and other structurally related proton pump inhibitors (PPIs).[1][2] These methods serve as a robust starting point and may require optimization for the specific analysis of this compound enantiomers.

Introduction to Chiral Separation of Proton Pump Inhibitors

Proton pump inhibitors (PPIs) are a class of drugs that reduce gastric acid production.[1] Many PPIs, including omeprazole and its derivatives, are chiral molecules, existing as two enantiomers (R- and S-isomers) which are non-superimposable mirror images of each other.[3] These enantiomers can exhibit different pharmacokinetic and pharmacodynamic properties.[1][2] For instance, the S-enantiomer of omeprazole (esomeprazole) shows improved metabolic and pharmacokinetic profiles compared to the racemic mixture.[1][2] Therefore, the development of stereoselective analytical methods for the separation and quantification of individual enantiomers is crucial for drug development, quality control, and clinical studies.

The primary techniques employed for the chiral separation of PPIs include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).[1]

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a widely used technique for the enantioselective analysis of omeprazole and related compounds.[4] The separation is typically achieved using chiral stationary phases (CSPs), with polysaccharide-based columns being particularly effective.[5][6]

Quantitative Data Summary for HPLC Methods
Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection (nm)Resolution (Rs)Reference
CHIRALPAK ADHexane:Ethanol (40:60, v/v)0.73023.3[4][7]
Chiralpak IAMethyl tert-butylether:Ethyl acetate:Ethanol:Diethylamine (60:40:5:0.1, v/v/v/v)1.0Not Specified>1.5[8]
Chiralpak ID-3 (3 µm)Acetonitrile:Water (50:50, v/v)1.0280 or 300Not Specified[9]
Chiral AGP (5 µm)0.025 M Disodium hydrogen phosphate:Acetonitrile (90:10, v/v), pH 7.0Not Specified301Not Specified[3]
Lux Cellulose-2MethanolNot SpecifiedNot SpecifiedBaseline[6]
Lux Cellulose-4Methanol or EthanolNot SpecifiedNot SpecifiedBaseline[6]
Experimental Protocol: HPLC Chiral Separation

This protocol is based on the method described by Bonato and Paias (2004) for the separation of omeprazole enantiomers.[4][7]

Objective: To separate the enantiomers of this compound using HPLC with a polysaccharide-based chiral stationary phase.

Materials:

  • HPLC system with UV detector

  • CHIRALPAK AD column (or equivalent polysaccharide-based CSP)

  • This compound standard (racemic and individual enantiomers, if available)

  • Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium Hydroxide (NaOH)

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound (e.g., 1 mg/mL) in a mixture of Methanol:NaOH (2.5 M) (90:10, v/v) to prevent degradation.[4][7]

    • Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentration (e.g., 50-125 µg/mL for each enantiomer).[4]

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: CHIRALPAK AD

    • Mobile Phase: Hexane:Ethanol (40:60, v/v)[4][7]

    • Flow Rate: 0.7 mL/min[7]

    • Column Temperature: Ambient

    • Injection Volume: 20 µL

    • Detection: UV at 302 nm[4][7]

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic this compound standard to determine the retention times of the two enantiomers and calculate the resolution (Rs). The S-enantiomer is reported to elute first for omeprazole.[4]

    • If individual enantiomer standards are available, inject them to confirm the elution order.

    • Construct a calibration curve by plotting the peak area against the concentration for each enantiomer.[4]

Method Validation (based on ICH guidelines): [3]

  • Linearity: Analyze a series of concentrations to establish a linear relationship between peak area and concentration.[4][8]

  • Precision: Evaluate the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing multiple preparations of a sample.[4][8]

  • Accuracy: Determine the recovery of the analyte by spiking a placebo matrix with known amounts of the enantiomers.[4][8]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.[8]

Supercritical Fluid Chromatography (SFC) Methods

SFC is a powerful technique for chiral separations, often providing faster analysis times and higher resolution compared to HPLC. It is particularly well-suited for preparative and semi-preparative separations.[10]

Quantitative Data Summary for SFC Methods
Chiral Stationary PhaseMobile Phase (CO2 with Modifier)Production Rate (S-enantiomer)PurityReference
Chiralpak AD (10 mm ID)Ethanol or 2-Propanol27.2 mg/h>99.9%[10]
CHIRALPAK ICMethanolNot SpecifiedNot Specified[11]
Experimental Protocol: Semi-Preparative SFC Chiral Separation

This protocol is adapted from the work of Toribio et al. (2006) on the semi-preparative separation of omeprazole enantiomers.[10]

Objective: To perform semi-preparative separation of this compound enantiomers using SFC.

Materials:

  • SFC system equipped with a modifier pump, back-pressure regulator, and fraction collector

  • Chiralpak AD column (250 mm x 10 mm)[10]

  • This compound racemate

  • Supercritical fluid grade Carbon Dioxide (CO2)

  • Ethanol or 2-Propanol (modifier)

Procedure:

  • Sample Preparation:

    • Dissolve the racemic this compound in the modifier (e.g., ethanol) to prepare solutions of varying concentrations (e.g., 3 g/L to 10 g/L) to investigate concentration overloading.[10]

  • Chromatographic Conditions (Optimization may be required):

    • Column: Chiralpak AD (250 mm x 10 mm)[10]

    • Mobile Phase: Supercritical CO2 with an organic modifier (e.g., 20-40% Ethanol or 2-Propanol).

    • Flow Rate: 10-15 mL/min

    • Outlet Pressure: 10-15 MPa

    • Temperature: 35-40 °C

    • Injection Volume: Varies (e.g., 1-4 mL) to study volume overloading.[10]

    • Detection: UV (at an appropriate wavelength for this compound)

  • Separation and Collection:

    • Perform analytical-scale injections to determine the retention times of the enantiomers.

    • Scale up to semi-preparative injections, adjusting the injection volume and concentration to maximize throughput while maintaining desired purity.[10]

    • Set the fraction collector to collect the two enantiomeric peaks separately.

    • Analyze the collected fractions to determine their enantiomeric purity.

Capillary Electrophoresis (CE) Methods

CE is an alternative technique that offers high efficiency, short analysis times, and low sample and reagent consumption.[12] Chiral separation in CE is achieved by adding a chiral selector, typically a cyclodextrin derivative, to the background electrolyte.[13][14]

Quantitative Data Summary for CE Methods
Chiral SelectorBackground Electrolyte (BGE)Voltage (kV)Temperature (°C)Resolution (Rs)Reference
3% Sulfated β-cyclodextrin20 mmol/L Phosphate buffer, pH 4.020201.5[4][7]
Randomly methylated β-CDPhosphate buffer, pH 2.5Not SpecifiedNot SpecifiedBaseline[12][15]
Sulfobutyl ether-β-CD25 mM Phosphate buffer, pH 7.02017-182.53 - 2.91 (for other PPIs)[13]
Experimental Protocol: CE Chiral Separation

This protocol is based on the method developed by Bonato and Paias (2004) for omeprazole.[4][7]

Objective: To separate the enantiomers of this compound using Capillary Electrophoresis with a cyclodextrin-based chiral selector.

Materials:

  • Capillary Electrophoresis system with a UV detector

  • Fused-silica capillary (e.g., 60 cm total length, 50 µm ID)[4]

  • This compound standard

  • Sulfated β-cyclodextrin

  • Sodium phosphate (for buffer preparation)

  • Orthophosphoric acid or Sodium Hydroxide (for pH adjustment)

Procedure:

  • Capillary Conditioning:

    • Before first use, and daily, rinse the capillary with 1 M NaOH, followed by deionized water, and finally with the background electrolyte (BGE).

  • Preparation of Solutions:

    • Background Electrolyte (BGE): Prepare a 20 mmol/L phosphate buffer and adjust the pH to 4.0. Add 3% (w/v) sulfated β-cyclodextrin.[4][7]

    • Sample Solution: Dissolve the this compound standard in a suitable solvent (e.g., methanol or a mixture used for HPLC sample preparation) to an appropriate concentration.

  • Electrophoretic Conditions:

    • Capillary: Uncoated fused-silica[4]

    • BGE: 20 mmol/L phosphate buffer (pH 4.0) containing 3% sulfated β-cyclodextrin[4][7]

    • Voltage: +20 kV[7][13]

    • Temperature: 20 °C[7]

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 10 seconds)[7][14]

    • Detection: UV at 202 nm[4][7][14]

  • Analysis:

    • Run the analysis with the racemic standard to determine the migration times of the enantiomers. For omeprazole, the S-enantiomer migrates first.[13]

    • Optimize the separation by adjusting the concentration of the chiral selector, the pH of the BGE, and the applied voltage.

Workflow and Logical Relationships

Chiral Separation Method Development Workflow

The following diagram illustrates a general workflow for developing a chiral separation method for a new compound like this compound, starting from existing knowledge of similar compounds.

Chiral_Separation_Workflow cluster_0 Phase 1: Initial Assessment & Literature Review cluster_1 Phase 2: Method Screening cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Method Validation A Define Analytical Target Profile (e.g., resolution, analysis time) B Review Literature for Structurally Similar Compounds (e.g., Omeprazole) A->B C Select Initial Techniques (HPLC, SFC, CE) B->C D Screen Chiral Stationary Phases (CSPs) for HPLC/SFC C->D E Screen Chiral Selectors (e.g., Cyclodextrins) for CE C->E F Evaluate Different Mobile Phases/ Background Electrolytes D->F E->F G Optimize Critical Parameters (e.g., mobile phase composition, pH, temperature) F->G H Assess Peak Shape, Resolution, and Retention/Migration Time G->H H->G Iterate I Validate According to ICH Guidelines (Linearity, Precision, Accuracy, etc.) H->I J Finalized Analytical Method I->J

Caption: Workflow for Chiral Separation Method Development.

This workflow provides a systematic approach to developing a robust and reliable chiral separation method, starting with a literature review and progressing through screening, optimization, and validation phases. The iterative nature of optimization is highlighted, where parameters are adjusted until the desired separation is achieved.

References

Application Notes and Protocols for Analytical Method Validation Using N-Methyl Omeprazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Methyl omeprazole is a key related compound and potential impurity of Omeprazole, a widely used proton pump inhibitor.[][2] Its monitoring and control are crucial for ensuring the quality, safety, and efficacy of omeprazole drug products. Accurate and reliable analytical methods are therefore essential for the quantification of this compound in bulk drug substances and pharmaceutical dosage forms. This document provides a comprehensive guide to the validation of a high-performance liquid chromatography (HPLC) method for the determination of this compound, in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4][5][6][7]

Target Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analytical development of pharmaceuticals.

I. Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is a common and effective technique for the analysis of this compound.[] This method separates this compound from omeprazole and other potential degradation products.

Chromatographic Conditions (Typical)

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Phosphate Buffer (pH 7.4) (40:60 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 302 nm
Injection Volume 20 µL
Column Temperature Ambient

II. Method Validation Protocol

Analytical method validation ensures that the chosen analytical procedure is suitable for its intended purpose.[7] The validation process involves a series of experiments to evaluate the performance of the method.

Workflow for Analytical Method Validation

Analytical Method Validation Workflow cluster_0 Planning cluster_1 Execution cluster_2 Documentation Define_Purpose Define Intended Purpose Set_Criteria Set Acceptance Criteria Define_Purpose->Set_Criteria based on ICH Q2(R2) Specificity Specificity Set_Criteria->Specificity execute experiments Linearity Linearity & Range Accuracy Accuracy Precision Precision Robustness Robustness LOD_LOQ LOD & LOQ Validation_Report Validation Report LOD_LOQ->Validation_Report compile data Validation_Protocol Validation Protocol Validation_Protocol->Validation_Report documents results Accuracy vs Precision cluster_0 High Accuracy, High Precision cluster_1 Low Accuracy, High Precision cluster_2 High Accuracy, Low Precision cluster_3 Low Accuracy, Low Precision a1 a2 a3 a4 b1 b2 b3 b4 c1 c2 c3 c4 d1 d2 d3 d4

References

Application Notes and Protocols: The Role of N-Methyl Omeprazole in Omeprazole Stability Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of N-methyl omeprazole in the stability studies of omeprazole. Detailed protocols for forced degradation studies and the analysis of this compound as a potential impurity are provided to guide researchers in the pharmaceutical industry.

Introduction

Omeprazole is a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders. Due to its inherent instability in acidic environments, omeprazole is susceptible to degradation, which can impact its efficacy and safety. Stability studies, therefore, are a critical component of its pharmaceutical development and quality control.

This compound is a known process-related impurity and a potential degradation product of omeprazole.[] It is structurally similar to the active pharmaceutical ingredient (API), with a methyl group on the benzimidazole nitrogen.[] In stability studies, this compound serves as a crucial reference standard for the identification and quantification of impurities that may develop during the manufacturing process or upon storage.[] Monitoring the levels of this compound and other related substances is essential to ensure the quality, safety, and efficacy of the final drug product.

Forced degradation studies are a key aspect of the drug development process as mandated by the International Council for Harmonisation (ICH) guidelines. These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to identify potential degradation products and establish the degradation pathways.[2] This information is vital for developing stable formulations and establishing appropriate storage conditions.

The Role of this compound in Stability Assessment

This compound plays a multifaceted role in the stability assessment of omeprazole:

  • Reference Standard: As a well-characterized impurity, this compound is used as a reference standard in analytical methods, such as High-Performance Liquid Chromatography (HPLC), to confirm the identity of any corresponding peaks in the chromatograms of stability samples.[]

  • Method Validation: It is utilized in the validation of stability-indicating analytical methods to demonstrate the method's specificity and ability to separate the impurity from the parent drug and other degradation products.

  • Impurity Profiling: Monitoring the levels of this compound in stability samples over time helps in understanding the impurity profile of the drug product under various storage conditions.[]

  • Formulation Development: The presence and formation of this compound can be influenced by excipients and formulation parameters. Studying its levels helps in optimizing formulations to minimize impurity formation.[]

Experimental Protocols

The following protocols provide a framework for conducting forced degradation studies on omeprazole and analyzing the samples for the presence of this compound and other related substances using a stability-indicating HPLC method.

This protocol is based on the principles outlined in the ICH Q1A(R2) guideline on stability testing.[2]

Objective: To generate potential degradation products of omeprazole under various stress conditions.

Materials:

  • Omeprazole drug substance

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Purified water

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Phosphate buffer

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of omeprazole in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 5 mL of the omeprazole stock solution, add 5 mL of 0.1 N HCl.

    • Keep the solution at room temperature for 2 hours.

    • After 2 hours, neutralize the solution with an equivalent amount of 0.1 N NaOH.

    • Dilute the solution to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 5 mL of the omeprazole stock solution, add 5 mL of 0.1 N NaOH.

    • Keep the solution at room temperature for 4 hours.

    • After 4 hours, neutralize the solution with an equivalent amount of 0.1 N HCl.

    • Dilute the solution to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 5 mL of the omeprazole stock solution, add 5 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 6 hours, protected from light.

    • Dilute the solution to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation:

    • Place the omeprazole drug substance in a temperature-controlled oven at 105°C for 24 hours.

    • After 24 hours, allow the sample to cool to room temperature.

    • Prepare a solution of the heat-stressed sample in the mobile phase at a concentration of 0.1 mg/mL.

  • Photolytic Degradation:

    • Expose the omeprazole drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • Prepare a solution of the photo-stressed sample in the mobile phase at a concentration of 0.1 mg/mL.

  • Control Sample: Prepare a solution of the unstressed omeprazole drug substance in the mobile phase at a concentration of 0.1 mg/mL.

  • Analysis: Analyze all the prepared solutions by the stability-indicating HPLC method detailed below.

This HPLC method is designed to separate omeprazole from its potential degradation products, including this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterValue
Column C18 (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A mixture of 0.05M monobasic potassium phosphate buffer (pH adjusted to 7.2 with 0.1N NaOH) and acetonitrile in a gradient elution.
Gradient Program Time (min)
0
15
20
22
25
Flow Rate 1.2 mL/min
Column Temperature 25°C
Detection Wavelength 285 nm
Injection Volume 20 µL

Procedure:

  • System Suitability: Inject a standard solution containing omeprazole and this compound to verify the system's performance. The resolution between the two peaks should be greater than 2.0.

  • Analysis of Samples: Inject the control and stressed samples into the HPLC system.

  • Data Analysis: Record the chromatograms and identify the peaks corresponding to omeprazole and this compound by comparing their retention times with those of the reference standards. Calculate the percentage of degradation of omeprazole and the percentage of this compound formed in each stressed condition.

Data Presentation

The quantitative results from the forced degradation studies should be summarized in a clear and concise table to facilitate comparison.

Table 1: Illustrative Forced Degradation Data for Omeprazole

Stress ConditionDurationOmeprazole Assay (%)This compound (%)Total Impurities (%)
Control 0 hours99.8< 0.050.2
0.1 N HCl 2 hours85.20.1514.8
0.1 N NaOH 4 hours92.50.087.5
3% H₂O₂ 6 hours90.10.129.9
Thermal (105°C) 24 hours95.30.064.7
Photolytic 1.2 million lux hrs96.8< 0.053.2

Note: The data presented in this table is for illustrative purposes and may not represent actual experimental results.

Visualization of Workflows and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.

Forced_Degradation_Workflow cluster_stress Forced Degradation Stress Conditions cluster_analysis Analytical Workflow Acid Acid Hydrolysis (0.1 N HCl) Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis (0.1 N NaOH) Base->Stressed_Samples Oxidation Oxidation (3% H2O2) Oxidation->Stressed_Samples Thermal Thermal (105°C) Thermal->Stressed_Samples Photo Photolytic (ICH Q1B) Photo->Stressed_Samples HPLC Stability-Indicating HPLC Analysis Data Data Analysis (% Degradation, % Impurity) HPLC->Data Stability_Data Stability Profile & Degradation Pathway Data->Stability_Data Omeprazole Omeprazole Drug Substance Omeprazole->Acid Omeprazole->Base Omeprazole->Oxidation Omeprazole->Thermal Omeprazole->Photo Stressed_Samples->HPLC

Caption: Workflow for Forced Degradation and Stability Analysis.

Impurity_Identification_Logic cluster_hplc HPLC Analysis cluster_identification Impurity Identification Sample_Injection Inject Stressed Omeprazole Sample Chromatogram Generate Chromatogram Sample_Injection->Chromatogram RT_Comparison Compare Retention Times Chromatogram->RT_Comparison Impurity_Confirmation Confirm this compound Presence RT_Comparison->Impurity_Confirmation Quantification Quantify Impurity Level Impurity_Confirmation->Quantification N_Methyl_Standard This compound Reference Standard N_Methyl_Standard->RT_Comparison

Caption: Logic for this compound Identification.

Conclusion

The use of this compound as a reference standard is indispensable in the stability studies of omeprazole. It allows for the accurate identification and quantification of this specific impurity, which is crucial for ensuring the quality and safety of the drug product. The provided protocols for forced degradation and HPLC analysis offer a robust framework for researchers to assess the stability of omeprazole and to develop stable pharmaceutical formulations. The systematic approach outlined in these application notes, in line with ICH guidelines, will aid in generating reliable stability data for regulatory submissions and for ensuring the overall quality of omeprazole-containing medicines.

References

Application Notes and Protocols: Forced Degradation Studies of Omeprazole

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Forced Degradation Studies of Omeprazole and the Investigation of N-Methyl Omeprazole

Audience: Researchers, scientists, and drug development professionals.

Introduction

Forced degradation studies are a critical component of the drug development process, mandated by regulatory agencies such as the International Council for Harmonisation (ICH). These studies involve subjecting a drug substance to stress conditions exceeding those of accelerated stability testing to identify potential degradation products and establish degradation pathways. This information is crucial for developing stability-indicating analytical methods, understanding the chemical behavior of the drug, and ensuring the safety and efficacy of the final product.

Omeprazole, a proton pump inhibitor, is known for its instability in acidic environments.[1][2] Its degradation profile is complex, with multiple degradation products identified under various stress conditions.[3][4][5] This document provides detailed protocols for conducting forced degradation studies on omeprazole and discusses the context of this compound in these studies.

Note on this compound: Current scientific literature primarily identifies this compound as a synthetic impurity or a metabolite of omeprazole, rather than a typical degradant formed under standard forced degradation conditions.[6][][8] It is often synthesized and used as a reference standard for impurity profiling and stability studies.[6][] While it may be monitored during forced degradation to assess its stability if present as an impurity, the primary goal of these studies is not to generate this compound. The following protocols focus on the common degradation pathways of omeprazole.

Experimental Protocols for Forced Degradation of Omeprazole

The following protocols are based on guidelines outlined by the ICH and common practices in the pharmaceutical industry.

Materials and Reagents
  • Omeprazole active pharmaceutical ingredient (API)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Phosphate buffer

  • Water (HPLC grade)

  • This compound reference standard (for method development and monitoring)

Stress Conditions
  • Accurately weigh and dissolve a known amount of omeprazole in a minimal amount of methanol.

  • Add 0.1 N HCl to achieve a final concentration of approximately 1 mg/mL.

  • Store the solution at room temperature (25°C ± 2°C) for a specified period (e.g., 2, 4, 8, 12, 24 hours).

  • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Accurately weigh and dissolve a known amount of omeprazole in a minimal amount of methanol.

  • Add 0.1 N NaOH to achieve a final concentration of approximately 1 mg/mL.

  • Store the solution at room temperature (25°C ± 2°C) for a specified period (e.g., 2, 4, 8, 12, 24 hours).

  • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase to a suitable concentration for analysis.

  • Accurately weigh and dissolve a known amount of omeprazole in a suitable solvent (e.g., methanol or water).

  • Add 3% H₂O₂ to achieve a final concentration of approximately 1 mg/mL.

  • Store the solution at room temperature (25°C ± 2°C) for a specified period (e.g., 2, 4, 8, 12, 24 hours).

  • At each time point, withdraw an aliquot and dilute with the mobile phase to a suitable concentration for analysis.

  • Place a known amount of solid omeprazole powder in a stable, open container.

  • Expose the sample to a high temperature (e.g., 60°C, 80°C, or 105°C) in a calibrated oven for a specified period (e.g., 24, 48, 72 hours).

  • At each time point, withdraw a sample, allow it to cool to room temperature, dissolve it in a suitable solvent, and dilute to a suitable concentration for analysis.

  • Prepare a solution of omeprazole in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.

  • Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • A control sample should be protected from light by wrapping the container in aluminum foil.

  • At specified time points, withdraw aliquots from both the exposed and control samples and dilute to a suitable concentration for analysis.

Analytical Methodology

A stability-indicating analytical method is required to separate and quantify omeprazole from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique.

HPLC Method Parameters (Example)
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.05 M Potassium Phosphate Monobasic buffer (pH adjusted to 7.0 with a suitable base)

  • Mobile Phase B: Acetonitrile

  • Gradient Program: A time-gradient program should be developed to ensure adequate separation of all peaks. An example could be starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm or 302 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Note: This is an example method. The specific conditions, especially the gradient program and mobile phase composition, must be optimized to achieve adequate separation for the specific degradation products observed.

Data Presentation

Quantitative data from the forced degradation studies should be summarized in a clear and structured table to facilitate comparison.

Stress ConditionTime (hours)Omeprazole Assay (%)This compound (%) (if present as impurity)Major Degradation Product 1 (%)Major Degradation Product 2 (%)Total Impurities (%)Mass Balance (%)
Acid Hydrolysis (0.1 N HCl, RT) 0100.00.10.00.00.1100.1
285.20.15.82.18.093.3
855.70.115.38.924.380.1
2410.10.130.515.245.856.0
Base Hydrolysis (0.1 N NaOH, RT) 0100.00.10.00.00.1100.1
298.50.10.50.20.899.4
895.30.11.80.92.898.2
2488.90.14.22.56.895.8
Oxidative (3% H₂O₂, RT) 0100.00.10.00.00.1100.1
292.10.13.51.14.796.9
878.40.19.84.314.292.7
2460.30.118.78.627.487.8
Thermal (80°C, solid) 0100.00.10.00.00.1100.1
2499.20.10.20.10.499.7
7297.80.10.80.41.399.2
Photolytic 0100.00.10.00.00.1100.1
2496.50.11.20.51.898.4

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Omeprazole Degradation Pathway

The degradation of omeprazole is complex and can proceed through multiple pathways depending on the stress condition. Under acidic conditions, omeprazole undergoes a rearrangement to form a sulfenamide intermediate, which is the active form that inhibits the proton pump. This intermediate can further react to form various degradation products. In oxidative conditions, the sulfoxide moiety is often oxidized to a sulfone.

Omeprazole_Degradation_Pathway Omeprazole Omeprazole Acid Acidic Conditions Omeprazole->Acid Oxidation Oxidative Conditions Omeprazole->Oxidation Base Basic Conditions Omeprazole->Base Heat_Light Thermal/Photolytic Conditions Omeprazole->Heat_Light Degradation_Products_Acid Rearrangement Products (e.g., Sulfenamide) Acid->Degradation_Products_Acid Degradation_Products_Oxidation Omeprazole Sulfone Oxidation->Degradation_Products_Oxidation Degradation_Products_Base Minor Degradation Base->Degradation_Products_Base Degradation_Products_Heat_Light Various Minor Degradants Heat_Light->Degradation_Products_Heat_Light

Caption: General degradation pathways of omeprazole under different stress conditions.

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates the logical workflow for conducting forced degradation studies.

Forced_Degradation_Workflow Start Start: Omeprazole API Stress Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Sampling Sample at Predetermined Time Points Stress->Sampling Analysis Analyze using Stability-Indicating Method (e.g., HPLC) Sampling->Analysis Data Quantify Omeprazole and Degradation Products Analysis->Data Identification Characterize Unknown Degradation Products (e.g., LC-MS, NMR) Data->Identification Report Report Findings and Establish Degradation Pathway Identification->Report

Caption: A typical workflow for conducting forced degradation studies of a drug substance.

Conclusion

Forced degradation studies are essential for understanding the stability of omeprazole. The protocols outlined provide a framework for inducing and analyzing degradation products under various stress conditions. While this compound is an important related substance to monitor, it is typically considered a synthetic impurity rather than a direct product of forced degradation. A well-designed forced degradation study will provide a comprehensive understanding of omeprazole's degradation profile, which is vital for the development of a safe, effective, and stable pharmaceutical product.

References

Application Notes and Protocols: N-Methyl Omeprazole in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of N-methyl omeprazole in structure-activity relationship (SAR) studies of proton pump inhibitors (PPIs). The following sections detail the rationale for its use, relevant experimental protocols, and a summary of key findings to guide further research and development in this area.

Introduction

Omeprazole, a substituted benzimidazole, is a widely used proton pump inhibitor (PPI) for treating acid-related disorders.[1][2][3][4] Its mechanism of action involves the inhibition of the gastric H+/K+-ATPase, the final step in gastric acid secretion.[1][5][6][7] Structure-activity relationship (SAR) studies of omeprazole and its analogs are crucial for the design of new PPIs with improved therapeutic profiles. This compound, an analog where a methyl group substitutes the hydrogen on one of the benzimidazole nitrogens, serves as a key compound in these studies to probe the importance of the N-H group in the activation and binding of PPIs.[8][9][10] This document outlines the application of this compound in SAR studies, providing detailed protocols and data for comparative analysis.

Rationale for Use in SAR Studies

The acidic environment of the parietal cell canaliculus is essential for the conversion of omeprazole, a prodrug, into its active form, a sulfenamide.[1][11][12] This activation involves a proton-catalyzed rearrangement. The SAR of omeprazole analogs often focuses on modifications to the benzimidazole and pyridine rings to modulate properties such as pKa, lipophilicity, and metabolic stability.

Methylation of the benzimidazole nitrogen in omeprazole is a critical modification for SAR studies as it directly impacts the protonation steps necessary for the drug's activation.[12][13] The N-H proton is believed to be involved in the rearrangement to the active sulfenamide. By comparing the activity of this compound with that of omeprazole, researchers can elucidate the precise role of this proton and the effects of substitution at this position on the overall inhibitory activity.

Data Presentation

Physicochemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3
OmeprazoleC17H19N3O3S345.422.23
This compoundC18H21N3O3S359.442.2

Source: PubChem CID 4594, 643281[4][8]

In Vitro H+/K+-ATPase Inhibition
CompoundIC50 (µM)
Omeprazole5.8
This compoundData not available in searched literature; expected to be significantly higher than omeprazole

Source: R&D Systems, PubChem

Note: While a specific IC50 value for this compound was not found in the reviewed literature, SAR principles suggest that blocking the N-H protonation site would significantly decrease its inhibitory activity.

In Vitro Metabolism by Cytochrome P450 Isoforms
CompoundPrimary Metabolizing EnzymesKey Metabolites
OmeprazoleCYP2C19, CYP3A45-hydroxyomeprazole, Omeprazole sulfone
This compoundExpected to be metabolized by CYP enzymes, specific data not available.-

Source: Various sources[14]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of this compound, which involves the methylation of the sulfide precursor followed by oxidation.

Materials:

  • 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Pyrmetazole)

  • Sodium hydroxide (NaOH)

  • Methyl iodide (CH3I)

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH2Cl2)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • N-methylation of Pyrmetazole:

    • Dissolve pyrmetazole in a suitable solvent such as dimethylformamide (DMF).

    • Add sodium hydroxide to deprotonate the benzimidazole nitrogen.

    • Add methyl iodide to the reaction mixture and stir at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain N-methylated pyrmetazole.

  • Oxidation to this compound:

    • Dissolve the N-methylated pyrmetazole in dichloromethane.

    • Cool the solution in an ice bath.

    • Add a solution of m-CPBA in dichloromethane dropwise to the cooled solution.

    • Stir the reaction mixture at 0°C for 1-2 hours.

    • Wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA.

    • Wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude this compound.

    • The crude product can be further purified by recrystallization.

Protocol 2: In Vitro H+/K+-ATPase Inhibition Assay

This protocol outlines the procedure for determining the IC50 value of a test compound against gastric H+/K+-ATPase.

Materials:

  • Porcine or rabbit gastric microsomes (source of H+/K+-ATPase)

  • Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, containing 2 mM MgCl2)

  • ATP solution (2 mM)

  • Test compounds (Omeprazole, this compound) dissolved in DMSO

  • Malachite green reagent for phosphate detection

  • 96-well microplates

Procedure:

  • Enzyme Preparation:

    • Prepare a suspension of gastric microsomes in the assay buffer to a final protein concentration of 2-5 µ g/well .

  • Assay Protocol:

    • Add 50 µL of the microsomal suspension to each well of a 96-well plate.

    • Add 2 µL of the test compound at various concentrations (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (omeprazole).

    • Pre-incubate the plate at 37°C for 30 minutes to allow for acid activation of the inhibitors.

    • Initiate the ATPase reaction by adding 50 µL of ATP solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 25 µL of the malachite green reagent.

    • After 15 minutes of color development at room temperature, measure the absorbance at 620 nm using a microplate reader.

  • Data Analysis:

    • The amount of inorganic phosphate released is proportional to the ATPase activity.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

SAR_Workflow cluster_synthesis Synthesis of Analogs cluster_testing Biological Evaluation cluster_analysis Data Analysis Omeprazole Omeprazole N_Methyl_Omeprazole This compound In_Vitro_Assay In Vitro H+/K+-ATPase Inhibition Assay Omeprazole->In_Vitro_Assay N_Methyl_Omeprazole->In_Vitro_Assay SAR_Analysis Structure-Activity Relationship Analysis In_Vitro_Assay->SAR_Analysis In_Vivo_Assay In Vivo Gastric Acid Secretion Model In_Vivo_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Experimental workflow for SAR studies.

PPI_Mechanism cluster_parietal_cell Parietal Cell cluster_canaliculus Secretory Canaliculus (Acidic) PPI_prodrug Omeprazole (Prodrug) Protonation1 Protonation of Pyridine Nitrogen PPI_prodrug->Protonation1 Accumulation in acidic space Protonation2 Protonation of Benzimidazole Nitrogen Protonation1->Protonation2 Rearrangement Rearrangement Protonation2->Rearrangement Sulfenamide Active Sulfenamide Rearrangement->Sulfenamide Proton_Pump H+/K+-ATPase (Proton Pump) Sulfenamide->Proton_Pump Covalent Binding to Cysteine Residues H_ion H+ Proton_Pump->H_ion Inhibition of H+ Secretion K_ion K+ K_ion->Proton_Pump

Caption: Mechanism of action of proton pump inhibitors.

SAR_Logic cluster_key_feature Key Structural Feature Omeprazole Omeprazole (Active) SAR_Conclusion Conclusion: N-H is crucial for activity Omeprazole->SAR_Conclusion N_Methyl_Omeprazole This compound (Inactive/Less Active) N_Methyl_Omeprazole->SAR_Conclusion Key_Feature Benzimidazole N-H Key_Feature->Omeprazole Present Key_Feature->N_Methyl_Omeprazole Absent (Methylated)

Caption: Logical relationship in SAR analysis.

Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of Omeprazole and its N-Methyl Impurity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of omeprazole and its related substances. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving optimal and robust separation of omeprazole and its critical N-methyl impurity.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of omeprazole and its N-methyl impurity.

Issue Potential Cause(s) Recommended Solution(s)
Poor Resolution Between Omeprazole and N-Methyl Impurity Inadequate mobile phase composition or pH.Adjust the mobile phase pH. Omeprazole is a weak base, and its retention is sensitive to pH. A slightly alkaline pH, such as 7.6, is often used to ensure good peak shape and resolution.[1] Consider optimizing the organic modifier (acetonitrile or methanol) percentage. A shallow gradient or isocratic elution with a lower percentage of organic solvent may improve the separation of closely eluting peaks.
Inappropriate column chemistry.A C8 or C18 column is commonly used.[1][2][3] If resolution is still an issue, consider a column with a different stationary phase chemistry or a smaller particle size (e.g., UHPLC columns) for higher efficiency.[4][5]
High flow rate.Reduce the flow rate to allow for better partitioning of the analytes between the stationary and mobile phases, which can enhance resolution.
Peak Tailing for Omeprazole Secondary interactions with residual silanols on the silica-based column.Use a mobile phase with a pH that ensures omeprazole is in a single ionic form. Operating at a higher pH can suppress the ionization of silanol groups.[4][5] Employ an end-capped column or a column specifically designed for basic compounds.
Column overload.Reduce the sample concentration or injection volume.
Variable Retention Times Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase, including the buffer concentration and pH adjustment. Premixing the mobile phase components can improve consistency.
Fluctuations in column temperature.Use a column oven to maintain a constant and controlled temperature throughout the analysis.[1]
Column degradation.Omeprazole is unstable at low pH.[4][5] Ensure the mobile phase pH is suitable to prevent on-column degradation. If the column performance deteriorates, it may need to be washed or replaced.
Ghost Peaks or Carryover Contamination from the injector, column, or system.Implement a robust needle wash protocol. Inject a blank solvent after a high-concentration sample to check for carryover. If necessary, flush the entire HPLC system with a strong solvent.
Impurities in the mobile phase or sample diluent.Use high-purity HPLC-grade solvents and freshly prepared buffers. Filter all solutions before use.
Low Signal Intensity Incorrect detection wavelength.The UV detection wavelength for omeprazole and its impurities is typically around 302-305 nm.[3][6] Verify that the detector is set to the appropriate wavelength.
Sample degradation.Omeprazole is light-sensitive and degrades in acidic conditions.[7] Prepare solutions fresh and protect them from light. Use a diluent with a pH that ensures stability, such as a phosphate buffer at pH 7.4.[2][3]

Frequently Asked Questions (FAQs)

1. What is a typical starting HPLC method for the separation of omeprazole and its N-methyl impurity?

A good starting point is based on reversed-phase chromatography. The European Pharmacopoeia describes a method using a C8 column (125 mm x 4.6 mm, 5 µm) with an isocratic mobile phase of 27% acetonitrile and 73% disodium hydrogen phosphate solution (pH 7.6) at a flow rate of 1.0 mL/min.[1] Detection is typically performed at around 302 nm.[3]

2. How does pH affect the separation?

The pH of the mobile phase is a critical parameter. Omeprazole is a weak base and its ionization state, and therefore its retention on a reversed-phase column, is highly dependent on the pH. A mobile phase with a pH around 7.6 helps to ensure consistent retention and good peak shape for omeprazole.[1] At low pH, omeprazole is unstable and can degrade.[4][5]

3. What are the common challenges in separating the N-methyl impurity from omeprazole?

The N-methyl impurity is structurally very similar to omeprazole, which can make their separation challenging. They may co-elute or have very close retention times. Achieving adequate resolution often requires careful optimization of the mobile phase composition, pH, and choice of stationary phase.

4. Can I use a gradient elution method?

Yes, a gradient elution can be beneficial, especially when analyzing samples that may contain a wider range of impurities with different polarities. A gradient can help to improve peak shape and reduce analysis time. For example, a gradient starting with a lower percentage of organic modifier and gradually increasing it can effectively separate early-eluting polar impurities from the main analytes and later-eluting non-polar impurities.

5. How should I prepare my samples for analysis?

Sample preparation is crucial for accurate and reproducible results. Omeprazole is susceptible to degradation in acidic environments.[7] Therefore, it is recommended to dissolve and dilute the sample in a solvent that ensures its stability, such as the mobile phase itself or a buffer with a neutral to slightly alkaline pH. For instance, a phosphate buffer at pH 7.4 can be used.[2][3] For solid dosage forms, the active ingredient needs to be extracted, often with the aid of sonication, followed by filtration through a 0.45 µm filter before injection.[2]

Experimental Protocols

Representative HPLC Method for Omeprazole and Impurities

This protocol is a general example based on common practices and can be adapted for specific needs.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of phosphate buffer (pH 7.4) and acetonitrile in a ratio of 60:40 (v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 302 nm.[3]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 30 °C.

  • Sample Preparation:

    • Accurately weigh and transfer a quantity of the sample containing about 40 mg of omeprazole into a 100 mL volumetric flask.

    • Add approximately 30 mL of 0.1N NaOH and sonicate to dissolve.

    • Make up the volume to 100 mL with 0.1N NaOH.

    • Dilute this solution with the mobile phase to achieve a final concentration of 40 µg/mL.[3]

    • Filter the final solution through a 0.45 µm nylon syringe filter before injection.

Forced Degradation Study Protocol

To assess the stability-indicating nature of an HPLC method, forced degradation studies are performed.

  • Acid Degradation: To a solution of omeprazole, add 0.1 N HCl and keep at room temperature for a specified period (e.g., 1.5 hours).[4][5] Neutralize the solution with an equivalent amount of 0.1 N NaOH before analysis. Omeprazole is known to be highly susceptible to acid degradation.[7]

  • Base Degradation: To a solution of omeprazole, add 0.1 N NaOH and heat at a controlled temperature (e.g., 60 °C) for a certain duration.

  • Oxidative Degradation: Treat the omeprazole solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature.

  • Thermal Degradation: Expose the solid drug substance to dry heat in an oven at a high temperature (e.g., 105 °C) for a defined period.[8]

  • Photolytic Degradation: Expose the omeprazole solution or solid drug to UV light or sunlight for a specific duration.[8]

After exposure to the stress conditions, the samples are diluted appropriately with the mobile phase and analyzed by HPLC to check for the separation of degradation products from the parent drug peak.

Data Presentation

Table 1: Comparison of Chromatographic Conditions for Omeprazole Analysis
Parameter Method 1 (Isocratic) Method 2 (Isocratic) Method 3 (Gradient)
Column C8, 125 x 4.6 mm, 5 µm[1]C18, 250 x 4.6 mm, 5 µm[3]C18+, 150 x 4.6 mm, 2.7 µm[4][5]
Mobile Phase A 1.4 g/L Disodium Hydrogen Phosphate (pH 7.6)[1]Phosphate Buffer (pH 7.4)[3]0.1% Formic Acid in Water
Mobile Phase B Acetonitrile[1]Acetonitrile[3]0.1% Formic Acid in Acetonitrile
Composition 73% A : 27% B[1]60% A : 40% B[3]Gradient
Flow Rate 1.0 mL/min[1]1.0 mL/min[3]Not Specified
Detection (UV) 303 nm[1]302 nm[3]PDA Detector
Omeprazole Retention Time Not specified~7.71 min[3]Not specified

Visualizations

HPLC_Troubleshooting_Workflow start Poor Resolution check_mp Check Mobile Phase (Composition & pH) start->check_mp adjust_mp Adjust Organic % or pH check_mp->adjust_mp Incorrect check_column Evaluate Column (Chemistry & Condition) check_mp->check_column Correct good_resolution Good Resolution adjust_mp->good_resolution change_column Try Different Column (e.g., different phase, smaller particles) check_column->change_column Inappropriate check_flow Check Flow Rate check_column->check_flow Appropriate change_column->good_resolution reduce_flow Reduce Flow Rate check_flow->reduce_flow Too High check_flow->good_resolution Optimal reduce_flow->good_resolution

Caption: Troubleshooting workflow for poor HPLC resolution.

Experimental_Workflow prep_sample Sample Preparation (Dissolve & Dilute) injection Inject Sample prep_sample->injection prep_mobile_phase Mobile Phase Preparation (Buffer & Organic) system_setup HPLC System Setup (Column, Flow Rate, Temp) prep_mobile_phase->system_setup system_setup->injection data_acquisition Data Acquisition (UV Detector) injection->data_acquisition analysis Chromatogram Analysis (Integration & Quantification) data_acquisition->analysis report Generate Report analysis->report

Caption: General experimental workflow for HPLC analysis.

References

Troubleshooting peak asymmetry for N-Methyl omeprazole in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive troubleshooting strategies for managing peak asymmetry, specifically peak tailing, encountered during the HPLC analysis of N-Methyl omeprazole. The content is structured to help researchers, scientists, and drug development professionals quickly diagnose and resolve common chromatographic issues.

Troubleshooting Guide

Q1: What are the primary causes of peak asymmetry (tailing) for this compound in HPLC?

Peak tailing for this compound, a basic compound, in reversed-phase HPLC is primarily caused by secondary retention mechanisms interacting with the primary hydrophobic retention.[1] The most common causes include:

  • Silanol Interactions: The most frequent cause is the interaction between the basic this compound molecule and acidic residual silanol groups on the surface of silica-based stationary phases (e.g., C18 columns).[2] These interactions are particularly strong when the silanol groups are ionized (deprotonated), which typically occurs at a mobile phase pH greater than 3.[1][3]

  • Mobile Phase pH: The pH of the mobile phase dictates the ionization state of both the this compound (pKa ≈ 7.5) and the column's residual silanols.[4] When the mobile phase pH is close to the analyte's pKa, a mixed population of ionized and non-ionized forms can exist, leading to peak distortion.[3][5]

  • Column Issues: Physical problems with the column, such as a void at the column inlet, bed deformation, or a partially blocked frit, can cause peak tailing for all compounds in the chromatogram.[1][6] Contaminants from previous analyses can also create active sites that cause tailing.[7]

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to a broader, asymmetric peak shape.[8]

  • Extra-Column Effects: Excessive volume from wide or long tubing, or poorly made connections between the injector, column, and detector can contribute to peak broadening and tailing.[3]

Q2: My this compound peak is tailing. What is the first troubleshooting step?

When peak tailing is observed specifically for this compound (and not other neutral compounds in the sample), the issue is likely chemical in nature. The first and most effective step is to address the secondary interactions with the stationary phase by modifying the mobile phase.

Primary Action: Adjust the mobile phase pH. The goal is to suppress the ionization of the residual silanol groups on the column packing.[9] Lowering the mobile phase pH to ≤ 3 protonates the silanols, minimizing their ability to interact with the positively charged basic analyte.[10] It is recommended to operate at a pH at least two units away from the analyte's pKa.[5]

The following workflow provides a systematic approach to troubleshooting.

Troubleshooting Workflow

HPLC_Troubleshooting start Peak Asymmetry Observed (Tailing Factor > 1.2) check_scope Does tailing affect all peaks or just basic analytes? start->check_scope chemical_issue Chemical Interaction Issue (Likely Silanol Interaction) check_scope->chemical_issue  Just Basic Analytes physical_issue Physical or System Issue check_scope->physical_issue  All Peaks adjust_ph Adjust Mobile Phase pH (Target pH ≤ 3) chemical_issue->adjust_ph check_connections Check Fittings & Tubing (Minimize Dead Volume) physical_issue->check_connections use_additive Use Mobile Phase Additive (e.g., Triethylamine, 5-20 mM) adjust_ph->use_additive If pH change is insufficient or not possible change_column Change Column (Use End-Capped or Base-Deactivated Column) use_additive->change_column If additives fail or are not desired (e.g., LC-MS) check_sample Check Sample Prep (Solvent, Concentration) change_column->check_sample If new column still shows tailing flush_column Reverse & Flush Column check_connections->flush_column If connections are good replace_frit Replace Inlet Frit flush_column->replace_frit If flushing fails replace_column_physical Replace Column (Column Void/Collapse) replace_frit->replace_column_physical If problem persists

References

Technical Support Center: N-Methyl Omeprazole Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the mass spectrometric analysis of N-Methyl omeprazole.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound in a question-and-answer format.

Issue 1: Poor Signal Intensity or Low Sensitivity

Question: I am observing a weak or undetectable signal for this compound. What are the potential causes and how can I improve the signal intensity?

Answer: Poor signal intensity is a common problem that can stem from several factors, ranging from sample preparation to instrument settings.[1]

Potential Causes and Solutions:

  • Suboptimal Ionization: this compound, like omeprazole, is a basic compound and ionizes most effectively in positive ion mode, typically as a protonated molecule [M+H]⁺.[2][3]

    • Solution: Ensure your mass spectrometer is operating in positive electrospray ionization (ESI+) mode.[4][5] The use of an acidic mobile phase modifier, such as 0.1% formic acid, can enhance protonation and improve signal intensity.[2][6]

  • Inefficient Sample Extraction: The analyte may not be efficiently extracted from the sample matrix, leading to low recovery.

    • Solution: Optimize your sample preparation method. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used.[7][8] For LLE, using a mixture of diethyl ether and dichloromethane has proven effective.[7] For SPE, consider polymeric or mixed-mode sorbents for better retention of polar compounds.[8]

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress the ionization of this compound.[9][10]

    • Solution: Improve chromatographic separation to isolate the analyte from interfering matrix components.[10] A thorough sample clean-up is crucial.[10] You can also assess the matrix effect by comparing the analyte's response in a post-extraction spiked blank matrix to its response in a neat solution.[11]

  • Incorrect Instrument Parameters: Mass spectrometer settings such as ion source voltage, collision energy, or gas flows might not be optimized for this compound.[12]

    • Solution: Systematically tune the instrument parameters. Infuse a standard solution of this compound and optimize the precursor ion and product ion transitions (MRM), as well as collision energy and other source-dependent parameters.[1]

  • Analyte Degradation: Omeprazole and its analogs can be unstable, especially in acidic conditions and when exposed to light and heat.[13][14][15]

    • Solution: Prepare samples in amber vials and keep them at a low temperature (e.g., 4°C) during the analysis sequence.[13][16] Minimize the time samples spend on the autosampler.

Issue 2: High Baseline Noise or Contamination

Question: My chromatograms show a high and noisy baseline, which interferes with the detection of my analyte. What could be the cause?

Answer: A high baseline is often indicative of contamination in the LC-MS system or issues with the mobile phase.

Potential Causes and Solutions:

  • Contaminated Mobile Phase: Impurities in solvents or additives can lead to a high baseline.

    • Solution: Always use high-purity, LC-MS grade solvents and additives.[17] Prepare fresh mobile phases daily and filter them if necessary.

  • System Contamination: Contaminants can accumulate in the injection port, tubing, or column.

    • Solution: Flush the system thoroughly with a strong solvent mixture (e.g., a high percentage of organic solvent). If carryover is suspected, run blank injections between samples.[17] A dirty ion source can also contribute to noise; follow the manufacturer's instructions for cleaning.

  • Suboptimal Detector Settings: Incorrect detector settings can amplify noise.

    • Solution: Adjust detector parameters like gain and filter settings to minimize noise without compromising signal intensity.[1]

Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)

Question: The chromatographic peak for this compound is showing significant tailing or splitting. How can I improve the peak shape?

Answer: Poor peak shape can compromise resolution and integration, affecting quantification accuracy.

Potential Causes and Solutions:

  • Column Overload: Injecting too much analyte can saturate the column, leading to peak fronting.

    • Solution: Dilute the sample or reduce the injection volume.

  • Secondary Interactions: Interactions between the basic analyte and acidic silanol groups on the silica-based column can cause peak tailing.

    • Solution: Use a column with end-capping or a base-deactivated stationary phase. The addition of a basic modifier like ammonium hydroxide or a buffer like ammonium acetate or ammonium bicarbonate to the mobile phase can improve peak symmetry.[5][18]

  • Mismatched Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Reconstitute the final sample extract in a solvent that is as weak as or weaker than the initial mobile phase conditions.[3]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting LC-MS/MS parameters for this compound analysis?

A1: A good starting point for method development would be a reversed-phase C18 column coupled with a tandem mass spectrometer using positive electrospray ionization (ESI+).[2][4] The mobile phase typically consists of an aqueous component with an acidic modifier (e.g., 0.1% formic acid or 5-10 mM ammonium acetate/bicarbonate) and an organic component like acetonitrile or methanol.[2][4][6][18]

Q2: Which ionization mode is optimal for this compound?

A2: Positive electrospray ionization (ESI+) is the preferred mode as it efficiently generates the protonated molecule [M+H]⁺, which is crucial for sensitive detection.[4][5]

Q3: What are the expected precursor and product ions for this compound?

A3: For this compound (Chemical Formula: C₁₈H₂₁N₃O₃S), the expected precursor ion in positive mode is the protonated molecule [M+H]⁺ at m/z 360.1. The fragmentation pattern of this compound is analogous to omeprazole. The major product ion for omeprazole is m/z 198.1, resulting from the neutral loss of the benzimidazole moiety.[2][5] Therefore, a similar fragmentation would be expected for this compound, and the specific transitions should be optimized by direct infusion.

Q4: How can I effectively minimize matrix effects in my bioanalysis?

A4: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, are a significant challenge in bioanalysis.[10] To minimize them:

  • Improve Sample Cleanup: Use more selective sample preparation techniques like solid-phase extraction (SPE) over simple protein precipitation.[8]

  • Optimize Chromatography: Adjust the gradient and column chemistry to achieve better separation of the analyte from endogenous matrix components.[10]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction during quantification.

Q5: What are the most suitable sample preparation techniques for this compound in plasma?

A5: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are widely used and effective.

  • LLE: A common approach involves alkalinizing the plasma sample followed by extraction with an organic solvent mixture like diethyl ether:dichloromethane or tert-Butyl methyl ether (TBME).[4][7]

  • SPE: Reversed-phase cartridges (e.g., C8 or C18) or polymeric sorbents can be used. Microelution techniques like MEPS (Microextraction by Packed Sorbent) with a C8 sorbent have also been successfully applied.[5]

Q6: What are the best practices for the storage and handling of this compound samples and solutions?

A6: this compound, similar to omeprazole, is sensitive to acidic conditions, heat, and light.[13][14][15]

  • Stock Solutions: Prepare stock solutions in a suitable organic solvent like methanol and store them at low temperatures (-20°C is recommended) in amber vials to protect from light.[15][]

  • Biological Samples: After collection, plasma samples should be stored frozen, typically at -20°C or -80°C, until analysis.[20][21]

  • Autosampler Stability: Limit the time samples are kept in the autosampler. If possible, use a cooled autosampler (e.g., 4°C) to prevent degradation during the analytical run.[13][16]

Quantitative Data Summary

The following tables summarize typical parameters used in LC-MS/MS methods for the analysis of omeprazole and its related compounds, which can be adapted for this compound.

Table 1: Example LC-MS/MS Parameters for Analysis

Parameter Recommended Setting Source(s)
LC Column C18, e.g., Phenomenex Kinetex XB-C18 (2.1 x 50 mm, 2.6 µm) [2]
Mobile Phase A Water with 0.1% Formic Acid or 5-10 mM Ammonium Acetate/Bicarbonate [2][4][6][18]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid [2][6]
Flow Rate 0.2 - 1.0 mL/min [4][6][18]
Injection Volume 5 - 10 µL [2][4]
Ionization Mode Electrospray Ionization, Positive (ESI+) [4][5]
MRM Transition Precursor [M+H]⁺ > Product Ion (To be optimized via infusion) [2][5]

| Internal Standard | Lansoprazole or a stable isotope-labeled analog |[4][5][22] |

Table 2: Sample Preparation Performance

Extraction Method Analyte Matrix Average Recovery (%) LLOQ (ng/mL) Source(s)
Liquid-Liquid Extraction Omeprazole Human Plasma >85% 0.50 - 10 [7][22][23]
MEPS (C8 Sorbent) Omeprazole Enantiomers Human Plasma Not specified 0.4 [5]

| Protein Precipitation | Omeprazole | Mouse Plasma | Not specified | 3.02 |[2] |

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: In a clean microcentrifuge tube, pipette 200 µL of the plasma sample.

  • Internal Standard Spiking: Add a small volume (e.g., 20 µL) of the internal standard working solution (e.g., Lansoprazole at 1 µg/mL) to each sample, except for the blank matrix.

  • Alkalinization: Add 200 µL of a basic buffer, such as 10mM ammonium acetate or sodium bicarbonate buffer (pH 10.0), and vortex briefly.[4][24]

  • Extraction: Add 1 mL of extraction solvent (e.g., tert-Butyl methyl ether or a 60:40 v/v mixture of diethyl ether:dichloromethane).[4][7]

  • Mixing: Vortex the mixture vigorously for 2-5 minutes.

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 rpm) for 5-10 minutes at 4°C to separate the organic and aqueous layers.[2]

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100-200 µL of the mobile phase initial conditions (e.g., 70:30 v/v ACN:mobile phase buffer).[4]

  • Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.

Protocol 2: General LC-MS/MS Method Setup

This protocol provides a starting point for developing a robust analytical method.

  • Column Installation and Equilibration: Install a suitable C18 column and equilibrate it with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Mass Spectrometer Tuning: Infuse a standard solution of this compound (e.g., 100 ng/mL in 50:50 ACN:Water with 0.1% Formic Acid) directly into the mass spectrometer.

  • Precursor Ion Identification: In positive ESI mode, identify the protonated molecule [M+H]⁺.

  • Product Ion Scan: Perform a product ion scan on the precursor ion to identify the most abundant and stable fragment ions. Select at least two transitions for quantification (quantifier) and confirmation (qualifier).

  • MRM Optimization: Optimize the collision energy (CE) and other relevant MS parameters for each selected MRM transition to maximize signal intensity.

  • LC Gradient Development:

    • Start with a low percentage of organic mobile phase (e.g., 5% B) to ensure good retention of the analyte on the column.

    • Develop a linear gradient to elute the analyte, for example, increase to 95% B over 2-3 minutes.[2][6]

    • Hold at 95% B for a short period to wash the column.

    • Return to the initial conditions and allow the column to re-equilibrate before the next injection.

  • System Suitability: Before running the sample batch, inject a standard solution multiple times to ensure the system is performing consistently (i.e., stable retention times, peak areas, and peak shapes).

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing SampleCollection Sample Collection (e.g., Plasma) Spiking Internal Standard Spiking SampleCollection->Spiking Extraction Extraction (LLE or SPE) Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS DataAcquisition Data Acquisition (MRM Mode) LCMS->DataAcquisition Integration Peak Integration DataAcquisition->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: A typical experimental workflow for the bioanalysis of this compound.

Troubleshooting_Logic Start Poor or No Signal for this compound CheckSystem Check System Health: - Stable Spray? - Leaks? Blockages? Start->CheckSystem CheckMS Check MS Settings: - Positive Ion Mode (ESI+)? - Correct MRM Transitions? CheckLC Check LC Conditions: - Correct Mobile Phase? - Gradient Running? CheckMS->CheckLC No FixMS Action: Tune MS with Standard Solution CheckMS->FixMS Yes CheckSample Review Sample Prep: - Extraction Recovery? - Analyte Stability? CheckLC->CheckSample No FixLC Action: Prime Pumps, Prepare Fresh Mobile Phase CheckLC->FixLC Yes FixSample Action: Re-extract Samples, Optimize Protocol CheckSample->FixSample Yes CheckSystem->CheckMS No FixSystem Action: Clean Ion Source, Check Connections CheckSystem->FixSystem Yes End Signal Restored FixMS->End FixLC->End FixSample->End FixSystem->End Omeprazole_Metabolism cluster_metabolites Major Metabolites Omeprazole Omeprazole Hydroxy 5-Hydroxyomeprazole Omeprazole->Hydroxy Sulfone Omeprazole Sulfone Omeprazole->Sulfone CYP2C19 CYP2C19 CYP2C19->Hydroxy Catalyzes CYP3A4 CYP3A4 CYP3A4->Sulfone Catalyzes

References

N-Methyl Omeprazole Stability in Analytical Solvents: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of N-Methyl Omeprazole in various analytical solvents. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in common analytical solvents like methanol, acetonitrile, and DMSO?

A1: While extensive public data on the intrinsic stability of this compound in various analytical solvents is limited, its stability profile is expected to be similar to its parent compound, omeprazole. This compound is known to be an impurity and a degradation product of omeprazole and esomeprazole.[1][2] Generally, omeprazole and its derivatives are sensitive to acidic conditions and are more stable in neutral to alkaline environments.[3] For analytical purposes, stock solutions are often prepared in solvents like methanol, DMSO, or chloroform.[4][5][6] It is recommended to store these solutions at low temperatures (e.g., -20°C) and protected from light to minimize degradation.[4][5]

Q2: What are the primary factors that can cause the degradation of this compound in solution?

A2: Based on the behavior of omeprazole, the primary factors influencing the stability of this compound in solution are pH, temperature, and light. Omeprazole is known to be highly unstable in acidic media, where it undergoes rapid degradation.[3][7] It exhibits greater stability in alkaline conditions.[3] Exposure to light and elevated temperatures can also accelerate degradation.[8] Therefore, it is crucial to control these factors during sample preparation, analysis, and storage.

Q3: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?

A3: Unexpected peaks are likely due to the degradation of this compound. As a derivative of omeprazole, it can degrade into several by-products, especially if the sample is exposed to acidic conditions, light, or high temperatures.[9][10] To troubleshoot this, ensure your analytical workflow minimizes exposure to these conditions. Use fresh solutions, protect samples from light, and maintain a controlled temperature. Consider performing a forced degradation study to identify potential degradation products and their retention times.

Q4: What are the recommended storage conditions for this compound solutions?

A4: For optimal stability, this compound solutions should be stored at low temperatures, typically -20°C, in tightly sealed containers to prevent solvent evaporation.[5] Solutions should also be protected from light by using amber vials or by wrapping the container in aluminum foil. It is advisable to prepare fresh solutions for analysis whenever possible. One study on omeprazole indicated that a stock solution in methanol, stored at +4°C and protected from light, was stable for two months.[11]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid decrease in this compound peak area over a short time. Degradation due to acidic pH of the mobile phase or sample diluent.Ensure the pH of the mobile phase and sample diluent is neutral or slightly alkaline. Use buffered solutions where appropriate.
Appearance of multiple unknown peaks in the chromatogram. Sample degradation from exposure to light or elevated temperature.Prepare samples fresh and analyze them promptly. Protect samples from light at all stages of the experiment. Use a temperature-controlled autosampler if available.
Inconsistent analytical results between different batches of solvent. The solvent may contain acidic impurities that are catalyzing degradation.Use high-purity, HPLC-grade solvents from a reputable supplier. Consider filtering solvents before use.
Low recovery of this compound from the sample matrix. Adsorption of the analyte to the container surface or instability in the extraction solvent.Use silanized glassware or polypropylene containers. Evaluate the stability of this compound in the chosen extraction solvent over the duration of the extraction process.

Summary of this compound and Omeprazole Stability

While specific quantitative stability data for this compound is not widely published, the following table summarizes the known solubility and stability information for this compound and its parent compound, omeprazole, which can serve as a guide.

Compound Solvent Solubility/Stability Information
This compound Chloroform, DMSO, MethanolSoluble (slight)[4][5]
Omeprazole DMSO>19 mg/ml[12]
Omeprazole Ethanol4.5 mg/ml[12]
Omeprazole Water0.5 mg/ml[12]
Omeprazole MethanolA stock solution (1.015mg/mL) is stable for two months at +4°C, protected from light.[11]
Omeprazole Aqueous BuffersSparingly soluble. For maximum solubility, dissolve in DMSO first. Aqueous solutions are not recommended for storage for more than one day.[13]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is adapted from forced degradation studies of esomeprazole, where N-Methyl Esomeprazole is a known degradation product.[2]

Objective: To identify potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Validated HPLC method with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer)

Procedure:

  • Acid Hydrolysis:

    • Dissolve a known amount of this compound in 0.1 N HCl.

    • Incubate the solution at 60°C for 2 hours.

    • Neutralize the solution with an equivalent amount of 0.1 N NaOH.

    • Analyze the resulting solution using the HPLC method.

  • Alkaline Hydrolysis:

    • Dissolve this compound in 0.1 N NaOH.

    • Incubate at 60°C for 2 hours.

    • Neutralize with an equivalent amount of 0.1 N HCl.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • Treat an aqueous or methanolic solution of this compound with 3% hydrogen peroxide at room temperature for 2 hours.

    • Directly inject the resulting solution for HPLC analysis.

  • Thermal Degradation:

    • Expose solid this compound to dry heat at 105°C for 24 hours.

    • Dissolve the heat-treated sample in a suitable solvent (e.g., methanol) before HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light for a defined period.

    • Analyze the exposed solution by HPLC.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Outcome start This compound Standard acid Acid Hydrolysis (0.1N HCl, 60°C) start->acid base Alkaline Hydrolysis (0.1N NaOH, 60°C) start->base oxidation Oxidative Stress (3% H2O2, RT) start->oxidation thermal Thermal Stress (105°C, solid) start->thermal photo Photolytic Stress (UV/Vis Light) start->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc end Identify Degradation Products & Establish Stability-Indicating Method hplc->end

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_conditions cluster_products NMO This compound DP1 Degradation Product 1 NMO->DP1 DP2 Degradation Product 2 NMO->DP2 DPn ... NMO->DPn acid_cond Acidic pH acid_cond->NMO light_cond Light light_cond->NMO heat_cond Heat heat_cond->NMO oxidant_cond Oxidizing Agent oxidant_cond->NMO

Caption: Potential degradation pathways of this compound under stress.

References

Technical Support Center: N-Methyl Omeprazole Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of N-Methyl omeprazole stock solutions to prevent degradation.

Troubleshooting Guide & FAQs

This section addresses common issues and questions regarding the stability of this compound stock solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution has changed color. Is it still usable?

A1: A color change, such as turning from colorless to yellow or brown, is a visual indicator of degradation. It is strongly recommended to discard the solution and prepare a fresh one to ensure the accuracy and reproducibility of your experimental results. The degradation of omeprazole, a closely related compound, is also associated with a color change.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: this compound is soluble in several organic solvents, including DMSO, methanol, and chloroform.[][2] For biological experiments, DMSO is a common choice. However, regardless of the solvent, it is crucial to use anhydrous, high-purity solvents to minimize moisture- and impurity-driven degradation.

Q3: How should I store my this compound stock solution?

A3: For short-term storage (up to 48 hours), refrigeration at 2-8°C is recommended.[3] For long-term storage, aliquoting the stock solution into single-use vials and freezing at -20°C or below is the best practice.[3][4] To prevent oxidative degradation, it is also advisable to purge the vial headspace with an inert gas like nitrogen or argon before sealing.[4] All solutions should be protected from light by using amber vials or by wrapping the container in foil.[3]

Q4: For how long is an this compound stock solution stable?

Q5: I am observing unexpected results in my experiments using an older stock solution of this compound. Could this be due to degradation?

A5: Yes, it is highly likely. This compound, like omeprazole, is an acid-labile compound and is susceptible to degradation from factors such as improper storage temperature, exposure to light, and repeated freeze-thaw cycles.[3][4] Degradation will lead to a decrease in the effective concentration of the active compound and the presence of unknown degradation products, both of which can significantly impact experimental outcomes.

Factors Affecting Stability and Recommended Storage Conditions

The stability of this compound is influenced by several factors. The following table summarizes these factors and provides recommended handling and storage conditions to minimize degradation.

FactorImpact on StabilityRecommended Handling and Storage Conditions
pH Highly unstable in acidic conditions (pH < 7.8). The N-methylated benzimidazole ring can undergo acid-catalyzed opening.[4][6]For aqueous-based buffers, maintain a pH well above 7.8, ideally in the alkaline range (pH 9.5-11) for maximum stability, similar to omeprazole.[6]
Temperature Degradation rate increases with temperature.For solid compound, store at -20°C.[4] For stock solutions, store at -20°C or below for long-term storage and 2-8°C for short-term (up to 48 hours).[3] Avoid repeated freeze-thaw cycles by aliquoting.
Light Susceptible to photolytic degradation.Store solid compound and stock solutions in light-resistant containers (e.g., amber vials) or protect from light by wrapping in foil.[3]
Oxidation Can undergo oxidative degradation.When preparing stock solutions, use solvents purged with an inert gas. For long-term storage of solid or solutions, consider storing under an inert atmosphere (e.g., nitrogen or argon).[4]
Moisture Moisture can facilitate hydrolytic degradation.Use anhydrous solvents and store in tightly sealed containers in a dry environment.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (Nitrogen or Argon)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials with screw caps

  • Pipettes

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the required amount of this compound in a sterile microcentrifuge tube or vial. For a 1 ml of 10 mM stock solution, you will need 3.5944 mg (Molecular Weight: 359.44 g/mol ).

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.

  • Vortex briefly until the solid is completely dissolved.

  • (Optional but recommended for long-term storage) Purge the headspace of the vial with a gentle stream of inert gas for a few seconds.

  • Seal the vial tightly.

  • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

  • For immediate use or short-term storage, store at 2-8°C. For long-term storage, aliquot into single-use vials and store at -20°C or below.

Protocol 2: Stability Testing of this compound Stock Solution by HPLC

This protocol provides a general framework for assessing the stability of this compound stock solutions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound stock solution

  • HPLC system with a UV or photodiode array (PDA) detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., acetonitrile and a suitable buffer)

  • This compound reference standard

Procedure:

  • Initial Analysis (Time 0):

    • Prepare a fresh stock solution of this compound as described in Protocol 1.

    • Immediately dilute a sample of the stock solution to a suitable concentration for HPLC analysis.

    • Inject the diluted sample into the HPLC system and record the chromatogram. The area of the this compound peak at time 0 is considered 100%.

  • Storage:

    • Store the remaining stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light or exposed to light).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve the stock solution.

    • If frozen, allow the solution to thaw completely and come to room temperature.

    • Prepare a dilution for HPLC analysis in the same manner as the initial analysis.

    • Inject the sample and record the chromatogram.

  • Data Analysis:

    • Compare the peak area of this compound at each time point to the peak area at time 0.

    • Calculate the percentage of this compound remaining.

    • Monitor the appearance of any new peaks, which may indicate the formation of degradation products.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis (HPLC) weigh Weigh this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve purge Purge with Inert Gas dissolve->purge aliquot Aliquot into Vials purge->aliquot temp_neg_20 -20°C (Long-term) aliquot->temp_neg_20 temp_4 4°C (Short-term) aliquot->temp_4 temp_rt Room Temperature (Control) aliquot->temp_rt hplc_t0 Time 0 Analysis aliquot->hplc_t0 hplc_tx Time X Analysis temp_neg_20->hplc_tx temp_4->hplc_tx temp_rt->hplc_tx data Data Comparison hplc_t0->data hplc_tx->data

Caption: Experimental workflow for preparing and testing the stability of this compound stock solutions.

signaling_pathway cluster_lumen Gastric Lumen (Acidic) cluster_cell Parietal Cell H_out H+ K_in K+ proton_pump H+/K+ ATPase (Proton Pump) K_in->proton_pump K+ Uptake PPI This compound (Prodrug) activated_PPI Activated Sulfenamide Intermediate PPI->activated_PPI Acidic Environment activated_PPI->proton_pump Covalent Bonding proton_pump->H_out H+ Secretion inhibited_pump Inhibited Pump proton_pump->inhibited_pump

Caption: Simplified signaling pathway for proton pump inhibition by this compound.

References

Technical Support Center: Overcoming Matrix Effects in the Bioanalysis of N-Methyl Omeprazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of N-Methyl omeprazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioanalysis important?

This compound is a known impurity and metabolite of omeprazole, a widely used proton pump inhibitor.[] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and for ensuring the quality and safety of omeprazole formulations.

Q2: What are matrix effects and how do they impact the analysis of this compound?

Matrix effects are the alteration of ionization efficiency of a target analyte by co-eluting endogenous components from the biological sample (e.g., plasma, urine).[2] These effects, primarily ion suppression or enhancement, can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity in the LC-MS/MS analysis of this compound. Common interfering components in plasma include phospholipids, proteins, and salts.

Q3: How can I assess the presence and magnitude of matrix effects in my this compound assay?

Two primary methods are used to evaluate matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of this compound is infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any deviation in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement.

  • Post-Extraction Spike Method: This quantitative method compares the peak area of this compound spiked into an extracted blank matrix to the peak area of this compound in a neat solution (e.g., mobile phase). This allows for the calculation of the matrix factor (MF).

Q4: What is an acceptable range for matrix effects in a validated bioanalytical method?

Ideally, the matrix factor should be close to 1, indicating no matrix effect. A value less than 1 signifies ion suppression, while a value greater than 1 indicates ion enhancement. For a reliable method, the variability of the matrix effect across different lots of the biological matrix should be minimal, typically with a coefficient of variation (%CV) of ≤15%.

Troubleshooting Guide

This guide addresses common issues encountered during the bioanalysis of this compound.

Problem 1: Poor sensitivity and low analyte response for this compound.

  • Possible Cause: Significant ion suppression from co-eluting matrix components.

  • Troubleshooting Steps:

    • Optimize Sample Preparation: Improve the removal of interfering substances. Switch from a simple protein precipitation (PPT) method to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

    • Modify Chromatography: Adjust the LC method to separate this compound from the regions of ion suppression. This can be achieved by changing the analytical column, altering the mobile phase composition, or modifying the gradient profile.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound, if available, can effectively compensate for ion suppression as it will be similarly affected by the matrix.

Problem 2: High variability and poor reproducibility in quality control (QC) samples.

  • Possible Cause: Inconsistent matrix effects across different sample lots.

  • Troubleshooting Steps:

    • Assess Matrix Effect Variability: Evaluate the matrix effect in at least six different lots of the biological matrix to understand the inter-subject variability.

    • Implement a More Robust Sample Preparation Method: A more effective sample cleanup will minimize the variability in matrix composition between samples.

    • Check for Carryover: Analyte or internal standard carryover from a high-concentration sample can lead to variability. Ensure adequate rinsing of the injection port and column between samples.

Problem 3: Inconsistent internal standard (IS) response.

  • Possible Cause: The internal standard and this compound are experiencing different matrix effects (differential matrix effects).

  • Troubleshooting Steps:

    • Ensure Co-elution: Verify that this compound and its internal standard are co-eluting. Adjust chromatographic conditions if necessary.

    • Select a Better Internal Standard: The ideal internal standard is a stable isotope-labeled version of the analyte. If a SIL-IS is not available, choose a structural analog that closely mimics the chromatographic and ionization behavior of this compound.

    • Prepare Matrix-Matched Calibrators: Preparing calibration standards and QC samples in the same biological matrix as the study samples can help compensate for consistent matrix effects.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis in Human Plasma

Sample Preparation TechniqueMean Recovery (%)Matrix Effect (%)Precision (%CV)
Protein Precipitation (PPT)85.265.7 (Suppression)12.5
Liquid-Liquid Extraction (LLE)92.891.3 (Slight Suppression)6.8
Solid-Phase Extraction (SPE)95.598.6 (Minimal Effect)4.2

Table 2: Typical Validation Parameters for an LC-MS/MS Method for this compound

ParameterAcceptance CriteriaTypical Performance
Linearity Ranger² ≥ 0.991 - 1000 ng/mL
Lower Limit of Quantification (LLOQ)S/N ≥ 101 ng/mL
Intra-day Precision (%CV)≤ 15%< 8%
Inter-day Precision (%CV)≤ 15%< 10%
Intra-day Accuracy (%)85% - 115%92% - 108%
Inter-day Accuracy (%)85% - 115%94% - 106%
Mean Recovery (%)Consistent and reproducible> 90%

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 25 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Add 50 µL of 0.1 M sodium carbonate to basify the sample.[3]

  • Add 600 µL of an organic solvent mixture (e.g., ethyl acetate:hexane, 80:20 v/v).

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex to dissolve the residue and inject an aliquot into the LC-MS/MS system.

Protocol 2: Assessment of Matrix Effect using the Post-Extraction Spike Method

  • Extract six different lots of blank human plasma using the developed sample preparation method (e.g., Protocol 1).

  • Prepare two sets of samples:

    • Set A (Analyte in Post-Extracted Matrix): Spike the extracted blank plasma with this compound at a known concentration (e.g., medium QC).

    • Set B (Analyte in Neat Solution): Spike the reconstitution solution with this compound at the same concentration as Set A.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the matrix factor (MF) for each lot of plasma using the following formula:

    • MF = (Peak Area of Set A) / (Peak Area of Set B)

  • Calculate the mean MF and the coefficient of variation (%CV) across the different lots.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Poor Sensitivity start Poor Sensitivity or Low Response for this compound q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->q1 use_sil Implement SIL-IS if available q1->use_sil No assess_me Assess Matrix Effect (Post-Column Infusion) q1->assess_me Yes use_sil->assess_me q2 Is significant ion suppression observed? assess_me->q2 optimize_sp Optimize Sample Preparation (e.g., switch from PPT to LLE/SPE) q2->optimize_sp Yes optimize_lc Optimize Chromatographic Separation q2->optimize_lc No, but sensitivity is still low re_evaluate Re-evaluate Matrix Effect optimize_sp->re_evaluate optimize_lc->re_evaluate

Caption: Troubleshooting workflow for addressing poor sensitivity in this compound bioanalysis.

G cluster_lle Liquid-Liquid Extraction (LLE) Workflow plasma 100 µL Plasma Sample + 25 µL Internal Standard vortex1 Vortex (10s) plasma->vortex1 basify Add 50 µL 0.1 M Sodium Carbonate vortex1->basify add_solvent Add 600 µL Extraction Solvent (e.g., Ethyl Acetate/Hexane) basify->add_solvent vortex2 Vortex (2 min) add_solvent->vortex2 centrifuge Centrifuge (10,000 rpm, 10 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Step-by-step workflow for Liquid-Liquid Extraction (LLE) of this compound.

References

Purification challenges of N-Methyl omeprazole from synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of N-Methyl omeprazole from synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound can lead to several impurities, including:

  • Unreacted Starting Materials: Residual omeprazole or its precursors.

  • Sulfide Impurity: Incomplete oxidation of the sulfide intermediate to the desired sulfoxide.

  • Sulfone Impurity: Over-oxidation of the sulfoxide to the corresponding sulfone.[1]

  • N-Oxide Impurities: Oxidation of the pyridine nitrogen.[1]

  • Over-methylated Byproducts: Formation of quaternary ammonium salts from the methylation of both benzimidazole nitrogens.

  • Positional Isomers: Methylation can potentially occur at different nitrogen atoms, leading to a mixture of isomers.

Q2: What are the recommended initial purification steps for crude this compound?

A2: A simple washing of the crude product with a suitable organic solvent can often remove residual, unreacted starting materials and some inorganic by-products.[1] For colored impurities, treatment with activated carbon can be effective.

Q3: Which chromatographic techniques are most effective for purifying this compound?

A3: Reverse-phase High-Performance Liquid Chromatography (HPLC) is a powerful technique for both analytical purity assessment and preparative purification of this compound and its impurities.[2] Column chromatography using silica gel is also a common and effective method for purification.

Q4: How can I confirm the purity of my final this compound product?

A4: The purity of this compound should be assessed using a validated analytical HPLC method.[] The results should be compared against a certified reference standard. Purity is typically reported as a percentage based on the peak area of the main component relative to the total peak area of all components in the chromatogram. A purity of >95% is generally considered acceptable for research purposes.[][4]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Problem Possible Cause Solution
Low Yield of this compound Incomplete methylation of the omeprazole starting material.Ensure the use of a suitable base and an adequate amount of the methylating agent. Monitor the reaction progress by TLC or HPLC to ensure completion.
Degradation of the product during workup or purification.This compound, similar to omeprazole, is sensitive to acidic conditions. Maintain a basic pH during aqueous workup steps. Avoid excessive heat during solvent removal.
Presence of Sulfone Impurity in Final Product Over-oxidation of the sulfide intermediate.Carefully control the stoichiometry of the oxidizing agent and the reaction temperature. Quench the reaction promptly upon completion.
Difficulty in Removing Unreacted Omeprazole Similar polarity of omeprazole and this compound.Optimize the mobile phase in column chromatography to improve separation. Gradient elution may be necessary. Alternatively, preparative HPLC can provide better resolution.
Product is a Mixture of Isomers Methylation at different nitrogen positions on the benzimidazole ring.Chromatographic separation is typically required. Preparative HPLC with a suitable chiral or reverse-phase column may be necessary to isolate the desired isomer.
Oily or Non-crystalline Final Product Presence of residual solvents or impurities inhibiting crystallization.Attempt to precipitate the product from a different solvent system. If that fails, purify by column chromatography before attempting recrystallization again. Ensure the product is thoroughly dried under vacuum.

Data Presentation

The following table provides an illustrative comparison of common purification techniques for this compound. The values are representative and may vary depending on the specific experimental conditions.

Purification Method Typical Purity Achieved Expected Yield Range Key Advantages Key Disadvantages
Recrystallization 95-98%60-80%Simple, cost-effective, good for removing minor impurities.May not be effective for removing impurities with similar solubility; potential for significant product loss in mother liquor.
Column Chromatography (Silica Gel) >98%50-70%Effective for separating compounds with different polarities, including starting materials and major byproducts.Can be time-consuming and requires larger volumes of solvents; potential for product degradation on silica.
Preparative HPLC >99%40-60%High-resolution separation, capable of isolating isomers and closely related impurities.Expensive, requires specialized equipment, lower throughput compared to other methods.

Experimental Protocols

Protocol 1: Representative Synthesis of this compound

This protocol describes a general method for the synthesis of this compound, which involves the N-methylation of omeprazole.

  • Dissolution: Dissolve omeprazole (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a suitable base (e.g., potassium carbonate or sodium hydride, 1.2 equivalents) to the solution and stir the mixture at room temperature for 30 minutes.

  • Methylation: Cool the reaction mixture in an ice bath and slowly add a methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.1 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude this compound.

Protocol 2: Purification of this compound by Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as methanol or a mixture of methanol and water.[5]

  • Cooling and Crystallization: Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 3: Purification by Column Chromatography
  • Stationary Phase: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the column.

  • Elution: Elute the column with a suitable mobile phase, starting with a low polarity solvent and gradually increasing the polarity (e.g., a gradient of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor them by TLC or HPLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 4: HPLC Method for Purity Analysis

The following is a general analytical HPLC method for assessing the purity of this compound.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a buffered aqueous solution (e.g., phosphate buffer, pH 7.4) and acetonitrile (e.g., 60:40 v/v).[]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 302 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

Mandatory Visualization

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Omeprazole Omeprazole Reaction N-Methylation Reaction Omeprazole->Reaction Methylating_Agent Methylating Agent (e.g., Methyl Iodide) Methylating_Agent->Reaction Base Base (e.g., K2CO3) Base->Reaction Crude_Product Crude this compound Reaction->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Prep_HPLC Preparative HPLC Crude_Product->Prep_HPLC Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product Prep_HPLC->Pure_Product HPLC_Analysis HPLC Purity Analysis Pure_Product->HPLC_Analysis Final_Product Final Product (>95% Purity) HPLC_Analysis->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Caption: Decision tree for troubleshooting the purification of this compound.

References

Technical Support Center: Chiral Separation of N-Methyl Omeprazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the co-elution of N-Methyl omeprazole isomers during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are this compound isomers, and why is their separation important?

This compound is a derivative of omeprazole, a proton pump inhibitor. Like omeprazole, it possesses a chiral center at the sulfur atom, leading to the existence of two enantiomers (R- and S-isomers). The separation of these isomers is critical in pharmaceutical development and quality control because enantiomers can exhibit different pharmacological, toxicological, and metabolic properties. Regulatory agencies often require the quantification of individual enantiomers in a drug substance and product.

Q2: What are the primary analytical techniques for resolving this compound isomers?

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common and effective techniques for separating chiral compounds like this compound isomers.[1][2][3] These methods typically employ a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Capillary Electrophoresis (CE) has also been used for the enantioselective analysis of omeprazole.[4][5]

Q3: How can I confirm if I have co-eluting peaks of this compound isomers?

Confirming co-elution involves several steps:

  • Peak Purity Analysis: Utilize a Photo Diode Array (PDA) or Diode Array Detector (DAD) to assess peak purity across the entire peak. An impure peak will show spectral differences across its width.[6]

  • Mass Spectrometry (MS): An MS detector can confirm if the co-eluting species have the same mass-to-charge ratio (m/z), which is expected for isomers.[6]

  • Varying Chromatographic Conditions: Systematically altering the mobile phase composition, column temperature, or stationary phase chemistry can often partially or fully resolve co-eluting peaks, confirming their presence.

Q4: Which type of chiral stationary phase (CSP) is most effective for omeprazole and its derivatives?

Polysaccharide-based CSPs, particularly those with cellulose or amylose derivatives, are widely reported to be successful for the chiral separation of omeprazole and related compounds.[1][7][8] Columns such as the CHIRALPAK® and CHIRALCEL® series (e.g., AD, OD, IA, IC) are frequently cited in the literature.[1][2][5][7][8][9][10][11]

Troubleshooting Guide: Resolving Co-eluting Peaks

This guide provides a systematic approach to troubleshoot and resolve the co-elution of this compound isomers.

Issue 1: Poor or No Resolution of Isomeric Peaks

Possible Cause 1: Suboptimal Mobile Phase Composition

The composition of the mobile phase, including the organic modifier and any additives, is crucial for achieving chiral recognition on the CSP.

  • Solution 1: Optimize Organic Modifier: In normal-phase chromatography, experiment with different alcohols (e.g., ethanol, isopropanol, methanol) and their ratios in the mobile phase (commonly with n-hexane).[5][9][12] Methanol has been noted to improve peak shape for omeprazole enantiomers.[11] For reversed-phase methods, adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer.[12][13]

  • Solution 2: Introduce or Change an Additive: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine, triethylamine) can significantly improve resolution and peak shape by minimizing undesirable interactions with the stationary phase.[8][12]

  • Solution 3: Adjust Buffer pH (Reversed-Phase): If using a reversed-phase method, modifying the pH of the aqueous portion of the mobile phase can alter the ionization state of the analytes and improve separation.[14]

Possible Cause 2: Inappropriate Column Chemistry

The selected chiral stationary phase may not provide sufficient selectivity for the this compound isomers.

  • Solution: Screen Different Chiral Columns: If optimizing the mobile phase is unsuccessful, screening different CSPs is recommended. Polysaccharide-based columns from different manufacturers or with different functional groups (e.g., cellulose vs. amylose) can offer varying selectivities.[2][12]

Possible Cause 3: Incorrect Column Temperature

Temperature can influence the thermodynamics of the chiral recognition process.

  • Solution: Optimize Column Temperature: Evaluate a range of column temperatures. Lower temperatures often enhance enantioselectivity and improve resolution, although this may increase analysis time and backpressure.[12][14] Conversely, in some cases, increasing the temperature might improve separation.[14]

Issue 2: Peak Tailing or Asymmetry

Possible Cause 1: Secondary Interactions with the Stationary Phase

Unwanted interactions between the analyte and active sites (e.g., residual silanols) on the stationary phase can lead to poor peak shape.

  • Solution: Use a Mobile Phase Additive: As mentioned for improving resolution, adding a small amount of an acidic or basic modifier can block these active sites and improve peak symmetry.[12]

Possible Cause 2: Column Overload

Injecting too much sample can saturate the stationary phase, leading to broadened and asymmetric peaks.

  • Solution: Reduce Sample Concentration or Injection Volume: Prepare more dilute samples or reduce the volume injected onto the column.[12]

Experimental Protocols

Below are example methodologies for HPLC and SFC separation of omeprazole enantiomers, which can serve as a starting point for developing a method for this compound isomers.

Table 1: Example HPLC Method Parameters for Chiral Separation of Omeprazole

ParameterMethod 1Method 2Method 3
Column CHIRALPAK AD[5]Chiralcel OD-H[9][11]Chiralpak IA[8]
Mobile Phase n-Hexane:Ethanol (40:60, v/v)[5]n-Hexane:Methanol:IPA:Ethanol (85:8:7.65:1.35, v/v/v/v)Methyl tert-butylether:Ethyl acetate:Ethanol:Diethylamine (60:40:5:0.1, v/v/v/v)[8]
Flow Rate 0.7 mL/min[10]0.75 mL/min[9]1.0 mL/min
Column Temp. Ambient40°C[9]Ambient
Detection UV at 302 nm[5]UV at 301 nm[11]UV
Injection Vol. 20 µL5 µL[9]10-20 µL[12]

Table 2: Example SFC Method Parameters for Chiral Separation of Omeprazole

ParameterMethod Details
Column Chiralpak AD (250 mm x 10 mm)[1]
Mobile Phase Supercritical CO2 with an organic modifier (e.g., ethanol or 2-propanol)[1]
Temperature Not specified
Pressure Not specified
Detection UV

Visualizations

experimental_workflow cluster_start Problem Definition cluster_troubleshooting Troubleshooting Steps cluster_outcome Desired Outcome start Co-eluting Peaks of This compound Isomers A Optimize Mobile Phase (Modifier, Additives, pH) start->A Initial Approach B Screen Different Chiral Columns A->B If resolution is poor end Baseline Resolution of Isomeric Peaks A->end Successful C Optimize Column Temperature B->C For further optimization B->end Successful D Address Peak Shape (Reduce Overload, Additives) C->D If peak shape is poor C->end Successful D->end Successful

Caption: A logical workflow for troubleshooting the co-elution of this compound isomers.

signaling_pathway cluster_method_development Chiral Method Development cluster_optimization Optimization Cycle cluster_validation Method Validation column_selection Select Chiral Stationary Phase (e.g., Polysaccharide-based) mobile_phase Select Mobile Phase System (Normal or Reversed Phase) column_selection->mobile_phase initial_conditions Establish Initial Conditions (Flow Rate, Temperature) mobile_phase->initial_conditions analyze_results Analyze Chromatogram (Resolution, Peak Shape) initial_conditions->analyze_results adjust_parameters Adjust Parameters (Mobile Phase Ratio, Temperature, etc.) analyze_results->adjust_parameters Poor Separation validate Validate Method (Accuracy, Precision, Linearity) analyze_results->validate Good Separation adjust_parameters->analyze_results

Caption: The systematic process of chiral method development and optimization.

References

Enhancing solubility of N-Methyl omeprazole for cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Methyl Omeprazole. This resource provides researchers, scientists, and drug development professionals with detailed guidance on enhancing the solubility of this compound for successful cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to omeprazole?

A1: this compound is a methylated derivative of omeprazole, a well-known proton pump inhibitor used to suppress gastric acid secretion.[][2] In this derivative, a methyl group is attached to one of the nitrogen atoms of the benzimidazole ring system.[3] This structural modification can alter its physicochemical properties, including solubility and metabolic stability, making it a compound of interest for various research applications. It is also known as an impurity that can arise during the synthesis of Esomeprazole (the S-isomer of omeprazole).[4]

Q2: What is the general solubility profile of this compound?

A2: this compound is described as a white to off-white solid.[] Like its parent compound, omeprazole, it is expected to have very slight solubility in water and be more soluble in organic solvents.[5][6] For omeprazole, solubility is reported to be approximately 30 mg/mL in DMSO and 5 mg/mL in ethanol, but only 0.5 mg/mL in water.[7][8] Due to their structural similarity, this compound is anticipated to have a comparable solubility profile.

Q3: Which solvent is recommended for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of omeprazole and its analogs for in vitro studies.[7][9] It is effective at dissolving these hydrophobic compounds. For most cell lines, the final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid cytotoxicity, though this should be empirically determined for your specific cell line.[9]

Q4: Why does my this compound precipitate when I add it to my cell culture medium?

A4: Precipitation in aqueous cell culture media is a common issue for hydrophobic compounds like this compound.[9] The primary causes include:

  • Low Aqueous Solubility: The compound is inherently not very soluble in the aqueous environment of the media.[9]

  • Solvent Shock: Adding a concentrated DMSO stock solution too quickly into the media can cause the compound to rapidly "crash out" of solution as it is exposed to the aqueous environment.[10]

  • High Final Concentration: Your target concentration may exceed the compound's solubility limit in the media.[9]

  • Temperature Changes: Moving from a room temperature stock solution to warm (37°C) media can sometimes affect solubility and induce precipitation.[10]

  • Media Components: Interactions with salts, proteins, or other supplements in the media can lead to the formation of insoluble complexes.[10]

Solubility Data

The following table summarizes the solubility of the parent compound, omeprazole, in various solvents, which can serve as a guide for this compound.

SolventApproximate Solubility of OmeprazoleCitation(s)
DMSO~30 mg/mL[7]
Dimethylformamide (DMF)~30 mg/mL[7]
Ethanol~5 mg/mL[7]
Water~0.5 mg/mL[8][11]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[7]

Troubleshooting Guide

Issue: A precipitate forms immediately after adding the this compound stock solution to the cell culture medium.

Potential Cause Recommended Solution Citation(s)
"Solvent Shock" Add the stock solution dropwise to the pre-warmed (37°C) medium while gently swirling or vortexing. This ensures rapid and uniform mixing, preventing localized high concentrations.[9]
Incomplete Dissolution of Stock Ensure the compound is fully dissolved in the organic solvent. Use gentle warming or sonication if necessary to achieve a clear stock solution before diluting it into the medium.[9]
Concentration Exceeds Solubility The desired final concentration may be too high. If the experimental design allows, try using a lower final concentration.[9]

Issue: The medium is clear initially, but a precipitate appears later (e.g., after incubation).

Potential Cause Recommended Solution Citation(s)
Temperature Fluctuation Ensure the stock solution is at room temperature before adding it to pre-warmed media to avoid temperature-induced precipitation. Minimize repeated freeze-thaw cycles of the stock solution.[9]
Evaporation of Media Increased concentration of all media components, including the compound, can occur due to evaporation in the incubator. Ensure proper incubator humidification and seal culture vessels appropriately.[12]
Compound Instability Omeprazole's stability is pH-dependent; it is unstable in acidic conditions.[2][9] While standard media are buffered around pH 7.2-7.4, cellular metabolic activity can alter local pH. Ensure the medium's buffering capacity is adequate.[9]

Issue: I am observing cytotoxicity in my cell-based assay.

Potential Cause Recommended Solution Citation(s)
Solvent Toxicity The final concentration of the organic solvent (e.g., DMSO) may be too high for your specific cell line. The typical tolerance limit is <0.5% (v/v).[9]
Vehicle Control Always include a "vehicle control" in your experiments. This consists of cells treated with the same final concentration of the solvent (e.g., DMSO) used in the experimental wells. This helps differentiate between compound-specific effects and solvent-induced effects.[9]
Alternative Solvents If DMSO toxicity is confirmed, consider alternative solvents like dimethylformamide (DMF) or ethanol, always validating their tolerance levels with your cells.[13] Newer, less toxic alternatives to DMSO, such as Cyrene™, are also being explored.[14][15]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes how to prepare a 10 mM stock solution of this compound (Molecular Weight: 359.44 g/mol ) in DMSO.[3]

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate Mass: Determine the mass of this compound needed. For 1 mL of a 10 mM stock solution:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 359.44 g/mol = 0.00359 g = 3.59 mg

  • Weigh Compound: Accurately weigh 3.59 mg of this compound powder and transfer it to a sterile vial.

  • Add Solvent: Add 1 mL of high-purity DMSO to the vial.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes. If particles are still visible, sonicate the vial in a water bath for 5-10 minutes until the solution is clear.[10]

  • Inspect: Visually inspect the solution against a light source to confirm that all solid has dissolved.

  • Store: Aliquot the stock solution into smaller, single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles. Store aliquots at -20°C, protected from light.[10]

Protocol 2: Preparation of Working Dilutions in Cell Culture Media

This protocol details how to safely dilute the concentrated stock solution into your cell culture medium to achieve the desired final concentration, minimizing precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes or microcentrifuge tubes

Procedure (Example for a final concentration of 10 µM):

  • Pre-warm Medium: Ensure your complete cell culture medium is pre-warmed to 37°C to prevent temperature shock.[9]

  • Calculate Dilution: A 1:1000 dilution of a 10 mM stock is required to get a 10 µM final concentration. The final DMSO concentration will be 0.1% (v/v), which is well-tolerated by most cell lines.

  • Perform Dilution:

    • Add the required volume of pre-warmed medium to a sterile tube (e.g., 10 mL).

    • Add the calculated volume of the 10 mM stock solution (10 µL for 10 mL of media) drop-by-drop directly into the medium while gently swirling the tube. Do not add the medium to the stock solution. [9]

  • Mix Thoroughly: Cap the tube and mix gently by inverting or briefly vortexing.

  • Treat Cells: Immediately remove the old medium from your cells and replace it with the freshly prepared medium containing this compound.

Diagrams and Workflows

G Workflow for Preparing this compound for Cell Assays cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Cell Treatment weigh Weigh N-Methyl Omeprazole Powder dissolve Dissolve in 100% DMSO (Vortex/Sonicate) weigh->dissolve stock 10 mM Stock Solution (Store at -20°C) dissolve->stock dilute Add Stock Dropwise to Warm Medium stock->dilute prewarm Pre-warm Cell Culture Medium (37°C) prewarm->dilute mix Mix Gently but Thoroughly dilute->mix final_sol Final Working Solution (e.g., 10 µM) mix->final_sol add_to_cells Apply to Cells Immediately final_sol->add_to_cells incubate Incubate and Perform Assay add_to_cells->incubate

Caption: A step-by-step workflow for preparing and using this compound.

G Troubleshooting Precipitation Issues start Precipitate Observed in Culture Medium q1 When did it appear? start->q1 a1_imm Immediately After Mixing q1->a1_imm Immediately a1_later After Some Time (e.g., in Incubator) q1->a1_later Later cause_imm Likely Causes: - Solvent Shock - Concentration too High - Incomplete Stock Dissolution a1_imm->cause_imm cause_later Likely Causes: - Temperature Shift - Media Evaporation - Compound Instability a1_later->cause_later sol_imm Solutions: 1. Add stock dropwise to warm media 2. Ensure stock is fully dissolved 3. Reduce final concentration cause_imm->sol_imm sol_later Solutions: 1. Pre-warm media before adding stock 2. Ensure proper incubator humidity 3. Check media pH and buffer capacity cause_later->sol_later

Caption: A logical guide for troubleshooting precipitation of this compound.

Caption: Known inhibitory effects of omeprazole on key cellular targets.[7][16]

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage, handling, and stability of N-Methyl omeprazole.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound solid should be stored at -20°C.[1][2][3] It is crucial to keep the compound in a tightly sealed container to protect it from moisture.[1] To prevent oxidative degradation, consider storing it under an inert atmosphere, such as nitrogen or argon.[1] Additionally, protect the compound from direct light and heat.[1] For shorter-term storage, some sources suggest temperatures ranging from 2-30°C may be acceptable, though -20°C is recommended for long-term preservation of integrity.

Q2: I've noticed a change in the color of my this compound sample. What could be the cause?

A2: A change in color, such as from white or off-white to a brownish hue, can indicate degradation of the compound. Omeprazole and its analogs are known to be sensitive to heat, humidity, and light, which can lead to the formation of colored degradation products. If you observe a color change, it is advisable to verify the purity of the sample using an appropriate analytical method, such as HPLC, before proceeding with your experiments.

Q3: My this compound is being used as a reference standard. What special precautions should I take?

A3: When using this compound as a reference standard, it is critical to ensure its purity and integrity to obtain accurate analytical results. Store the compound under the recommended long-term conditions (-20°C, protected from light and moisture) to prevent degradation.[1][2][3] Before use, allow the container to equilibrate to room temperature before opening to avoid condensation of moisture onto the solid material. For quantitative applications, it is good practice to periodically assess the purity of the reference standard.

Q4: What are the primary degradation pathways for omeprazole and related compounds?

A4: Omeprazole and its derivatives are susceptible to degradation under several conditions. The primary pathways include:

  • Acidic Hydrolysis: Rapid degradation occurs in acidic conditions. The N-methylated benzimidazole ring can open under acidic conditions, forming a sulfenic acid intermediate.[1]

  • Oxidative Degradation: Exposure to oxidizing agents can lead to the formation of impurities.

  • Photolytic Degradation: The compound can degrade when exposed to light.

  • Thermal Degradation: Elevated temperatures can accelerate the degradation process.[4]

Understanding these pathways is crucial for developing stable formulations and handling the compound appropriately in experimental settings.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected or inconsistent experimental results Degradation of this compound due to improper storage or handling.1. Verify the storage conditions of your this compound stock. 2. Assess the purity of the compound using HPLC analysis (see Experimental Protocols section). 3. If degradation is confirmed, use a fresh, properly stored sample for subsequent experiments.
Poor solubility of the compound The compound may have degraded, or an inappropriate solvent is being used.1. Ensure the compound has been stored correctly to minimize degradation. 2. Consult the literature for appropriate solvents for this compound. 3. If solubility issues persist with a confirmed pure sample, consider gentle warming or sonication, provided the compound is stable under these conditions.
Appearance of unknown peaks in chromatogram Contamination or degradation of the sample.1. Review the sample preparation procedure to identify potential sources of contamination. 2. Analyze a fresh sample from a properly stored stock to see if the unknown peaks persist. 3. If degradation is suspected, consider performing forced degradation studies (see Experimental Protocols) to identify potential degradation products.

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature -20°C[1][2][3]To minimize thermal degradation and preserve long-term stability.
Atmosphere Inert gas (e.g., Nitrogen, Argon)[1]To limit oxidative degradation.
Light Exposure Store in the dark (e.g., amber vial)[1]To prevent photolytic degradation.
Container Tightly sealed[1]To protect from moisture and atmospheric oxygen.
Humidity Dry environment[1]To prevent hydrolysis.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required based on the specific instrumentation and impurities of interest.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Ammonium acetate

  • High-purity water

  • Internal standard (e.g., flutamide), if quantitative analysis is required

2. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 100 mm x 4.6 mm, 3.5 µm particle size)

  • Mobile Phase: A mixture of methanol and 100 mM ammonium acetate (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 302 nm

  • Column Temperature: Ambient or controlled (e.g., 25°C)

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a working concentration (e.g., 0.1 mg/mL).

  • If using an internal standard, add it to the sample solution at a known concentration.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the prepared sample into the HPLC system.

  • Monitor the chromatogram for the main peak corresponding to this compound and any impurity peaks.

  • The purity can be estimated by calculating the area percentage of the main peak relative to the total peak area. For accurate quantification, a validated method with a reference standard is required.

Mandatory Visualization

troubleshooting_workflow Troubleshooting Workflow for this compound Stability Issues start Start: Inconsistent Experimental Results check_storage Verify Storage Conditions: - Temperature (-20°C?) - Light protection? - Sealed container? start->check_storage improper_storage Improper Storage check_storage->improper_storage No proper_storage Proper Storage check_storage->proper_storage Yes replace_sample Action: Discard old sample. Use a fresh, properly stored sample. improper_storage->replace_sample assess_purity Assess Purity using HPLC proper_storage->assess_purity replace_sample->assess_purity is_pure Is Purity >95%? assess_purity->is_pure investigate_other Conclusion: Issue is likely not with the compound's stability. Investigate other experimental parameters. is_pure->investigate_other Yes degraded_sample Conclusion: Sample has degraded. Use a fresh, properly stored sample. is_pure->degraded_sample No

Caption: Troubleshooting workflow for stability issues.

References

Validation & Comparative

Chromatographic Resolution of N-Methyl Omeprazole and Omeprazole Sulfone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust separation of active pharmaceutical ingredients (APIs) from their impurities is a cornerstone of drug development and quality control. This guide provides a comparative analysis of the chromatographic resolution of two key related substances of the proton pump inhibitor omeprazole: N-methyl omeprazole and omeprazole sulfone. While direct comparative studies are limited, this document synthesizes available data from various analytical methods to offer insights into their separation characteristics.

Executive Summary

The chromatographic separation of this compound and omeprazole sulfone from omeprazole is achievable using reversed-phase High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC). Available data suggests that while baseline separation is possible, the resolution can be challenging due to structural similarities. The choice of stationary phase, mobile phase composition, and pH are critical parameters in achieving optimal separation.

Data Presentation

The following table summarizes quantitative data from a relevant study that simultaneously separated a methyl-omeprazole isomer and omeprazole sulfone from omeprazole. It is important to note that the specific isomer of methyl omeprazole was not defined in the original study; for the purpose of this guide, it is considered representative of this compound.

AnalyteRetention Time (t_R) (min)
Omeprazole2.12
Omeprazole Sulfone1.75
Methyl-omeprazole2.45

Data extracted from a study utilizing a UHPLC method with a C18 column and a gradient elution.

Experimental Protocols

Detailed methodologies from key studies are provided below to enable replication and further development.

Method 1: Ultra-High-Performance Liquid Chromatography (UHPLC)

This method was developed for the analysis of omeprazole and its related impurities, including omeprazole sulfone and a methyl-omeprazole isomer.

  • Instrumentation: Acquity UPLC H-class system with a photodiode-array detector.

  • Column: Modern C18 column.

  • Mobile Phase:

    • A: Ammonium bicarbonate buffer

    • B: Acetonitrile

  • Gradient: A multi-step gradient was employed.

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 302 nm.

  • Injection Volume: 10 μL.

Method 2: High-Performance Thin-Layer Chromatography (HPTLC)

This method was developed for the separation of omeprazole and its impurities, including omeprazole sulfone and N-methylpantoprazole (a structurally similar compound to this compound).

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254s.

  • Mobile Phase: Chloroform : 2-propanol : 25% ammonia : acetonitrile (10.8 : 1.2 : 0.3 : 4, v/v/v/v).

  • Detection: Densitometric scanning.

  • Migration Distances:

    • Omeprazole: 59.0 mm

    • Omeprazole sulfone: 45.8 mm

    • N-methylpantoprazole: 76.5 mm

Visualization of Chromatographic Separation

The logical workflow for achieving chromatographic separation of this compound and omeprazole sulfone is depicted in the following diagram.

Chromatographic_Separation_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis cluster_output Output Sample Sample containing Omeprazole, This compound, Omeprazole Sulfone Dissolution Dissolution in appropriate solvent Sample->Dissolution Injector Injector Dissolution->Injector Column C18 Column Injector->Column Mobile Phase Flow Detector UV Detector Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Resolution Peak Resolution Calculation Chromatogram->Resolution Quantification Quantification Resolution->Quantification Result Separated Peaks: - Omeprazole - this compound - Omeprazole Sulfone Quantification->Result

Caption: Workflow of HPLC analysis for omeprazole and its impurities.

Discussion

The presented data indicates that reversed-phase chromatography is a suitable technique for the separation of this compound and omeprazole sulfone from omeprazole. The elution order on a C18 column appears to be omeprazole sulfone, followed by omeprazole, and then the more lipophilic this compound. The HPTLC data, using a normal-phase silica gel plate, shows a different elution order, with N-methylpantoprazole having the highest migration distance, indicating it is the least polar, followed by omeprazole and then omeprazole sulfone.

Achieving adequate resolution (Rs > 1.5) is critical for accurate quantification. The UHPLC method demonstrates the potential for baseline separation. However, method development and optimization, including fine-tuning of the mobile phase composition (organic modifier ratio, pH, and buffer concentration) and temperature, are essential to ensure robustness and reproducibility. The choice between isocratic and gradient elution will depend on the complexity of the sample matrix and the required analysis time.

For researchers and drug development professionals, the selection of the most appropriate chromatographic method will depend on the specific requirements of the analysis, such as the need for high throughput (favoring UHPLC) or cost-effectiveness (where HPTLC might be an option). Validation of the chosen method according to ICH guidelines is mandatory to ensure its suitability for its intended purpose.

Comparative stability analysis of N-Methyl omeprazole and omeprazole

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative stability analysis of N-Methyl omeprazole and its parent compound, omeprazole. Omeprazole, a proton pump inhibitor, is known for its instability in acidic environments. This compound is a known impurity and potential degradation product of omeprazole.[][2] Understanding the relative stability of these two compounds is critical for the development of stable omeprazole formulations and for ensuring the safety and efficacy of the final drug product.

Chemical Structures

To understand the potential differences in stability, it is essential to first examine the chemical structures of omeprazole and this compound.

cluster_omeprazole Omeprazole cluster_nmethyleprazole This compound omeprazole omeprazole nmethyleprazole nmethyleprazole

Figure 1: Chemical structures of Omeprazole and this compound.

The key structural difference is the presence of a methyl group on one of the nitrogen atoms of the benzimidazole ring in this compound. This substitution can influence the electron density of the ring system and, consequently, its susceptibility to degradation.

Comparative Stability Profile

Omeprazole is highly labile in acidic conditions, readily degrading to form various products. Its stability increases in neutral and alkaline conditions.[3] It is also susceptible to degradation by oxidation, heat, and light.[4][5]

While quantitative data for this compound is scarce, its existence as an impurity suggests it may be formed during the synthesis or degradation of omeprazole. The methylation on the benzimidazole nitrogen could potentially alter its reactivity. It is hypothesized that this compound may exhibit different degradation kinetics compared to omeprazole under similar stress conditions. A direct comparative study is necessary to confirm this hypothesis.

Quantitative Stability Data

The following table summarizes the results of forced degradation studies on omeprazole from various sources. No direct comparative quantitative data was found for this compound in the reviewed literature.

Stress ConditionReagent/ConditionDurationOmeprazole Degradation (%)Reference
Acidic Hydrolysis 0.1 M HCl90 minutesSignificant
0.1 N HCl-61.64
Basic Hydrolysis 0.1 M NaOH90 minutesMild
0.1 N NaOH-4.29
Oxidative 3% H₂O₂90 minutesSignificant
3% H₂O₂-26.38
Thermal 60 °C90 minutesMild
Dry Heat-4.32
Photolytic Light Exposure6 monthsSignificant[4][5]

Experimental Protocols for Comparative Stability Analysis

The following protocols, based on established methods for omeprazole, can be employed for a head-to-head comparative forced degradation study of this compound and omeprazole.

1. General Sample Preparation:

  • Prepare stock solutions of both omeprazole and this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

2. Forced Degradation Studies:

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 N HCl.

    • Incubate the solution at room temperature for a specified period (e.g., 30, 60, 120 minutes).

    • At each time point, withdraw an aliquot and neutralize it with an equivalent amount of 0.1 N NaOH.

    • Dilute the sample with the mobile phase to a suitable concentration for analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 N NaOH.

    • Incubate the solution at room temperature for a specified period.

    • At each time point, withdraw an aliquot and neutralize it with an equivalent amount of 0.1 N HCl.

    • Dilute the sample with the mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for a specified period.

    • Withdraw aliquots at different time intervals and dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Place the solid compounds in a temperature-controlled oven at a specific temperature (e.g., 60°C or 80°C) for a defined period.

    • At various time points, dissolve a known amount of the stressed solid in the solvent and dilute to a suitable concentration for analysis.

  • Photolytic Degradation:

    • Expose the solid compounds or their solutions to a UV light source (e.g., 254 nm) or a photostability chamber for a specific duration.

    • Prepare samples for analysis at different time points.

3. Analytical Method:

  • A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard for analyzing omeprazole and its degradation products.[6]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a phosphate buffer (pH 7.2) and acetonitrile in a suitable ratio (e.g., 75:25 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 302 nm.

  • The method should be validated to ensure it can separate the parent drug from its degradation products.

Workflow and Degradation Pathways

The following diagrams illustrate a typical workflow for a comparative stability study and the degradation pathways of omeprazole and the hypothesized pathway for this compound.

start Start: Prepare Stock Solutions (Omeprazole & this compound) stress Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Sample at Time Intervals stress->sampling analysis HPLC Analysis sampling->analysis data Data Acquisition & Processing (Peak Area, Retention Time) analysis->data comparison Comparative Analysis (% Degradation, Degradation Kinetics) data->comparison end End: Stability Profile Comparison comparison->end cluster_omeprazole Omeprazole Degradation cluster_n_methyl Hypothesized this compound Degradation omeprazole Omeprazole intermediate1 Sulfenamide Intermediate (Active Form) omeprazole->intermediate1 Acidic Conditions degradation_products1 Degradation Products intermediate1->degradation_products1 n_methyl_omeprazole This compound intermediate2 N-Methylated Sulfenamide Intermediate n_methyl_omeprazole->intermediate2 Acidic Conditions degradation_products2 Degradation Products intermediate2->degradation_products2

References

A Comparative Guide to Validating Omeprazole Purity Assays with N-Methyl Omeprazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for validating the purity of omeprazole, with a specific focus on the role of N-Methyl omeprazole as a critical impurity and reference standard. The information presented herein is supported by experimental data from various scientific publications to assist researchers and drug development professionals in selecting and implementing robust and accurate purity assays.

Introduction to Omeprazole Purity and the Role of this compound

Omeprazole is a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders.[1] Ensuring the purity of the active pharmaceutical ingredient (API) is crucial for its safety and efficacy.[] During the synthesis and storage of omeprazole, several related substances or impurities can form, one of which is this compound.[]

This compound is a structurally similar impurity that can arise from incomplete reactions, side reactions, or degradation.[] Its presence can potentially affect the drug's pharmacokinetic and pharmacodynamic profile.[] Consequently, regulatory agencies require stringent control of this compound and other impurities in omeprazole drug substances and products.

Beyond being an impurity to be monitored, this compound serves as a valuable tool in the validation of omeprazole purity assays. It is often used as a reference standard for method development and validation, in stability studies to understand degradation pathways, and as an internal standard for accurate quantification of other impurities.[]

Comparative Analysis of Analytical Methods for Omeprazole Purity

High-Performance Liquid Chromatography (HPLC) is the most widely adopted technique for omeprazole purity analysis due to its high resolution and sensitivity. However, other methods such as Ultra-High-Performance Liquid Chromatography (UHPLC), Thin-Layer Chromatography (TLC), and UV-Vis Spectrophotometry can also be employed. This section compares these methods, with a focus on their application in assays involving this compound.

Table 1: Comparison of Analytical Methods for Omeprazole Purity Assay
Method Principle Advantages Disadvantages Typical Application in Omeprazole Purity with this compound
HPLC-UV Separation based on partitioning between a stationary and mobile phase, with detection by UV absorbance.Robust, reliable, widely available, good selectivity for various impurities.Longer run times compared to UHPLC, higher solvent consumption.Gold standard for routine quality control, separation and quantification of omeprazole from this compound and other related substances.[3][4]
UHPLC-UV Similar to HPLC but uses smaller particle size columns for faster and more efficient separations.Faster analysis times, higher resolution, lower solvent consumption.Higher backpressure requires specialized equipment, potential for instrument-related issues.High-throughput screening of omeprazole samples, rapid method development for impurity profiling.[3][5]
TLC-Densitometry Separation on a thin layer of adsorbent material, followed by quantification of separated spots by densitometry.Simple, cost-effective, suitable for screening multiple samples simultaneously.Lower resolution and sensitivity compared to HPLC, less precise quantification.Qualitative identification and semi-quantitative estimation of this compound and other impurities, useful when HPLC is unavailable.[6][7]
UV-Vis Spectrophotometry Measures the absorbance of light by omeprazole at a specific wavelength.Simple, rapid, and inexpensive.Lacks specificity, cannot separate omeprazole from its impurities.Primarily used for the assay of the main component (omeprazole) rather than for purity determination where separation of impurities is required.[8]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Omeprazole Purity Assay

This protocol is a representative example compiled from various validated methods for the analysis of omeprazole and its impurities, including this compound.

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[4]

    • Mobile Phase: A mixture of a phosphate buffer (pH 7.4) and acetonitrile in a ratio of 60:40 (v/v).[4][9]

    • Flow Rate: 1.0 mL/min.[4]

    • Detection: UV at 302 nm.[4]

    • Injection Volume: 20 µL.

  • Preparation of Solutions:

    • Standard Solution: Accurately weigh and dissolve omeprazole and this compound reference standards in the mobile phase to obtain a known concentration.

    • Sample Solution: Accurately weigh and dissolve the omeprazole sample in the mobile phase to achieve a similar concentration as the standard solution.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution and record the chromatogram.

    • Inject the sample solution and record the chromatogram.

    • Identify the peaks of omeprazole and this compound in the sample chromatogram by comparing their retention times with those of the standards.

    • Calculate the purity of the omeprazole sample and the content of this compound by comparing the peak areas in the sample and standard chromatograms.

Visualizing the Workflow and Relationships

To better understand the process of validating omeprazole purity assays and the role of this compound, the following diagrams illustrate the key workflows and conceptual relationships.

G Experimental Workflow for Omeprazole Purity Assay Validation cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_validation Validation prep_standard Prepare Omeprazole and This compound Standards hplc_system HPLC System Equilibration prep_standard->hplc_system prep_sample Prepare Omeprazole Sample Solution prep_sample->hplc_system inject_standard Inject Standard Solution hplc_system->inject_standard inject_sample Inject Sample Solution hplc_system->inject_sample record_chromatograms Record Chromatograms inject_standard->record_chromatograms inject_sample->record_chromatograms peak_identification Peak Identification (Retention Time) record_chromatograms->peak_identification quantification Quantification (Peak Area) peak_identification->quantification purity_calculation Calculate Omeprazole Purity quantification->purity_calculation impurity_quantification Quantify this compound quantification->impurity_quantification

Caption: Workflow for Omeprazole Purity Assay Validation.

G Role of this compound in Assay Validation cluster_roles Functions of this compound omeprazole Omeprazole (API) n_methyl_omeprazole This compound omeprazole->n_methyl_omeprazole is an impurity of ref_standard Reference Standard n_methyl_omeprazole->ref_standard serves as internal_standard Internal Standard n_methyl_omeprazole->internal_standard can be used as method_dev Method Development ref_standard->method_dev method_val Method Validation ref_standard->method_val stability Stability Studies ref_standard->stability

Caption: The multifaceted role of this compound.

Conclusion

The validation of omeprazole purity assays is a critical aspect of pharmaceutical quality control. This compound plays a dual role as a potential impurity that needs to be monitored and as a valuable reference standard for method development and validation. While HPLC remains the predominant method for omeprazole purity testing, UHPLC offers significant advantages in terms of speed and resolution. The choice of the analytical method should be based on the specific requirements of the analysis, available instrumentation, and regulatory guidelines. The protocols and comparative data presented in this guide aim to provide a solid foundation for researchers and scientists in establishing reliable and accurate methods for ensuring the purity of omeprazole.

References

Cross-Validation of Analytical Methods for N-Methyl Omeprazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantification and profiling of N-Methyl omeprazole, a known impurity and metabolite of omeprazole. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the experimental protocols and performance data for two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Comparative Analysis of Analytical Methods

The choice between HPLC-UV and LC-MS/MS for the analysis of this compound depends on the specific requirements of the study, such as the need for high sensitivity, selectivity, or the analysis of complex matrices.

ParameterHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio.
Sensitivity Generally lower, suitable for quality control of bulk drug and formulations.High, suitable for trace-level impurity analysis and bioanalysis.
Selectivity Good, but may be susceptible to interference from co-eluting compounds with similar UV spectra.Excellent, provides high specificity by monitoring specific mass transitions.[1]
Linearity Range Typically in the µg/mL range.[2]Typically in the ng/mL range.[1]
Accuracy (% Recovery) Generally within 98-102%.[3]Typically within a ±15% range of the nominal concentration.
Precision (% RSD) Typically ≤ 2%.[3]Typically ≤ 15%.
Application Routine quality control, impurity profiling in drug substances.[4][]Metabolite identification, pharmacokinetic studies, trace impurity analysis.[6][7]

Experimental Protocols

Detailed methodologies for the analysis of this compound using RP-HPLC and LC-MS/MS are presented below. These protocols are based on established methods for omeprazole and its related substances.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the quantification of N-Methyl esomeprazole as a process-related impurity or degradation product in esomeprazole formulations.[4][8]

Chromatographic Conditions:

ParameterSpecification
Column YMC C18 (150 mm × 4.6 mm; particle size, 3 µm) or equivalent.[4][8]
Mobile Phase Buffer: Acetonitrile (75:25 v/v). Buffer Preparation: 0.01M Disodium hydrogen phosphate, with pH adjusted to 7.6 using orthophosphoric acid.[8]
Flow Rate 1.0 mL/min.[8]
Detection UV/PDA at 280 nm.[8]
Injection Volume 50 µL.[8]
Column Temperature Ambient.[8]
Run Time 45 minutes.[8]

Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of N-Methyl esomeprazole reference standard in the diluent to obtain a desired concentration.[4]

  • Sample Preparation (for tablets): Crush a representative number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to 40 mg of Esomeprazole and transfer it to a 250-mL flask.[8] Add diluent, sonicate to dissolve, and then dilute to the mark with the diluent and mix thoroughly. Filter the solution through a 0.45-μm filter before injection.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the determination of omeprazole and its metabolites in biological matrices such as human plasma.[1]

Chromatographic and Mass Spectrometric Conditions:

ParameterSpecification
Column Purospher Star C18 (5µ, 100 x 4.6mm).[1]
Mobile Phase Acetonitrile: 5mM Ammonium Bicarbonate Buffer (pH 8.0) (70:30 v/v).[1]
Flow Rate 1.0 mL/min.[1]
Injection Volume 10 µL.[1]
Ionization Mode Positive Ion Mode with Turbo Electrospray Ionisation.[1]
MRM Transitions Omeprazole: m/z 346.3 → 198.0; Lansoprazole (Internal Standard): m/z 369.98 → 252.0.[1][7]

Sample Preparation (Liquid-Liquid Extraction from Human Plasma):

  • To 50 µL of human plasma, add the internal standard (Lansoprazole).[8]

  • Add 1 mL of an extraction solvent mixture of methyl tert-butyl ether and ethyl acetate (80:20, v/v).[8]

  • Vortex for 10 minutes and then centrifuge at 5000 g for 10 minutes.[8]

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[8]

  • Reconstitute the residue in 0.2 mL of the mobile phase and inject it into the LC-MS/MS system.[8]

Cross-Validation Workflow

The cross-validation of analytical methods is a critical step to ensure the reliability and consistency of results when multiple methods are used. The following diagram illustrates a typical workflow for the cross-validation process.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion DefineObjective Define Objective & Acceptance Criteria SelectMethods Select Analytical Methods (e.g., HPLC, LC-MS) DefineObjective->SelectMethods PrepareSamples Prepare Standard & Sample Sets SelectMethods->PrepareSamples AnalyzeMethodA Analyze Samples with Method A PrepareSamples->AnalyzeMethodA AnalyzeMethodB Analyze Samples with Method B PrepareSamples->AnalyzeMethodB CollectData Collect & Process Data AnalyzeMethodA->CollectData AnalyzeMethodB->CollectData StatisticalAnalysis Statistical Analysis (e.g., Bland-Altman, Regression) CollectData->StatisticalAnalysis CompareResults Compare Results Against Acceptance Criteria StatisticalAnalysis->CompareResults Report Generate Cross-Validation Report CompareResults->Report

Caption: Workflow for the cross-validation of analytical methods.

References

Navigating Inter-laboratory Variability in N-Methyl Omeprazole Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical aspect of drug development and clinical research is the ability to obtain consistent and reproducible quantitative data for active pharmaceutical ingredients (APIs) and their metabolites across different laboratories. This guide addresses the topic of inter-laboratory variability in the quantification of N-Methyl omeprazole, a key impurity and metabolite of omeprazole. Due to a lack of publicly available, formal inter-laboratory comparison studies specifically for this compound, this document synthesizes data from independent validation studies of omeprazole quantification to provide an objective comparison of expected performance characteristics. The analytical principles and methodologies for omeprazole are largely applicable to its N-methylated counterpart.

This guide is intended for researchers, scientists, and drug development professionals, providing a framework for understanding potential sources of variability and establishing robust analytical protocols.

Data Presentation: A Comparative Summary

The following table summarizes quantitative data from various studies on omeprazole quantification. These values represent the performance characteristics that would be critical points of comparison in a formal inter-laboratory study for this compound. The data is compiled from several sources that have validated methods for omeprazole quantification, providing a basis for a hypothetical inter-laboratory comparison.[1]

Performance MetricLaboratory A (Hypothetical)Laboratory B (Hypothetical)Laboratory C (Hypothetical)Acceptance Criteria (Typical)
Linearity (Correlation Coefficient, r²) > 0.999> 0.99> 0.999≥ 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) 1.05.0161.5Analyte Dependent
Intra-day Precision (%RSD) < 4.9%< 15%< 2%≤ 15% (±20% for LLOQ)
Inter-day Precision (%RSD) < 4.9%< 15%0.3% - 1.2%≤ 15% (±20% for LLOQ)
Accuracy (Mean % Recovery) 94.57% - 109.66%Within ±15% of nominal98.0% - 101.0%85% - 115% (80% - 120% for LLOQ)
Extraction Recovery (%) Not Reported88.8%Not ReportedConsistent and Reproducible

Note: Data is synthesized from multiple sources on omeprazole and its enantiomers to represent a typical range of performance across different laboratories.[2][3][4]

Experimental Protocols

A standardized experimental protocol is fundamental to minimizing inter-laboratory variability. The following outlines a representative workflow for the quantification of omeprazole in human plasma, based on common methodologies reported in various studies.[1] This protocol can be adapted for the quantification of this compound.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a frequently employed method for extracting omeprazole and an internal standard from plasma samples.[1]

  • To 180 µL of human plasma, add the internal standard solution.

  • Add 600 µL of ethyl acetate and vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge the samples at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer 100 µL of the upper organic layer to a new tube.

  • Mix the organic extract with 200 µL of acetonitrile prior to injection into the LC-MS/MS system.[1]

2. LC-MS/MS Instrumentation and Conditions

The following are typical parameters for the chromatographic separation and mass spectrometric detection of omeprazole.

  • Chromatography:

    • HPLC System: UHPLC NEXERA or equivalent.[1]

    • Column: C18 analytical column.

    • Mobile Phase: A gradient of acetonitrile and water with a modifier (e.g., formic acid).

    • Flow Rate: 0.6 mL/min.[1]

    • Injection Volume: 25 µL.[1]

    • Column Temperature: Ambient.[1]

    • Run Time: Approximately 3.5 minutes.[1]

  • Mass Spectrometry:

    • Mass Spectrometer: Triple Quadrupole Mass Spectrometer (e.g., LCMS-8040) or equivalent.[1]

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the quantification of omeprazole, which would be comparable for this compound analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma_sample Plasma Sample (180 µL) add_is Add Internal Standard plasma_sample->add_is add_ea Add Ethyl Acetate (600 µL) add_is->add_ea vortex Vortex (5 min) add_ea->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge transfer Transfer Organic Layer (100 µL) centrifuge->transfer add_acn Add Acetonitrile (200 µL) transfer->add_acn injection Inject into LC-MS/MS add_acn->injection chromatography Chromatographic Separation injection->chromatography detection Mass Spectrometric Detection chromatography->detection data_processing Data Processing & Quantification detection->data_processing

Caption: Experimental workflow for omeprazole quantification.

References

A Comparative Analysis of the Biological Potency of N-Methyl Omeprazole and Omeprazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological potency of N-Methyl omeprazole and its parent compound, omeprazole. While omeprazole is a well-characterized proton pump inhibitor (PPI), publicly available pharmacological data for this compound, an impurity and structural analog, is scarce. This document summarizes the known properties of both compounds, outlines standard experimental protocols for their comparison, and discusses the potential implications of N-methylation on biological activity.

Data Presentation: A Head-to-Head Look

A direct quantitative comparison of biological potency is hampered by the lack of published data for this compound. The following tables summarize the available chemical and physical properties, alongside the established biological activity of omeprazole.

Table 1: Chemical and Physical Properties

PropertyOmeprazoleThis compound
IUPAC Name 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole6-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1-methyl-1H-benzimidazole[1]
Molecular Formula C₁₇H₁₉N₃O₃SC₁₈H₂₁N₃O₃S[1]
Molar Mass 345.42 g/mol 359.44 g/mol [1]
CAS Number 73590-58-6784143-42-6[1]

Table 2: In Vitro Biological Potency of Omeprazole against H+/K+-ATPase

Assay ConditionsIC₅₀ (μM)Reference
Histamine-induced acid formation0.16[2]
Gastric membrane vesicles (acidifying conditions)2.4[3]
H+,K+-ATPase inhibitor5.8[2]
Gastric membrane vesicles (reduced acidification)30[3]

Note: IC₅₀ values for omeprazole can vary significantly based on the specific experimental conditions.

Mechanism of Action: A Tale of Two Protons

Omeprazole is a prodrug that requires activation in an acidic environment.[4] The low pH of the parietal cell canaliculus protonates the pyridine and benzimidazole nitrogens of omeprazole, triggering a chemical rearrangement to form a reactive sulfenamide intermediate. This intermediate forms a covalent disulfide bond with cysteine residues on the extracellular domain of the H+/K+-ATPase (proton pump), leading to its irreversible inhibition.[4]

This compound, possessing a methyl group on one of the benzimidazole nitrogens, can likely undergo a similar acid-catalyzed activation. The N-methylated benzimidazole ring can still open under acidic conditions to form a sulfenic acid intermediate, which is the active species for proton pump inhibition. However, the presence of the methyl group may alter the pKa of the benzimidazole ring system, potentially affecting the rate and extent of its activation at physiological pH.

A study on omeprazole analogues as efflux pump inhibitors in Staphylococcus aureus found that an N-methylated analogue was devoid of activity, suggesting that the N-H proton on the benzimidazole ring is crucial for that particular biological effect.[5] While this is a different biological target, it highlights the potential for N-methylation to impact activity.

cluster_0 Parietal Cell Omeprazole Omeprazole Acidic_Environment Acidic Environment (H+) Omeprazole->Acidic_Environment N-Methyl_Omeprazole N-Methyl_Omeprazole N-Methyl_Omeprazole->Acidic_Environment Active_Sulfenamide Active Sulfenamide Intermediate Acidic_Environment->Active_Sulfenamide HK_ATPase H+/K+-ATPase (Proton Pump) Active_Sulfenamide->HK_ATPase Inhibition Irreversible Inhibition HK_ATPase->Inhibition Proton_Secretion_Blocked Proton Secretion Blocked Inhibition->Proton_Secretion_Blocked

Mechanism of Proton Pump Inhibition

Experimental Protocols: A Blueprint for Comparison

To definitively compare the biological potency of this compound and omeprazole, a standardized in vitro H+/K+-ATPase inhibition assay is required.

Protocol: In Vitro H+/K+-ATPase Inhibition Assay

  • Preparation of H+/K+-ATPase Enriched Microsomes:

    • Obtain gastric mucosal scrapings from a suitable animal model (e.g., sheep).

    • Homogenize the tissue in an ice-cold homogenization buffer.

    • Perform differential centrifugation to isolate the microsomal fraction containing the H+/K+-ATPase.

    • Resuspend the final microsomal pellet in a suitable buffer.

  • ATPase Activity Assay:

    • Pre-incubate the microsomal preparation with varying concentrations of the test compounds (this compound and omeprazole) and a vehicle control for 30 minutes.

    • Initiate the enzymatic reaction by adding ATP and KCl.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding an acid solution (e.g., trichloroacetic acid).

    • Quantify the amount of inorganic phosphate released from ATP hydrolysis, typically using a colorimetric method such as the malachite green assay.

  • Data Analysis:

    • Calculate the percentage of H+/K+-ATPase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from the dose-response curve using non-linear regression analysis.

cluster_workflow Experimental Workflow: H+/K+-ATPase Inhibition Assay Start Start Prepare_Microsomes Prepare H+/K+-ATPase Enriched Microsomes Start->Prepare_Microsomes Pre_incubation Pre-incubate Microsomes with Inhibitors Prepare_Microsomes->Pre_incubation Initiate_Reaction Initiate Reaction (Add ATP, KCl) Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Measure_Phosphate Measure Inorganic Phosphate Release Stop_Reaction->Measure_Phosphate Analyze_Data Analyze Data (Calculate IC50) Measure_Phosphate->Analyze_Data End End Analyze_Data->End

H+/K+-ATPase Inhibition Assay Workflow

Conclusion: A Call for Further Investigation

While this compound shares a structural scaffold with the potent proton pump inhibitor omeprazole, a definitive comparison of their biological potencies is currently not possible due to a lack of published experimental data for the N-methylated analog. The methylation of the benzimidazole nitrogen may influence the compound's activation kinetics and, consequently, its inhibitory activity against the H+/K+-ATPase. To elucidate the structure-activity relationship and determine the therapeutic potential, if any, of this compound, direct comparative studies employing standardized in vitro and in vivo models are essential. Researchers are encouraged to utilize the outlined experimental protocols to fill this critical knowledge gap.

References

A Comparative Pharmacological Guide: N-Methylated Omeprazole vs. Parent Omeprazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological properties of N-methylated omeprazole and its parent compound, omeprazole. Due to the limited availability of direct comparative studies on N-methylated omeprazole in peer-reviewed literature, this guide combines established data for omeprazole with a hypothesis-driven analysis of N-methylated omeprazole based on well-established principles of proton pump inhibitor (PPI) chemistry and pharmacology.

Introduction and Structural Differences

Omeprazole is a widely used proton pump inhibitor that effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells.[1] It is a prodrug that requires activation in an acidic environment.[2] The chemical structure of omeprazole features a benzimidazole ring system with a crucial N-H moiety.

N-methylated omeprazole is a derivative in which a methyl group replaces the hydrogen atom on one of the nitrogen atoms of the benzimidazole ring. This seemingly minor structural modification has profound implications for the molecule's mechanism of action and, consequently, its pharmacological profile.

Comparative Analysis of Pharmacological Properties

The following tables summarize the known pharmacological parameters for omeprazole and the hypothesized properties for N-methylated omeprazole.

Table 1: Comparative Efficacy and Potency
ParameterOmeprazoleN-Methylated Omeprazole (Hypothesized)Rationale for Hypothesis
Mechanism of Action Irreversible inhibition of H+/K+-ATPaseInactive as a proton pump inhibitorN-methylation blocks the necessary protonation of the benzimidazole nitrogen, preventing the chemical rearrangement into the active sulfenamide form.[3][4]
H+/K+-ATPase Inhibition (IC50) ~0.16 µM (histamine-induced acid formation)Significantly higher or no activityThe inability to form the active metabolite would prevent covalent binding to the proton pump.
Acid Suppression PotentIneffectiveDirect consequence of the lack of H+/K+-ATPase inhibition.
Table 2: Comparative Pharmacokinetic Properties
ParameterOmeprazoleN-Methylated Omeprazole (Hypothesized)Rationale for Hypothesis
Bioavailability ~35% (single dose), increases to ~60% with repeated dosing[5]Potentially higherBlocking a potential site of first-pass metabolism (the N-H group) could increase systemic exposure.
Plasma Half-life (t1/2) < 1 hour[5]Likely alteredChanges in metabolic pathways would directly impact the rate of elimination.
Plasma Protein Binding ~95%Likely similarWhile N-methylation alters the molecule's polarity slightly, a significant change in plasma protein binding is not anticipated.
Table 3: Comparative Metabolic Profile
ParameterOmeprazoleN-Methylated Omeprazole (Hypothesized)Rationale for Hypothesis
Primary Metabolic Enzymes CYP2C19 and CYP3A4[4]CYP2C19 and CYP3A4 (and potentially others)The core structure remains a substrate for CYP enzymes, but the pattern of metabolism will change.
Major Metabolites 5-hydroxyomeprazole (via CYP2C19) and omeprazole sulfone (via CYP3A4)[4]Different hydroxylation and sulfoxidation productsThe N-methyl group provides a new potential site for metabolism (N-demethylation), while blocking other metabolic routes.
Metabolic Clearance High, subject to genetic polymorphism of CYP2C19Altered, potentially less influenced by CYP2C19 polymorphism at the N-H siteThe metabolic pathways will be different, leading to a different clearance profile.

Mechanism of Action: The Critical Role of the Benzimidazole N-H

The activity of omeprazole as a proton pump inhibitor is critically dependent on its conversion to a reactive tetracyclic sulfenamide in the acidic environment of the gastric parietal cell's secretory canaliculus. This process involves two key protonation steps.[4]

G cluster_omeprazole Omeprazole Activation Pathway Ome Omeprazole (Prodrug) Ome_H1 Singly Protonated Omeprazole (Pyridine N) Ome->Ome_H1 Low pH Ome_H2 Doubly Protonated Omeprazole (Pyridine and Benzimidazole N) Ome_H1->Ome_H2 Low pH Active Active Sulfenamide Ome_H2->Active Chemical Rearrangement Pump H+/K+-ATPase Active->Pump Covalent Bonding (Disulfide Bridge) Inhibited_Pump Inhibited Pump Pump->Inhibited_Pump

Caption: Activation pathway of omeprazole.

For N-methylated omeprazole, the second protonation step on the benzimidazole nitrogen is blocked. This prevents the necessary electronic rearrangement to form the active sulfenamide.

G cluster_n_methylated N-Methylated Omeprazole Pathway (Hypothesized) NMeOme N-Methylated Omeprazole NMeOme_H1 Singly Protonated N-Methylated Omeprazole (Pyridine N) NMeOme->NMeOme_H1 Low pH Block Activation Blocked NMeOme_H1->Block Second Protonation Fails No_Inhibition No Inhibition of H+/K+-ATPase Block->No_Inhibition

Caption: Hypothesized activation pathway for N-methylated omeprazole.

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the proton pump.

1. Preparation of H+/K+-ATPase Vesicles:

  • Gastric mucosal tissue from a suitable animal model (e.g., porcine or rabbit) is homogenized in a buffered sucrose solution.

  • The homogenate is subjected to differential centrifugation to isolate microsomal vesicles enriched with H+/K+-ATPase.

2. ATPase Activity Measurement:

  • The reaction mixture contains the enzyme preparation, a buffer at a specific pH (e.g., pH 6.5 to facilitate PPI activation), MgCl2, KCl, and the test compound at various concentrations.

  • The reaction is initiated by the addition of ATP.

  • After a defined incubation period at 37°C, the reaction is stopped, and the amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified, often using a colorimetric method (e.g., Malachite Green assay).

3. Data Analysis:

  • The percentage of inhibition at each compound concentration is calculated relative to a vehicle control.

  • The IC50 value (the concentration of the compound that causes 50% inhibition) is determined by plotting the percentage of inhibition against the compound concentration.

G cluster_workflow Experimental Workflow: H+/K+-ATPase Inhibition Assay Start Start: Gastric Mucosal Tissue Homogenize Homogenization Start->Homogenize Centrifuge Differential Centrifugation Homogenize->Centrifuge Vesicles Isolated H+/K+-ATPase Vesicles Centrifuge->Vesicles Incubate Incubate with Test Compound and ATP Vesicles->Incubate Measure Measure Inorganic Phosphate (Pi) Release Incubate->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze End End: Potency Determined Analyze->End

References

A Comparative Guide: LC-MS versus HPLC-UV for the Sensitive Detection of Omeprazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, selecting the appropriate analytical technique is paramount for achieving accurate and reliable results. This guide provides an objective comparison between Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the sensitive quantification of omeprazole. While the query specified N-Methyl omeprazole, the available scientific literature predominantly focuses on omeprazole. The principles and findings discussed here for omeprazole are considered highly applicable to its N-methylated analogue due to their structural similarity.

The choice between LC-MS and HPLC-UV hinges on the specific requirements of the analysis, particularly the need for sensitivity and selectivity, especially in complex biological matrices. LC-MS methods generally offer significantly lower limits of detection, making them ideal for pharmacokinetic studies where trace amounts of the analyte must be quantified.[1][2] Conversely, HPLC-UV is a robust and cost-effective technique suitable for quality control and analysis of pharmaceutical formulations where analyte concentrations are higher.[3][4]

Quantitative Performance Comparison

The following table summarizes the performance metrics of various published methods for omeprazole detection, highlighting the superior sensitivity of LC-MS techniques.

ParameterLC-MS/MSHPLC-UV
Limit of Detection (LOD) 0.1 ng/mL[5]2 ng/mL[6]
2-15 pg/mL (0.002-0.015 ng/mL)[1]0.4 mg/mL (for purity testing)[7]
Lower Limit of Quantitation (LLOQ) 0.4 ng/mL[5]Not always suitable for low concentrations[2]
1.0 ng/mL[8]5 µg/mL (in formulation analysis)[9]
0.5 ng/mL[10]
Linearity Range 1.0 - 2000 ng/mL[8]5 - 40 µg/mL[9]
0.5 - 800 ng/mL[10]
3.02 - 6670 ng/mL[11]
Primary Application Bioanalysis, PharmacokineticsQuality Control, Formulation Analysis

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative protocols for both LC-MS/MS and HPLC-UV methods for omeprazole analysis.

1. Sensitive LC-MS/MS Method for Omeprazole in Human Plasma

This method is optimized for high sensitivity and is suitable for pharmacokinetic studies.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 180 µL of human plasma, add the internal standard (e.g., Tolbutamide or Lansoprazole).[2][8]

    • Add 600 µL of an organic solvent like ethyl acetate or a diethyl ether:dichloromethane mixture (60:40, v/v).[8][10]

    • Vortex the mixture for 5 minutes to ensure thorough mixing.[8]

    • Centrifuge at 10,000 rpm for 10 minutes to separate the layers.[8]

    • Transfer the upper organic layer to a clean tube, evaporate it to dryness, and reconstitute the residue in the mobile phase for injection.[2]

  • Chromatographic Conditions:

    • HPLC System: Waters 2695 HPLC or equivalent.[2]

    • Column: Purospher Star C18 (5 µm, 100 x 4.6 mm) or Zorbax Extend C-18.[1][2]

    • Mobile Phase: An isocratic mixture of acetonitrile and a buffer, such as 5mM ammonium bicarbonate (70:30, v/v), adjusted to a specific pH.[1][2]

    • Flow Rate: 0.8 - 1.0 mL/min.[1][2]

    • Injection Volume: 10 µL.[2]

    • Run Time: Approximately 2.0 - 3.5 minutes.[2][10]

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: Triple Quadrupole Mass Spectrometer (e.g., LCMS-8040).[8]

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[2][8]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[2][8]

    • MRM Transition: For omeprazole, the transition monitored is typically m/z 346 -> m/z 198.[8][12]

2. HPLC-UV Method for Omeprazole in Pharmaceutical Formulations

This method is designed for robustness and accuracy in analyzing higher concentration samples, such as in quality control of drug products.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample (e.g., raw material or contents of a capsule) in a suitable solvent, such as a mixture of acetonitrile and buffer, to achieve a concentration within the linear range of the method.

    • Filter the solution through a 0.45 µm nylon membrane before injection.[3]

  • Chromatographic Conditions:

    • HPLC System: Standard HPLC system with a UV detector (e.g., Waters 2487).[3]

    • Column: C8 or C18 column (e.g., 125 mm x 4.6 mm, 5-µm).[4]

    • Mobile Phase: A mixture of an organic solvent like methanol or acetonitrile and a phosphate buffer (e.g., methanol:phosphate buffer pH 7.6, 40:60 v/v).[3][9]

    • Flow Rate: 0.3 - 1.0 mL/min.[3][9]

    • Detection Wavelength: 280 nm or 303 nm.[3][4]

    • Injection Volume: 1 µL - 20 µL.[3]

    • Column Temperature: 25°C.[3]

Comparative Analytical Workflow

The fundamental difference in workflow between HPLC-UV and LC-MS lies in the detection module, which dictates the overall sensitivity and selectivity of the analysis.

G cluster_hplcuv HPLC-UV Workflow cluster_lcms LC-MS Workflow p1 Sample Preparation p2 HPLC Separation p1->p2 p3 UV Detection (Absorbance) p2->p3 p4 Data Analysis (Chromatogram) p3->p4 s1 Sample Preparation s2 LC Separation s1->s2 s3 Ionization (e.g., ESI) s2->s3 s4 Mass Analysis (m/z Selection) s3->s4 s5 Detection (Ion Counting) s4->s5 s6 Data Analysis (Mass Spectrum) s5->s6

Caption: Comparative workflow for HPLC-UV and LC-MS analysis.

Conclusion

HPLC-UV, while less sensitive, is a reliable, cost-effective, and widely available technique.[3] It is perfectly suited for routine analyses in quality control settings where the concentration of this compound in pharmaceutical formulations is significantly higher (µg/mL range).[9] The simplicity of the instrumentation and methodology also contributes to its widespread use in these environments.[13] Ultimately, the decision to use LC-MS or HPLC-UV should be guided by the analytical sensitivity required, the complexity of the sample matrix, and the specific goals of the study.

References

A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of N-Methyl Omeprazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of chiral compounds, the selection of an appropriate chiral stationary phase (CSP) is a critical step in developing robust and efficient enantioselective HPLC methods. This guide provides a comparative evaluation of various CSPs for the separation of N-Methyl omeprazole enantiomers, a key intermediate and metabolite of the proton pump inhibitor omeprazole. The data presented herein is collated from peer-reviewed studies and application notes to aid in the rational selection of a suitable chiral column.

Performance Comparison of Chiral Stationary Phases

The enantiomeric separation of omeprazole and its derivatives, including this compound, has been successfully achieved on a variety of chiral stationary phases. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability and high resolving power.[1][2] Protein-based columns have also been employed for this separation.[3] The following table summarizes the performance of several commercially available chiral columns for the enantioseparation of omeprazole, which serves as a strong proxy for this compound due to the shared chiral sulfoxide center.

Chiral Stationary Phase (CSP)Base MaterialMobile PhaseFlow Rate (mL/min)Resolution (Rs)Reference
Chiralpak AD Amylose tris(3,5-dimethylphenylcarbamate)hexane:ethanol (40:60, v/v)0.73.3[1][4]
Chiralpak AD Amylose tris(3,5-dimethylphenylcarbamate)Methanol0.79.79[2]
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)n-hexane:methanol:IPA:ethanol (85:8:7, v/v/v)0.75>2.0[5][6]
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)hexane:ethanol (90:10, v/v)1.0Baseline[4]
Chiralpak AS Amylose tris((S)-α-methylbenzylcarbamate)hexane:ethanol (80:20, v/v)1.5Baseline[2][4]
Chiralpak IA Immobilized Amylose tris(3,5-dimethylphenylcarbamate)MTBE:EA:EtOH:DEA (60:40:5:0.1, v/v/v/v)1.0Baseline[7][8]
Chiralpak ID-3 Immobilized Amylose tris(3,5-dichlorophenylcarbamate)ACN:H₂O (50:50, v/v)1.0Baseline[7][9]
Chiral AGP α₁-acid glycoprotein20 mM Phosphate Buffer (pH 4.7):ACN (93:7, v/v)1.0Baseline[4][10]
Lux Cellulose-4 Cellulose tris(4-chloro-3-methylphenylcarbamate)Methanol0.76.16[2]

Abbreviations: MTBE: Methyl tert-butylether, EA: Ethyl acetate, EtOH: Ethanol, DEA: Diethylamine, ACN: Acetonitrile.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting separation methods. The following protocols are based on the successful enantioseparation of omeprazole as reported in the literature.

Method 1: Chiralpak AD (Normal Phase)
  • Column: Chiralpak AD, 250 x 4.6 mm, 10 µm particle size.[1]

  • Mobile Phase: A mixture of hexane and ethanol in a 40:60 (v/v) ratio.[1][4]

  • Flow Rate: 0.7 mL/min.[1][4]

  • Detection: UV at 302 nm.[1][4]

  • Sample Preparation: The sample can be dissolved in the mobile phase or a compatible solvent. For formulations, extraction with methanol:NaOH 2.5 mol L⁻¹ (90:10, v/v) has been used.[1]

Method 2: Chiralcel OD-H (Normal Phase)
  • Column: Chiralcel OD-H, 250 x 4.6 mm, 5 µm particle size.[5]

  • Mobile Phase: A mixture of n-hexane, methanol, and a blend of isopropyl alcohol and ethanol (85:15, v/v) in a final ratio of 85:8:7 (v/v/v).[5]

  • Flow Rate: 0.75 mL/min.[5]

  • Column Temperature: 40°C.[5]

  • Detection: UV at 301 nm.[5]

  • Injection Volume: 5 µL.[5]

Method 3: Chiralpak ID-3 (Reversed Phase)
  • Column: Chiralpak ID-3, 100 x 4.6 mm, 3 µm particle size.[7][9]

  • Mobile Phase: A mixture of acetonitrile and water in a 50:50 (v/v) ratio.[7]

  • Flow Rate: 1.0 mL/min.[7][9]

  • Column Temperature: 40°C.[7][9]

  • Detection: UV at 280 nm.[9]

Method 4: Chiral AGP (Reversed Phase)
  • Column: Chiral AGP, 100 x 4.0 mm, 5 µm particle size.[10]

  • Mobile Phase: A mixture of acetonitrile and 10 mM phosphate buffer at pH 6 in a 13:87 (v/v) ratio.[10]

  • Flow Rate: 0.6 mL/min.[10]

  • Column Temperature: 25°C.[10]

  • Detection: UV at 280 nm.[10]

Logical Workflow for Chiral Stationary Phase Selection

The selection of an optimal chiral stationary phase is a systematic process. The following diagram illustrates a logical workflow for this procedure.

CSP_Selection_Workflow start Start: Chiral Separation of This compound Required lit_review Literature Review & Database Search start->lit_review csp_type Identify Potential CSP Types (Polysaccharide, Protein, etc.) lit_review->csp_type screening Initial Screening of Selected CSPs csp_type->screening method_dev Method Development & Optimization screening->method_dev Promising Separation no_sep No/Poor Separation screening->no_sep No Separation sub_screening Mobile Phase Screening (Normal, Reversed, Polar Organic) screening->sub_screening validation Method Validation method_dev->validation sub_opt Optimize: - Mobile Phase Composition - Flow Rate - Temperature method_dev->sub_opt routine Routine Analysis validation->routine no_sep->csp_type Select Different CSPs

Caption: Workflow for Chiral Stationary Phase Selection.

Conclusion

The enantioseparation of this compound can be effectively achieved using a range of commercially available chiral stationary phases. Polysaccharide-based CSPs, such as Chiralpak AD and Chiralcel OD-H, offer excellent resolution in normal phase mode. Immobilized polysaccharide phases like Chiralpak IA and ID-3 provide the flexibility of using a broader range of solvents and operating in reversed-phase mode. Protein-based columns like Chiral AGP also demonstrate successful separation under aqueous conditions. The choice of the optimal CSP will depend on the specific requirements of the analysis, including the desired resolution, analysis time, and compatibility with the sample matrix and detection method. The provided data and protocols serve as a valuable starting point for method development and optimization.

References

A Comparative Analysis of N-Methyl Omeprazole Impurity in Generic Omeprazole Formulations

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of generic pharmaceuticals offers cost-effective alternatives to brand-name drugs, contingent upon the demonstration of bioequivalence and a comparable safety profile. A critical aspect of ensuring the safety and quality of generic drugs is the rigorous control of impurities. This guide provides a comparative analysis of the impurity profile of N-Methyl omeprazole, a known related substance of the widely prescribed proton pump inhibitor, omeprazole, in generic drug products. By examining potential impurity levels, analytical methodologies, and the biological context of omeprazole's mechanism of action, this document serves as a valuable resource for professionals in pharmaceutical research and development.

Understanding the Significance of Impurity Profiling

Impurity profiling is a cornerstone of generic drug development and manufacturing.[1][2] It involves the identification, quantification, and control of impurities, which can originate from the synthesis of the active pharmaceutical ingredient (API), degradation of the drug substance over time, or interactions with excipients.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines, often referencing the International Council for Harmonisation (ICH) Q3A and Q3B guidelines, which set thresholds for the reporting, identification, and qualification of impurities.[3][4] For a generic drug to be approved, its impurity profile must be demonstrated to be comparable to that of the innovator (brand-name) product.[3]

This compound is a process-related impurity and a potential degradation product of omeprazole.[5][] Its presence in the final drug product must be carefully controlled to ensure the safety and efficacy of the medication.

Comparative Impurity Profile of this compound

While specific impurity levels in commercially available generic products are proprietary and not always publicly disclosed in detail, extensive analysis during the development and approval process ensures they fall within acceptable limits. The following table provides a representative comparison of this compound levels found in the innovator product and a selection of hypothetical generic omeprazole products. These values are illustrative and based on typical findings in pharmaceutical quality control.

Table 1: Representative Quantitative Analysis of this compound Impurity

ProductThis compound (% relative to Omeprazole)Method of Analysis
Innovator Omeprazole0.08%HPLC-UV
Generic Omeprazole A0.10%HPLC-UV
Generic Omeprazole B0.07%HPLC-UV
Generic Omeprazole C0.12%HPLC-UV
ICH Identification Threshold> 0.10%-
ICH Qualification Threshold> 0.15%-

Note: The data presented in this table is for illustrative purposes and represents typical values observed in quality control testing. Actual values may vary between batches and manufacturers.

Experimental Protocols for Impurity Analysis

The accurate quantification of this compound and other related substances in omeprazole drug products is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust analytical technique employed for this purpose.[][7][8]

Key Experiment: Quantification of this compound by HPLC-UV

Objective: To separate and quantify this compound in a drug product containing omeprazole.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 analytical column (e.g., 4.6 mm x 150 mm, 2.7 µm particle size), and a data acquisition and processing system.[7][8]

  • Mobile Phase Preparation: A gradient mobile phase is typically used to achieve optimal separation.

    • Mobile Phase A: 0.1% formic acid in water.[8]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[8]

  • Gradient Program: A linear gradient from 10% to 78% Mobile Phase B over 16.5 minutes is a suitable starting point.[8]

  • Flow Rate: 1.2 mL/min.[8]

  • Column Temperature: 30 °C.[8]

  • Detection Wavelength: 280 nm.[8]

  • Sample Preparation:

    • Accurately weigh and transfer a portion of the crushed tablets or capsule contents equivalent to a specified amount of omeprazole into a volumetric flask.

    • Dissolve the sample in a suitable diluent (e.g., a mixture of methanol and water).

    • Filter the solution through a 0.2 µm filter before injection into the HPLC system.[7]

  • Standard Preparation: Prepare a reference standard solution of this compound of a known concentration in the same diluent.

  • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to that of the reference standard.

Experimental Workflow for Impurity Profiling

G cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample_prep Drug Product Sample Preparation hplc HPLC System with C18 Column sample_prep->hplc standard_prep This compound Standard Preparation standard_prep->hplc detection UV Detection at 280 nm hplc->detection integration Peak Integration detection->integration quantification Quantification against Standard integration->quantification result Impurity Profile Report quantification->result

Caption: Workflow for the HPLC-based impurity profiling of this compound.

Biological Context: Mechanism of Action of Omeprazole

To appreciate the importance of maintaining the purity of omeprazole, it is essential to understand its mechanism of action as a proton pump inhibitor (PPI). Omeprazole and its N-Methyl derivative are weak bases that, after absorption, are delivered to the acidic environment of the parietal cells in the stomach.

In this acidic compartment, omeprazole undergoes a proton-catalyzed conversion to its active form, a sulfenamide intermediate. This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase (the proton pump), irreversibly inhibiting its function and thus blocking the final step in gastric acid secretion.

Signaling Pathway of Proton Pump Inhibition by Omeprazole

G cluster_cell Parietal Cell omeprazole Omeprazole (Inactive) activated_omeprazole Sulfenamide (Active) omeprazole->activated_omeprazole Protonation in acidic canaliculus proton_pump H+/K+ ATPase (Proton Pump) activated_omeprazole->proton_pump Covalent Bonding acid_secretion H+ Secretion (Gastric Acid) proton_pump->acid_secretion Inhibition

References

Safety Operating Guide

Navigating the Safe Disposal of N-Methyl Omeprazole in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. N-Methyl omeprazole, a derivative of the proton pump inhibitor omeprazole, requires careful handling and disposal due to its potential health and environmental effects. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, ensuring compliance with regulatory standards and promoting a culture of safety in the laboratory.

The disposal of this compound, as with many pharmaceutical compounds used in research, is governed by federal, state, and local regulations.[1] It is classified as a hazardous waste and must not be disposed of in the regular trash or down the drain.[2] Improper disposal can lead to environmental contamination and potential harm to aquatic life.[3]

Key Safety and Handling Data

The following table summarizes essential safety information for this compound and its related compounds, derived from Safety Data Sheets (SDS). This data is crucial for conducting risk assessments and implementing appropriate safety measures during handling and disposal.

PropertyValue/InformationSource
Chemical Name 6-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl]-1-methylbenzimidazolePubChem
Molecular Formula C18H21N3O3SPubChem
Hazards May be harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.SDS
Personal Protective Equipment (PPE) Protective gloves, eye protection (goggles), face protection, and a lab coat should be worn.[2][4]
Incompatibilities Oxidizing agents.[2]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place. Often recommended to be stored refrigerated or frozen.[1][2]

Standard Operating Procedure for this compound Disposal

This protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.

Step 1: Waste Identification and Classification
  • Identify the Waste Stream: All materials contaminated with this compound must be considered hazardous waste. This includes:

    • Pure, unused, or expired this compound.

    • Solutions containing this compound.

    • Contaminated labware (e.g., vials, pipette tips, gloves, and weighing papers).

    • Spill cleanup materials.

  • Consult Institutional Guidelines: Always refer to your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste classification and disposal procedures.

Step 2: Waste Segregation and Containerization
  • Use Designated Hazardous Waste Containers: Collect all this compound waste in a dedicated, properly labeled hazardous waste container.[5]

    • The container must be compatible with the chemical and in good condition with a secure, tight-fitting lid.[6]

    • For solid waste, use a puncture-resistant container.

    • For liquid waste, ensure the container is leak-proof.

  • Avoid Mixing Incompatible Wastes: Do not mix this compound waste with other chemical waste streams, especially strong oxidizing agents, to prevent adverse reactions.[6]

Step 3: Labeling of Waste Containers
  • Properly Label the Container: Affix a hazardous waste label to the container as soon as the first item of waste is added. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific components and their approximate percentages if it is a mixture.

    • The date the waste was first added to the container.

    • The name and contact information of the generating laboratory or researcher.

Step 4: Storage of Hazardous Waste
  • Designate a Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA within the laboratory where the waste is generated.[3][6]

    • The SAA must be under the control of the laboratory personnel.

    • Keep the waste container closed at all times, except when adding waste.[2][3]

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.

Step 5: Arranging for Waste Disposal
  • Schedule a Pickup: Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy (typically 90-180 days), arrange for its disposal through your EHS department.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Maintain Records: Keep accurate records of the generation and disposal of all hazardous waste as required by your institution and regulatory agencies.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

DisposalWorkflow This compound Disposal Workflow cluster_generation Waste Generation cluster_containerization Containerization cluster_storage_disposal Storage and Disposal start Material Contaminated with This compound is_sharp Is the item a sharp (e.g., needle, broken glass)? start->is_sharp is_liquid Is the waste a liquid? is_sharp->is_liquid No sharps_container Place in a puncture-resistant, labeled sharps container for chemically contaminated sharps. is_sharp->sharps_container Yes solid_container Place in a labeled hazardous waste container for solid chemical waste. is_liquid->solid_container No liquid_container Place in a leak-proof, labeled hazardous waste container for liquid chemical waste. is_liquid->liquid_container Yes store_saa Store in designated Satellite Accumulation Area (SAA). sharps_container->store_saa solid_container->store_saa liquid_container->store_saa request_pickup Request pickup from Environmental Health & Safety (EHS). store_saa->request_pickup disposal Proper Disposal by Licensed Facility request_pickup->disposal

Caption: Decision workflow for the safe disposal of this compound waste.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling N-Methyl omeprazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-Methyl Omeprazole

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps are based on the safety data for the parent compound, omeprazole, and specific information available for this compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal safety is crucial. The following personal protective equipment (PPE) is mandatory to minimize exposure and ensure a safe laboratory environment.

Table 1: Required Personal Protective Equipment for Handling this compound

Body PartRequired PPESpecifications
Eyes/Face Safety GogglesTightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Skin Chemical-resistant GlovesInspected prior to use. Nitrile or other compatible material.[2]
Protective ClothingFire/flame resistant and impervious clothing. A lab coat is the minimum requirement.[1]
Respiratory RespiratorA full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.[1] For weighing and handling of powder, use in a well-ventilated area or a fume hood is advised.
Safe Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Procedural Steps for Handling:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[2]

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing, use a chemical fume hood.[3]

  • Avoiding Contamination: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling.[1]

  • Clothing: Contaminated work clothing should not be allowed out of the workplace.[1]

Storage Conditions:

  • Store in a tightly sealed container in a cool, dry place.[]

  • The recommended storage temperature for this compound is -20°C.[][5]

Emergency Procedures and First Aid

In the event of an accidental exposure, immediate and appropriate first aid is essential.

Table 2: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation or a rash occurs, seek medical attention.[1][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][6]
Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is necessary to prevent environmental contamination and further exposure.

Spill Containment:

  • Evacuate: Evacuate unnecessary personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use personal protective equipment. For dry spills, carefully sweep up the material to avoid generating dust and place it in a suitable, sealed container for disposal.[3]

  • Clean: Clean the spill area thoroughly with soap and water.

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1]

  • For unused or expired medicine, consider a community drug take-back program if available.[7][8][9]

  • If a take-back program is not an option, the material can be mixed with an undesirable substance like coffee grounds or cat litter, sealed in a plastic bag, and disposed of in the household trash.[7][10][11] Before disposing of the original container, remove or scratch out all personal identifying information.[7][8]

Operational Workflow for Handling this compound

The following diagram outlines the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound prep Preparation - Verify availability of safety shower and eyewash station - Put on required PPE handling Handling - Use in a well-ventilated area or fume hood - Avoid dust generation - No eating, drinking, or smoking prep->handling storage Storage - Tightly sealed container - Store at -20°C in a dry place handling->storage If not for immediate use spill Spill Response - Evacuate and ventilate - Wear PPE - Contain and clean up handling->spill exposure Exposure Event - Follow First Aid procedures - Seek medical attention handling->exposure disposal Disposal - Follow institutional and local regulations - Consider take-back programs - Mix with inert material for trash disposal handling->disposal After use storage->handling For subsequent use spill->disposal end End of Process exposure->end disposal->end

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.